molecular formula C12H15N B168039 2,3,4,4a,9,9a-Hexahydro-1H-carbazole CAS No. 1775-86-6

2,3,4,4a,9,9a-Hexahydro-1H-carbazole

Cat. No.: B168039
CAS No.: 1775-86-6
M. Wt: 173.25 g/mol
InChI Key: HYKFPJAARRNNRX-UHFFFAOYSA-N
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Description

2,3,4,4a,9,9a-Hexahydro-1H-carbazole is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,9,9a-hexahydro-1H-carbazole
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InChI

InChI=1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HYKFPJAARRNNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60938936
Record name 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Molecular Weight

173.25 g/mol
Source PubChem
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CAS No.

1775-86-6
Record name 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Record name 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Record name 1775-86-6
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Record name 2,3,4,4a,9,9a-hexahydro-1H-carbazole
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Foundational & Exploratory

"2,3,4,4a,9,9a-Hexahydro-1H-carbazole chemical and physical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,4,4a,9,9a-Hexahydro-1H-carbazole: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic compound featuring a partially saturated carbazole core. This structural motif is a cornerstone in the fields of medicinal chemistry and materials science. As a privileged scaffold, the carbazole ring system is integral to numerous biologically active natural products and synthetic molecules, with derivatives showing promise as antiviral, anti-cancer, and neuroprotective agents.[1][2][3][4][5] Its unique electronic properties and versatile reactivity also make it a valuable building block for advanced materials used in organic electronics.[6][7]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the chemical and physical properties of this compound, outlines its synthesis and reactivity, details its analytical characterization, and explores its applications, grounding all claims in authoritative data.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. This compound is systematically identified by its IUPAC name and CAS Registry Number, ensuring unambiguous communication in research and commerce.[8][9]

Table 1: Core Identification and Physical Properties

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 1775-86-6[8][9][10][11]
Molecular Formula C₁₂H₁₅N[8][10][11]
Molecular Weight 173.25 g/mol [8][10][11]
Melting Point 99 °C[10]
Boiling Point 147-149 °C (at 0.45 Torr)[10]
Density 1.040 ± 0.06 g/cm³ (Predicted)[10]

The structure consists of a benzene ring fused to a hydrogenated pyrrole ring, which itself is fused to a cyclohexane ring. This non-planar, saturated framework imparts specific conformational flexibility, distinguishing it from its fully aromatic parent, carbazole.

Caption: Structure of this compound.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of carbazole derivatives often relies on classic cyclization reactions. While numerous methods exist for the broader class of tetrahydrocarbazoles, the Fischer indole synthesis is a prominent and versatile approach.[2][12] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from phenylhydrazine and a corresponding cyclohexanone derivative.

The causality behind this choice is its reliability and the ready availability of starting materials. The acidic environment facilitates the key[9][9]-sigmatropic rearrangement followed by ammonia elimination to form the indole ring system.

G start Phenylhydrazine + Cyclohexanone intermediate Formation of Phenylhydrazone Intermediate start->intermediate cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) intermediate->cyclization H⁺ elimination Ammonia Elimination cyclization->elimination product Tetrahydrocarbazole Product elimination->product G cluster_0 Drug Development cluster_1 Materials Science core This compound (Core Scaffold) drug_discovery Versatile Intermediate core->drug_discovery materials Electron-Rich Donor core->materials neuro Neuroprotective Agents drug_discovery->neuro Leads to cancer Anti-Cancer Agents drug_discovery->cancer Leads to antiviral Antiviral Compounds drug_discovery->antiviral Leads to dssc Dye-Sensitized Solar Cells (DSSCs) materials->dssc Used in oled Organic Light-Emitting Diodes (OLEDs) materials->oled Used in

Sources

Structure Elucidation of Hexahydro-1H-carbazole Isomers: A Multi-Technique Approach to Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemical relationship at the C4a-C9a ring junction, which gives rise to cis and trans diastereomers, is a critical determinant of pharmacological activity. Unambiguous assignment of this stereochemistry is therefore a non-negotiable step in drug discovery and development. This technical guide provides a comprehensive, field-proven framework for the structure elucidation of hexahydro-1H-carbazole isomers. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that combines chromatographic separation with definitive spectroscopic and crystallographic analysis.

Introduction: The Significance of a Stereocenter

The 1,2,3,4,4a,9a-hexahydro-1H-carbazole core is a key pharmacophore found in a wide array of compounds targeting various therapeutic areas.[1][2] Its rigid, three-dimensional structure is ideal for precise interactions with biological targets. The fusion of the cyclohexane and pyrrolidine rings creates two stereogenic centers at positions 4a and 9a. This results in the formation of two principal diastereomers: a cis-fused and a trans-fused isomer.

The spatial orientation of the substituents on these stereocenters can dramatically alter a molecule's shape, polarity, and ability to bind to its target receptor or enzyme. Consequently, cis and trans isomers of the same parent compound can exhibit vastly different potencies, selectivities, and metabolic profiles. This guide outlines an authoritative workflow for the separation and definitive structural characterization of these crucial isomers.

The Analytical Challenge: Isomer Separation

Prior to structural analysis, the isomeric mixture must be resolved into its individual components. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, leveraging subtle differences in the isomers' polarity and interaction with the stationary phase.

Experimental Protocol: Reverse-Phase HPLC Separation

This protocol provides a robust starting point for method development. Optimization will be required based on the specific substitution pattern of the carbazole derivatives.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation:

    • Dissolve the isomeric mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of the carbazole chromophore (typically 230-300 nm).

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 95% B.

      • 25-30 min: Hold at 95% B.

      • 30-35 min: Return to 30% B and equilibrate.

  • Analysis & Collection:

    • The two isomers should elute as distinct peaks. The relative retention times will depend on the specific molecular structure.

    • Collect the fractions corresponding to each peak for subsequent spectroscopic analysis.

Core Elucidation Workflow: An Orthogonal Approach

Unambiguous structure determination relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach ensures a self-validating and trustworthy assignment.

cluster_0 Separation & Initial Characterization cluster_1 Definitive Structure Elucidation Mixture Isomeric Mixture (Cis/Trans) HPLC HPLC / GC Separation Mixture->HPLC IsoA Isolated Isomer A HPLC->IsoA IsoB Isolated Isomer B HPLC->IsoB MS LC-MS / GC-MS Analysis IsoA->MS IsoB->MS MW Molecular Weight Confirmation MS->MW NMR Comprehensive NMR (1D & 2D) MW->NMR Xray Single Crystal X-ray Diffraction MW->Xray Final Unambiguous Structure (Cis or Trans) NMR->Final Xray->Final

Caption: Integrated workflow for isomer separation and elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula

The first step post-separation is to confirm that the isolated compounds are indeed isomers. Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

  • Causality: Electron Ionization (EI) is often used for these stable heterocyclic systems, typically yielding a prominent molecular ion peak ([M]⁺), which confirms the molecular weight.[3] Fragmentation patterns can offer clues to the core structure, though they are generally insufficient to differentiate between cis and trans diastereomers.[4][5]

Table 1: Representative MS Fragmentation Data for a Hexahydro-1H-carbazole

m/z Value Interpretation Causality of Fragmentation
171.13 [M]⁺ Molecular Ion (for C₁₂H₁₃N)
170.12 [M-H]⁺ Loss of a hydrogen radical
143.10 [M-C₂H₄]⁺ Retro-Diels-Alder-type cleavage of the cyclohexene ring

| 130.09 | [M-C₃H₅]⁺ | Further fragmentation of the aliphatic ring |

NMR Spectroscopy: The Decisive Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the relative stereochemistry of diastereomers in solution.[6][7] A combination of 1D and 2D experiments provides a complete picture of the molecular structure.

  • ¹H and ¹³C NMR: These initial spectra provide the fundamental chemical environment of each nucleus. Key diagnostic signals are the protons at the ring junction, H-4a and H-9a. Their chemical shifts and coupling constants offer the first clues to the ring fusion geometry.

  • 2D COSY & HSQC: A COSY (Correlation Spectroscopy) experiment maps the through-bond proton-proton coupling network, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to its directly attached carbon atom.[8][9] This combination allows for the confident assignment of most signals in the aliphatic ring system.

  • 2D NOESY/ROESY: The Gold Standard for Stereochemistry: The Nuclear Overhauser Effect (NOE) is the definitive tool for this analytical problem.[10][11] An NOE is observed between protons that are close in three-dimensional space (typically < 5 Å), irrespective of their through-bond connectivity.[7]

    • The Decisive Correlation: In the cis isomer , the H-4a and H-9a protons are on the same face of the ring system and are therefore spatially proximate. This results in a clear cross-peak between them in a NOESY or ROESY spectrum.

    • In the trans isomer , these protons are on opposite faces of the ring system, far apart in space. Consequently, no NOE correlation is observed between H-4a and H-9a.

    • Why ROESY? For molecules in the molecular weight range of many hexahydrocarbazoles (200-700 Da), the NOE can be very weak or even zero. The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment circumvents this issue and is often the more reliable choice.[10][12]

cluster_cis Cis Isomer cluster_trans Trans Isomer cis_protons H-4a and H-9a are on the same face of the rings. (Spatially Close) cis_result Strong NOE/ROE Correlation Observed cis_protons->cis_result YES trans_protons H-4a and H-9a are on opposite faces of the rings. (Spatially Distant) trans_result NO NOE/ROE Correlation Observed trans_protons->trans_result NO

Caption: The key NOE/ROE relationship for isomer differentiation.

Experimental Protocol: 2D ROESY Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The sample must be free of paramagnetic impurities. For small molecules where the NOE is weak, degassing the sample by the freeze-pump-thaw method to remove dissolved oxygen is critical.[10]

  • Instrument Setup (500 MHz Spectrometer):

    • Acquire standard 1D ¹H, ¹³C, and 2D COSY and HSQC spectra first to assign the chemical shifts of H-4a and H-9a.

    • Load the standard roesyesgp.2 pulse program (or equivalent).

  • Key Acquisition Parameters:

    • Mixing Time (p15): This is the crucial parameter during which magnetization transfer occurs. For molecules of this size, start with a mixing time of 250 ms and run additional experiments at 150 ms and 400 ms to build confidence in the observation (or lack thereof) of the correlation.[10]

    • Number of Scans (ns): Set to a multiple of 8 (e.g., 16 or 32) to ensure sufficient signal-to-noise.

    • Acquisition Dimensions: Typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions and perform the Fourier transform.

    • Phase the spectrum carefully. ROE cross-peaks should have the opposite phase to the diagonal peaks.

    • Analyze the region corresponding to the chemical shifts of H-4a and H-9a for the presence or absence of a cross-peak.

Single-Crystal X-ray Crystallography: The Unimpeachable Verdict

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state.[13] It generates a three-dimensional electron density map of the molecule, allowing for the direct visualization of the relative orientation of every atom.[14][15][16]

Experimental Protocol: Crystallization and Data Collection (High-Level)
  • Crystal Growth:

    • The primary challenge is growing diffraction-quality single crystals.

    • Slow evaporation is the most common technique. Dissolve the purified isomer to saturation in a suitable solvent (e.g., ethyl acetate, dichloromethane, methanol). Loosely cap the vial and leave it undisturbed for several days to weeks.

    • Vapor diffusion is another powerful method, where a less-soluble "anti-solvent" (e.g., hexane, ether) is allowed to slowly diffuse into the vial containing the dissolved compound.

  • Data Acquisition:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • X-ray diffraction data are collected using a modern diffractometer.

  • Structure Solution and Refinement:

    • The collected data are used to solve the phase problem and generate an initial structural model.

    • This model is then refined to best fit the experimental diffraction data, yielding the final, high-resolution molecular structure.

Computational Chemistry: A Corroborative Partner

Quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as an excellent corroborative tool.[17][18] While not a substitute for experimental data, they can significantly enhance confidence in structural assignments.

  • Energy Minimization: DFT calculations can predict the ground-state energies of both the cis and trans isomers, providing insight into their relative thermodynamic stabilities.

  • NMR Shielding Constants: Theoretical NMR chemical shifts can be calculated and compared with experimental values, aiding in the assignment of complex spectra.[17] This is particularly useful for validating the assignments of the crucial H-4a and H-9a protons.

Conclusion

The definitive structure elucidation of hexahydro-1H-carbazole isomers is a critical task achievable through a systematic and multi-faceted analytical strategy. While initial separation and molecular weight confirmation are foundational, the unambiguous assignment of stereochemistry hinges on 2D NMR spectroscopy, with the NOESY/ROESY experiment serving as the pivotal measurement in solution. The observation or absence of a spatial correlation between the H-4a and H-9a ring-junction protons provides the decisive evidence to distinguish the cis and trans isomers. This assignment can be unequivocally confirmed in the solid state by single-crystal X-ray diffraction, which remains the gold standard. By integrating these orthogonal techniques, researchers and drug developers can ensure the scientific integrity of their work and proceed with confidence in the stereochemical identity of their lead compounds.

References

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  • Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]

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  • Bloom, A., & Clardy, J. (1970). Crystal and molecular structure of trans-6,8-dibromo-1,2,3,4,4a,9a-hexahydro-4a,9-dimethylcarbazole. Journal of the Chemical Society D: Chemical Communications, (9), 531b. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0035622). [Link]

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  • ResearchGate. (2020). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. [Link]

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  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

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  • Li, Y. F., et al. (2013). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 129–135. [Link]

Sources

An In-depth Technical Guide to 2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 1775-86-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hexahydrocarbazole Core

Carbazole and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products and functional materials.[1][2] The fully aromatic carbazole scaffold has been extensively studied for its unique photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as a precursor for pigments.[1][2]

This guide focuses on a specific, partially saturated analogue: 2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS No. 1775-86-6). This molecule retains the core indoline-like structure but possesses a flexible, non-aromatic saturated ring. This structural feature imparts a three-dimensional character and a high electron density, making it a valuable building block, particularly in the field of materials science.[3][4] While its direct application in drug development is less documented than for other carbazole derivatives, its role as a versatile synthetic intermediate makes a thorough understanding of its properties and characterization essential.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 1775-86-6[5][6][7]
Molecular Formula C₁₂H₁₅N[5][6][7]
Molecular Weight 173.25 g/mol [5][6]
Melting Point 99 °C[7]
Boiling Point 147-149 °C (at 0.45 Torr)[8]
IUPAC Name This compound[5][6]
XLogP3 (Computed) 3.2[5]
Topological Polar Surface Area 12 Ų[5]

Synthesis and Mechanistic Insight

The most established and versatile method for synthesizing the tetrahydrocarbazole core, from which hexahydrocarbazoles are derived, is the Borsche–Drechsel cyclization .[1][5] This reaction is a specific application of the broader, well-known Fischer indole synthesis.[1][4] The reaction proceeds via the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[1][5]

The logical workflow involves three key stages:

  • Hydrazone Formation: Condensation of an arylhydrazine with cyclohexanone.

  • [3][3]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement of the tautomerized enamine form, which is the crucial bond-forming step.[1][4]

  • Cyclization & Aromatization: The intermediate cyclizes and eliminates an ammonia molecule to yield the stable tetrahydrocarbazole ring system.[1]

The hexahydro- state of the target molecule is a direct result of the starting materials and reaction pathway, which does not proceed to full aromatization of the cyclohexane ring.

Borsche_Drechsel_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Rearrangement Acid Catalyst (e.g., Acetic Acid) Heat Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Product 2,3,4,4a,9,9a-hexahydro- 1H-carbazole Cyclization->Product

Caption: Workflow for the Borsche-Drechsel cyclization.
Experimental Protocol: Borsche-Drechsel Cyclization

The following protocol is a representative procedure adapted from established methods for synthesizing tetrahydrocarbazole scaffolds.[1]

Materials:

  • Phenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid, which serves as both the catalyst and solvent.

  • Initiation: Heat the mixture to reflux with vigorous stirring.

  • Addition of Ketone: To the refluxing solution, add cyclohexanone (1.0–1.2 equivalents) dropwise over a period of 30 minutes. The formation of the intermediate phenylhydrazone occurs in situ.

  • Reaction: Maintain the reflux for the appropriate time (typically monitored by TLC for the disappearance of starting material).

  • Workup: After cooling the reaction mixture to room temperature, pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate solvent system) to furnish the analytically pure this compound.[9]

Analytical Characterization

Structural elucidation and purity assessment are critical for any synthetic compound. The standard analytical techniques for characterizing this compound are detailed below. It is important to note that while these are the appropriate methods, comprehensive, publicly available spectral data for this specific CAS number is limited. The information provided is based on the known structure and data from closely related analogues like 1,2,3,4-tetrahydrocarbazole.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals. Protons on the aromatic ring would appear in the downfield region (approx. 7.0-7.5 ppm). The protons on the saturated cyclohexane ring and at the bridgehead positions (4a, 9a) will appear as a series of multiplets in the upfield aliphatic region (approx. 1.5-4.0 ppm). The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (approx. 110-145 ppm) and the aliphatic carbons of the saturated ring (approx. 20-65 ppm). The number of signals will correspond to the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present. Key expected peaks include:

  • N-H Stretch: A characteristic peak around 3400 cm⁻¹, indicative of the secondary amine.

  • C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretch: Strong peaks just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

  • C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 173, corresponding to the molecular weight of the compound.[6] The fragmentation pattern would arise from the loss of alkyl fragments from the saturated ring.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₅N). For a derivative, an HRMS (ESI-TOF) value was found to be precise to four decimal places, demonstrating the power of this technique.[10]

Applications in Materials Science

The primary application of this compound is as an electron-rich donor building block in the synthesis of functional organic materials.[3][4] Its flexible aliphatic frame can help prevent the undesirable π-π stacking that often leads to luminescence quenching in fully planar aromatic systems.[4]

Donor-Acceptor-Donor (D-A-D) Architectures

This hexahydrocarbazole unit is frequently incorporated into Donor-Acceptor-Donor (D-A-D) or Donor-π-Acceptor (D-π-A) type molecules.[4][10][11] In this design, the electron-donating hexahydrocarbazole moiety is linked (often via a π-conjugated spacer) to an electron-accepting core. This architecture facilitates intramolecular charge transfer (ICT), a critical process for many optoelectronic applications.[11]

DAD_Concept cluster_apps Resulting Applications Donor1 Hexahydrocarbazole (Donor) Acceptor Electron-Deficient Core (Acceptor) Donor1->Acceptor π-conjugation OLEDs OLEDs Acceptor->OLEDs Luminescence DSSCs Dye-Sensitized Solar Cells Acceptor->DSSCs Photovoltaics Donor2 Hexahydrocarbazole (Donor) Donor2->Acceptor π-conjugation

Caption: Role of hexahydrocarbazole in D-A-D materials.
  • Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound have been synthesized and investigated as fluorescent dyes for OLEDs. The specific molecular geometry and electronic properties allow for the fine-tuning of emission wavelengths.[4][10]

  • Dye-Sensitized Solar Cells (DSSCs): The hexahydrocarbazole core is used to construct novel sensitizer dyes. Its strong electron-donating ability is crucial for efficient charge separation and injection into the semiconductor (e.g., TiO₂) of the solar cell, which is fundamental to the photovoltaic effect.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Ventilation: Use with adequate ventilation, preferably in a chemical fume hood, to keep airborne concentrations low. Minimize dust generation.

  • Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole Synthesis.
  • ResearchGate. (2021). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells.
  • Ask this paper. (2023). The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids.
  • MDPI. (2021). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde.
  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
  • MDPI. (2021). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[1][5][11]oxadiazolo[3,4-d]pyridazine. Retrieved from MDPI.

  • Fisher Scientific. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%.
  • PMC. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes.
  • Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1–2), 49–80.
  • Drechsel, E. (1888). Ueber Elektrolyse des Phenols mit Wechselströmen. Journal für praktische Chemie, 38(1), 65–74.
  • Wikipedia. (n.d.). Borsche–Drechsel cyclization.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.

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A Technical Guide to the Photoluminescent Properties of Hexahydrocarbazole-Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the photoluminescent properties of hexahydrocarbazole-based dyes, tailored for researchers, scientists, and drug development professionals. This document delves into the synthesis, photophysical characteristics, and burgeoning applications of this promising class of fluorophores, with a focus on the underlying scientific principles and practical experimental methodologies.

Introduction: The Emergence of Hexahydrocarbazole Dyes

Carbazole-based fluorescent derivatives have long been recognized for their robust photophysical, electrochemical, and thermal properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] The hexahydrocarbazole scaffold, a partially saturated derivative of carbazole, offers a unique combination of a high electron density and a flexible aliphatic frame.[2] This structural feature is particularly advantageous as the bulky aliphatic groups can prevent undesirable π-π stacking and aggregation-caused quenching in the solid state or at high concentrations, a common limitation of many planar aromatic fluorophores.[3]

The versatility of the hexahydrocarbazole core allows for the strategic introduction of electron-donating and electron-withdrawing groups, leading to the creation of dyes with finely tunable photoluminescent properties.[3] This guide will explore the synthesis and characterization of these dyes, with a particular focus on donor-acceptor-donor (D-A-D) architectures, and discuss their potential in advanced applications, including bioimaging and drug delivery.

Unveiling the Photoluminescent Properties

The photoluminescence of hexahydrocarbazole-based dyes is governed by the interplay of their molecular structure and their environment. By understanding these relationships, we can rationally design dyes with specific and desirable optical properties.

The Interplay of Structure and Photophysics: A Causal Relationship

The photophysical properties of these dyes, such as their absorption and emission wavelengths, Stokes shift, and quantum yield, are intrinsically linked to their molecular architecture.[4] A common and effective strategy for tuning these properties is the adoption of a Donor-Acceptor-Donor (D-A-D) framework. In this design, the electron-rich hexahydrocarbazole moieties act as the electron donors, and are conjugated to a central electron-accepting unit.

This D-A-D structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the cornerstone of the photoluminescent behavior of these dyes.[5] The energy of this ICT state, and consequently the emission wavelength, can be modulated by:

  • The nature of the acceptor unit: More electron-withdrawing acceptor groups will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a red-shift in both the absorption and emission spectra. For instance, replacing a 2,1,3-benzoxadiazole acceptor with a more electron-deficient 2,1,3-benzothiadiazole or 2,1,3-benzoselenadiazole results in a progressive bathochromic shift.[3]

  • The degree of conjugation: Extending the π-conjugated system between the donor and acceptor units can also lead to red-shifted emission.[4]

  • Substituents on the hexahydrocarbazole donor: The introduction of electron-donating or electron-withdrawing groups on the hexahydrocarbazole core itself can further fine-tune the electronic properties and, consequently, the photoluminescence.[6][7]

The bulky and non-planar nature of the hexahydrocarbazole donor plays a crucial role in maintaining high fluorescence quantum yields, even in the solid state, by inhibiting intermolecular interactions that often lead to emission quenching.[3]

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of a series of D-A-D dyes featuring a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor unit and different benzochalcogenadiazole acceptor cores. The data highlights the influence of the acceptor unit and solvent polarity on the emission characteristics.

Dye IDAcceptor MoietySolventAbs. Max (λ_abs) (nm)Em. Max (λ_em) (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ) (%)Lifetime (τ) (ns)
1a 2,1,3-BenzoxadiazoleCyclohexane471555299062.65.1
Toluene489598358050.14.8
THF487611409042.35.4
Chloroform493626423025.43.6
1b 2,1,3-BenzothiadiazoleCyclohexane511632368045.36.2
Toluene530670403035.86.1
THF529682429028.96.9
Chloroform536693428015.14.5
1c 2,1,3-BenzoselenadiazoleCyclohexane523660394010.55.8
Toluene54269441208.75.5
THF54270844205.45.9
Chloroform54972044302.13.7

Data sourced from Mikhailov et al., Molecules, 2021.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and photophysical characterization of a representative hexahydrocarbazole-based dye.

Synthesis of a D-A-D Hexahydrocarbazole-Based Dye

This protocol describes the synthesis of a D-A-D dye via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[3][8][9]

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Workup & Purification reactant1 Hexahydrocarbazole Boronic Ester (Donor) catalyst Pd(PPh3)4 Catalyst reactant1->catalyst 1. Add to flask reactant2 Dibromo-benzothiadiazole (Acceptor) reactant2->catalyst base K2CO3 (aq) catalyst->base solvent Dioxane base->solvent conditions Reflux, 24h solvent->conditions workup Extraction & Solvent Removal conditions->workup 2. Reaction purification Column Chromatography workup->purification 3. Isolate Crude product D-A-D Hexahydrocarbazole Dye purification->product 4. Purify

Caption: Synthetic workflow for a D-A-D hexahydrocarbazole dye via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine the hexahydrocarbazole boronic ester donor (2 equivalents), the 4,7-dibromo-2,1,3-benzochalcogenadiazole acceptor (1 equivalent), and the Pd(PPh₃)₄ catalyst (0.05 equivalents).

  • Solvent and Base Addition: Add dioxane as the solvent, followed by an aqueous solution of K₂CO₃ (2M) as the base.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 101°C for dioxane) and maintain this temperature with stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired D-A-D dye.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Accurate determination of the photoluminescent properties is crucial for evaluating the performance of a fluorescent dye.

Diagram of the Characterization Workflow:

G cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_qy Quantum Yield (Φ) cluster_lt Lifetime (τ) sample Dye Solution in Solvent uv_vis UV-Vis Spectrophotometer sample->uv_vis fluorometer Fluorometer sample->fluorometer tcspc Time-Correlated Single Photon Counting (TCSPC) sample->tcspc abs_data Absorption Spectrum (λ_abs) uv_vis->abs_data qy_method Relative Method (vs. Standard) abs_data->qy_method em_data Emission Spectrum (λ_em) fluorometer->em_data em_data->qy_method qy_data Quantum Yield Value qy_method->qy_data lt_data Fluorescence Lifetime tcspc->lt_data

Caption: Workflow for the photophysical characterization of a fluorescent dye.

Step-by-Step Protocols:

  • Absorption and Emission Spectra:

    • Prepare dilute solutions of the dye in the desired solvents (typically in the micromolar concentration range).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

    • Record the emission spectrum using a fluorometer, exciting the sample at or near its λ_abs. This will provide the emission maximum (λ_em).

  • Fluorescence Quantum Yield (Φ) Determination (Relative Method): [2][10][11]

    • Select a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral range as the sample.

    • Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorption and integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

  • Fluorescence Lifetime (τ) Measurement: [12]

    • Use a time-correlated single photon counting (TCSPC) system.

    • Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength where the dye absorbs.

    • The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Applications in Drug Development and Research

The unique photoluminescent properties of hexahydrocarbazole-based dyes make them highly promising for a range of applications in drug development and biomedical research.

Bioimaging and Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level.[9] Hexahydrocarbazole-based dyes can be engineered as fluorescent probes for:

  • Cell Imaging: Their high quantum yields and tunable emission spectra make them suitable for live-cell imaging. By attaching specific targeting moieties, these dyes can be directed to particular organelles or cell types.[4][5] For example, carbazole-based probes have been developed for imaging specific ions and reactive oxygen species within cells.[7]

  • Visualizing Drug Targets: A hexahydrocarbazole-based fluorophore can be conjugated to a drug molecule or a ligand that binds to a specific protein of interest. This allows for the visualization of the drug's localization and its interaction with its target in real-time. This approach has been successfully used to develop fluorescent probes for imaging cyclooxygenase-1 (COX-1) in ovarian cancer cells.[5]

  • Monitoring Drug Delivery: By incorporating these dyes into drug delivery systems, such as nanoparticles or polymer carriers, it is possible to track the biodistribution, cellular uptake, and drug release of the therapeutic agent.[13][14] The change in the dye's fluorescence upon drug release can serve as a sensor for the therapeutic action.

The development of "activatable" probes, which only become fluorescent upon interaction with a specific analyte or change in the microenvironment (e.g., pH), is a particularly exciting area.[15] This strategy minimizes background fluorescence and enhances the signal-to-noise ratio, which is crucial for sensitive in vivo imaging.[16]

Conceptual Diagram of a Targeted Fluorescent Probe:

G cluster_cell Target Cell fluorophore Hexahydrocarbazole Fluorophore linker Linker fluorophore->linker targeting_moiety Targeting Moiety (e.g., Antibody, Peptide) linker->targeting_moiety receptor Cell Surface Receptor targeting_moiety->receptor Binding

Caption: A targeted fluorescent probe with a hexahydrocarbazole core for cell-specific imaging.

High-Throughput Screening

The strong emission and photostability of hexahydrocarbazole-based dyes make them suitable for use in high-throughput screening (HTS) assays.[17] For instance, they can be used in fluorescence polarization or FRET-based assays to screen for compounds that modulate protein-protein or protein-ligand interactions.

Conclusion and Future Outlook

Hexahydrocarbazole-based dyes represent a versatile and powerful class of fluorophores with significant potential for a wide range of scientific applications. Their tunable photoluminescent properties, coupled with their inherent resistance to aggregation-caused quenching, make them highly attractive for the development of advanced materials and tools for researchers, scientists, and drug development professionals. Future research in this area will likely focus on the development of next-generation probes with enhanced brightness, photostability, and specificity for in vivo imaging and diagnostics. The continued exploration of novel donor-acceptor combinations and the integration of these dyes into "smart" activatable systems will undoubtedly pave the way for new discoveries and innovations in medicine and biology.

References

  • Mikhailov, I. A., et al. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes. Molecules, 26(10), 2872. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2643-2668. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standardization and Quality Assurance in Fluorescence Measurements I (pp. 31-60). Springer. [Link]

  • Mikhailov, I. A., et al. (2018). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. Dyes and Pigments, 159, 513-522. [Link]

  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155. [Link]

  • Singh, G., et al. (2016). Carbazole Based Fluorescent Derivatives for Applications in Organic Light Emitting Diodes. Conference: 5th National Symposium on Advances in Chemical Science. [Link]

  • Zhang, H. X., et al. (2021). A fluorescent probe for bioimaging of Hexosaminidases activity and exploration of drug-induced kidney injury in living cell. Talanta, 228, 122189. [Link]

  • Bernardes, G. J., & Weissleder, R. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

  • Georgiev, A., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals, 16(3), 381. [Link]

  • Ogawa, M., et al. (2009). Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes. Nature communications, 1(1), 1-8. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Sekar, K., et al. (2018). A Fluorescent Turn-On Carbazole-Rhodanine Based Sensor for Detection of Ag+ Ions and Application in Ag+ Ions Imaging in Cancer Cells. Journal of Fluorescence, 29(1), 195-202. [Link]

  • S-G, K., et al. (2019). Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. Journal of medicinal chemistry, 62(17), 7955-7968. [Link]

  • Motiejauskaite, R., et al. (2022). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Beilstein Journal of Organic Chemistry, 18, 558-570. [Link]

  • Urano, Y. (2020). In Vivo Rapid Cancer Imaging Using Small Molecule-Based Fluorogenic Probes. GIBLIB. [Link]

  • Gholizadeh, Z., et al. (2024). The historical impact and future potential of dyes in drug discovery. Archiv der Pharmazie. [Link]

  • Zhang, Y., et al. (2017). Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. RSC advances, 7(56), 35193-35198. [Link]

  • Knyazeva, E. A., et al. (2024). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Molbank, 2024(1), M1792. [Link]

  • Miksa, B. (2016). Fluorescent Dyes Used in Polymer Carriers as Imaging Agents in Anticancer Therapy. Medicinal Chemistry, 6(10), 611-639. [Link]

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Unlocking the Vault: Exploring the Therapeutic Potential of the Hexahydrocarbazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydrocarbazole core, a partially saturated derivative of the carbazole ring system, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides an excellent framework for the development of novel therapeutic agents. This guide delves into the synthetic accessibility, diverse biological activities, and therapeutic promise of hexahydrocarbazole derivatives. We will explore its significant potential in oncology, neuroprotection, and infectious diseases, grounded in mechanistic insights and supported by detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics based on this versatile molecular architecture.

The Hexahydrocarbazole Scaffold: A Structural Overview

The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in drug discovery, found in numerous natural products and synthetic drugs.[1][2] The partial saturation of one of the benzene rings to yield the 1,2,3,4,4a,9a-hexahydrocarbazole (HHC) scaffold introduces critical structural changes. This transformation disrupts the planarity of the parent carbazole, creating a rigid, three-dimensional conformation with defined stereocenters. This topographical complexity is highly advantageous for achieving specific and high-affinity interactions with biological targets, a key objective in modern drug design. The HHC scaffold offers multiple points for chemical diversification, allowing for fine-tuning of its physicochemical and pharmacological properties.

Synthetic Strategies: Building the Core

The construction of the hexahydrocarbazole scaffold is efficiently achieved through several synthetic routes, with the Fischer indolization and its variations being the most prominent.

Reductive Indolization: A Modern Approach

A powerful one-pot strategy for synthesizing HHC derivatives is the "reductive indolization."[3][4][5] This method combines the acid-catalyzed Fischer indolization of a cyclic ketone (like a cyclohexanone derivative) with a substituted phenylhydrazine, followed by an in-situ reduction of the resulting iminium ion intermediate.

The causality behind this choice of methodology lies in its efficiency and control. Traditional Fischer indolization would proceed to form an aromatic tetrahydrocarbazole. However, by introducing a reducing agent, the reaction is deliberately "interrupted" at the iminium ion stage (8), which is then reduced to the stable hexahydrocarbazole (6).[3][5] The choice of reducing agent is critical; hydrido borate reagents or silanes like triethylsilane (Et3SiH) are often employed for their compatibility with the acidic reaction conditions.[3][4] This approach not only streamlines the synthesis but also allows for the stereoselective formation of cis-annulated rings.[3]

G Cyclic Ketone Cyclic Ketone Iminium Ion Formation Iminium Ion Formation Cyclic Ketone->Iminium Ion Formation Acid Catalyst (e.g., H+) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Iminium Ion Formation Reduction Reduction Iminium Ion Formation->Reduction Interrupted Fischer Indolization Final Product Hexahydrocarbazole Derivative Reduction->Final Product Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive Indolization Workflow.

Experimental Protocol: Synthesis via Reductive Indolization

This protocol is a self-validating system designed for reproducibility. Each step includes checkpoints and expected outcomes.

  • Reagent Preparation:

    • Dissolve the starting δ-oxoester (e.g., product from conjugated addition of cyclohexanone to ethyl acrylate, 1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (Nitrogen or Argon).[3][4]

    • Add the substituted phenylhydrazine (1.1 eq).

  • Acid-Catalyzed Condensation:

    • Cool the mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side-product formation.

    • Slowly add the acid catalyst (e.g., Trifluoroacetic acid, 2.0 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the intermediate hydrazone/iminium ion by Thin Layer Chromatography (TLC). The disappearance of the ketone starting material indicates reaction progression.

  • In-Situ Reduction:

    • Once the initial condensation is complete (as per TLC), cool the reaction mixture again to 0 °C.

    • Add the reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3, 1.5 eq) portion-wise. This agent is chosen for its mildness and selectivity, preventing over-reduction.

    • Let the reaction warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) until effervescence ceases. This neutralizes the acid catalyst.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield the pure hexahydrocarbazole derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting spectra should be consistent with the expected hexahydrocarbazole structure.[3]

Therapeutic Landscape of the Hexahydrocarbazole Scaffold

The HHC scaffold's unique structure has made it a fertile ground for discovering compounds with a wide range of biological activities.

Anticancer Potential

Derivatives of the closely related tetrahydrocarbazole and carbazole scaffolds have demonstrated significant anticancer activity, and HHCs are an emerging area of interest.[6][7] The mechanisms are often multi-faceted, targeting core processes of cancer progression.

  • Inhibition of Angiogenesis: Some cannabinoid-like hexahydro-analogs have been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-mediated angiogenesis, a critical process for tumor growth and metastasis.[8] These compounds can suppress the proliferation and migration of endothelial cells and reduce the formation of new blood vessels.[8]

  • Topoisomerase II Inhibition: Carbazole derivatives can function as catalytic inhibitors of Topoisomerase IIα (Topo IIα), an essential enzyme for DNA replication and chromosome segregation.[9] By inhibiting Topo IIα, these compounds prevent the resolution of DNA tangles, leading to DNA damage and triggering apoptosis in cancer cells.[9]

  • Induction of Apoptosis: Many carbazole-based compounds induce apoptosis through the mitochondria-dependent pathway, evidenced by the activation of effector caspases 3/7 and subsequent DNA fragmentation.[9][10]

G cluster_targets Molecular Targets & Pathways cluster_effects Cellular Effects HHC Hexahydrocarbazole Derivative VEGF VEGF Pathway HHC->VEGF inhibits TopoII Topoisomerase IIα HHC->TopoII inhibits Mito Mitochondrial Pathway HHC->Mito triggers Angio Inhibition of Angiogenesis VEGF->Angio DNAdamage DNA Damage TopoII->DNAdamage Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis & Tumor Growth Inhibition Angio->Apoptosis Caspase->Apoptosis DNadamage DNadamage DNadamage->Apoptosis

Caption: Anticancer Mechanisms of HHC Derivatives.

Table 1: Cytotoxic Activity of Selected Carbazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3 Calu1 (Lung Carcinoma)0.0025[11]
SL-3–19 HepG2 (Liver Cancer)0.012[11]
SL-3–19 MCF-7 (Breast Cancer)0.014[11]
Mahanine HCT116 (Colon Carcinoma)25.5[11]
36a HCT-116 (Colon Carcinoma)0.48[9]
27a HEK293 (Kidney)< 1.0[9]
Neuroprotective Applications

The carbazole scaffold is a promising template for developing agents to combat neurodegenerative diseases and acute neuronal injury.[12][13]

  • Alzheimer's Disease: Certain multi-substituted carbazole derivatives have shown the ability to inhibit the aggregation of amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[14] These compounds also exhibit potent antioxidative properties, protecting neuronal cells from damage caused by reactive oxygen species (ROS).[14][15]

  • Ischemic Stroke: The aminopropyl carbazole derivative P7C3-A20 has demonstrated significant neuroprotective effects in models of ischemic stroke.[16] It is believed to act as an activator of nicotinamide phosphoribosyltransferase (NAMPT), elevating brain NAD levels and protecting neurons from oxygen-glucose deprivation injury.[16]

Antimicrobial and Anticonvulsant Activity
  • Antimicrobial Agents: Carbazole derivatives have been extensively studied for their antimicrobial properties.[17][18] They show activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like E. coli.[19][20] The mechanism often involves disruption of microbial cellular processes, though the exact targets can vary.[21]

  • Anticonvulsant Potential: The structural features of HHCs make them candidates for interacting with central nervous system (CNS) receptors. Studies on related heterocyclic systems show potential for modulating receptors like GABA-A, which is a key target for anticonvulsant drugs.[22][23][24] While direct evidence for HHCs is emerging, the broader carbazole family has shown promise in this area.[1]

Future Perspectives and Challenges

The hexahydrocarbazole scaffold is a platform of immense therapeutic potential. Future research should focus on several key areas:

  • Stereoselective Synthesis: Developing robust methods for the asymmetric synthesis of HHCs is critical to explore the differential biological activity of individual enantiomers.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification at the scaffold's points of diversification will be essential to optimize potency and selectivity for specific biological targets.[6]

  • Mechanism of Action Elucidation: While broad activities are known, detailed mechanistic studies are needed to identify the precise molecular targets for many HHC derivatives.

  • Pharmacokinetic Profiling: Optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for translating promising in vitro activity into in vivo efficacy.

By addressing these challenges, the research community can fully exploit the hexahydrocarbazole scaffold to develop novel, effective, and safe medicines for a range of challenging diseases.

References

  • Christoffers, J., Dierks, A., Fliegel, L., & Schmidtmann, M. (2020). Preparation of Hexahydrocarbazole Derivatives by Reductive Indolization. European Journal of Organic Chemistry.
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  • BenchChem. (2025). The Biological Significance of the Tetrahydrocarbazole Scaffold: A Technical Guide for Drug Discovery Professionals.
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  • NIH. (n.d.). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects.
  • Issa, S., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • NIH. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones.
  • Głowacka, J. K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • PubMed Central. (n.d.).
  • NIH. (2022). Carbazole Derivatives as Potential Antimicrobial Agents.
  • IntechOpen. (n.d.). A review on the biological potentials of carbazole and its derived products.
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  • Wang, D., et al. (2021). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie.
  • PubMed. (n.d.). Design, Synthesis, Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime.
  • Thors, L., et al. (2011). Novel hexahydrocannabinol analogs as potential anti-cancer agents inhibit cell proliferation and tumor angiogenesis. European Journal of Pharmacology.
  • A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (n.d.). MDPI.
  • NIH. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.
  • PubMed. (2016).
  • PubMed Central. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction.
  • bioRxiv. (2025). Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii.
  • PubMed. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy.
  • ResearchGate. (2023). Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime.
  • NIH. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.

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A Technical Guide to the Initial Synthesis and Discovery of Hexahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the foundational synthesis of the hexahydro-1H-carbazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. We will delve into the historical context of its discovery, tracing the path from the initial construction of the carbazole core to its subsequent saturation. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a robust understanding of the core chemical principles.

Introduction: A Scaffold of Historical and Modern Significance

The hexahydro-1H-carbazole core is a saturated tricyclic amine that serves as a crucial building block in contemporary chemical research, particularly in the development of novel organic light-emitting diodes (OLEDs) and sensitizers for solar cells.[1][2] Its origins, however, are deeply rooted in the classical organic chemistry of the late 19th and early 20th centuries. The story of its synthesis is not one of a single discovery but rather a logical progression from the synthesis of its aromatic precursor, carbazole, which was first isolated from coal tar in 1872.[3]

The key transformation—the saturation of the carbazole ring system—hinges on the synthesis of a partially hydrogenated intermediate, 1,2,3,4-tetrahydrocarbazole. The most direct and historically significant route to this intermediate, and subsequently to the hexahydro derivative, is the Borsche–Drechsel cyclization.

Part I: Genesis of the Core Structure: The Borsche–Drechsel Cyclization

The initial and most pivotal step toward obtaining hexahydro-1H-carbazole involves the construction of its immediate precursor, 1,2,3,4-tetrahydrocarbazole. The Borsche–Drechsel cyclization, first reported by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, provides an elegant and efficient method for this purpose.[4] This reaction is a cornerstone of carbazole chemistry and represents a specific application of the broader Fischer indole synthesis.[5]

Causality and Mechanistic Pathway

The reaction proceeds by the acid-catalyzed cyclization of a cyclohexanone arylhydrazone. The choice of an acid catalyst (typically sulfuric acid, acetic acid, or zinc chloride) is critical; it facilitates the key tautomerization and subsequent intramolecular rearrangement that defines the reaction.

The mechanism unfolds as follows:

  • Hydrazone Formation: Phenylhydrazine is condensed with cyclohexanone to form the corresponding cyclohexanone phenylhydrazone.

  • Protonation and Tautomerization: The acid catalyst protonates the imine nitrogen, facilitating tautomerization to the more reactive enamine intermediate.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, heat-induced[6][6]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, establishing the core framework of the final product.

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular electrophilic attack of the aniline nitrogen onto the imine carbon. Subsequent elimination of an ammonia molecule drives the reaction forward, yielding the aromatic 1,2,3,4-tetrahydrocarbazole.[4][5]

Borsche_Drechsel_Mechanism Borsche–Drechsel Cyclization Mechanism cluster_start Reactants cluster_steps Reaction Cascade cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Cyclohexanone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation (-H2O) Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Condensation (-H2O) Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization (H+) Rearranged Diamine Intermediate Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Intramolecular Cyclization THC 1,2,3,4-Tetrahydrocarbazole Cyclized->THC Elimination of NH3

Caption: Mechanism of the Borsche–Drechsel Cyclization.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative procedure adapted from the principles of the Borsche–Drechsel cyclization.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (10.8 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Addition of Ketone: Gently heat the mixture to reflux. To the refluxing solution, add cyclohexanone (9.8 g, 0.1 mol) dropwise over a period of 20-30 minutes. The choice of dropwise addition is to control the initial exothermic reaction.

  • Reflux: Maintain the reflux for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring. The crude tetrahydrocarbazole will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or methanol to yield crystalline 1,2,3,4-tetrahydrocarbazole.

ParameterValueRationale
Reactant Ratio 1:1 (Hydrazine:Ketone)Stoichiometric for hydrazone formation.
Solvent/Catalyst Glacial Acetic AcidServes as both solvent and acid catalyst for the rearrangement.
Temperature Reflux (~118 °C)Provides the necessary thermal energy for the sigmatropic shift.
Typical Yield 75-85%Reflects the efficiency of this classical cyclization method.

Part II: The Saturation Step: From Tetrahydro- to Hexahydro-1H-carbazole

The pioneering 1908 publication by Walther Borsche not only detailed the synthesis of tetrahydrocarbazoles but also explicitly described their further reduction to "Hexahydrocarbazolverbindungen" (hexahydrocarbazole compounds).[4] This transformation from the partially saturated tetrahydrocarbazole to the fully saturated hexahydro-1H-carbazole is achieved through catalytic hydrogenation, a technique that was gaining prominence in the early 20th century.

Catalytic Hydrogenation: The Key to Saturation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond of the indole moiety within the tetrahydrocarbazole structure. This process requires a metal catalyst to break the strong H-H bond and facilitate the transfer of hydrogen atoms to the molecule.

Choice of Catalyst: The selection of the catalyst is paramount for achieving high conversion and selectivity.

  • Noble Metal Catalysts: Ruthenium (Ru) and Palladium (Pd) on a high-surface-area support like alumina (Al₂O₃) or activated carbon (C) are highly effective.[7] Palladium is particularly well-regarded for the dehydrogenation (reverse reaction), while Ruthenium is often favored for complete hydrogenation.[7]

  • Non-Precious Metal Catalysts: Modern methodologies have also explored the use of more economical non-precious metal catalysts, such as cobalt-based systems, for various hydrogenation reactions.[8]

The hydrogenation of 1,2,3,4-tetrahydrocarbazole reduces the aromatic pyrrole ring, resulting in the formation of 1,2,3,4,4a,9a-hexahydro-1H-carbazole. This reaction creates two new stereocenters at positions 4a and 9a, leading to the possibility of cis and trans diastereomers. The stereochemical outcome is often influenced by the catalyst and reaction conditions.

Hydrogenation_Workflow Overall Synthetic Workflow Reactants Phenylhydrazine + Cyclohexanone Step1 Borsche-Drechsel Cyclization Reactants->Step1 THC 1,2,3,4-Tetrahydrocarbazole Step1->THC Step2 Catalytic Hydrogenation THC->Step2 HHC Hexahydro-1H-carbazole Step2->HHC

Caption: Synthetic workflow from reactants to hexahydro-1H-carbazole.

Experimental Protocol: Catalytic Hydrogenation of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative procedure for the synthesis of hexahydro-1H-carbazole based on modern catalytic hydrogenation principles.[7]

  • Reactor Charging: To a high-pressure autoclave (e.g., a Parr hydrogenator), add 1,2,3,4-tetrahydrocarbazole (17.1 g, 0.1 mol) and a suitable solvent such as ethanol or ethyl acetate (100 mL).

  • Catalyst Addition: Add the catalyst, for example, 5% Ruthenium on alumina (Ru/Al₂O₃), typically at a loading of 1-5% by weight relative to the substrate (0.17 - 0.85 g). The catalyst is handled carefully in an inert atmosphere if it is pyrophoric.

  • System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin stirring and heat the reactor to the target temperature (e.g., 150-190 °C).[7]

  • Monitoring: The reaction is monitored by the uptake of hydrogen (a drop in pressure). The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with inert gas.

  • Isolation: Open the reactor and filter the reaction mixture through a pad of Celite to remove the solid catalyst. The filtrate is then concentrated under reduced pressure to yield the crude hexahydro-1H-carbazole.

  • Purification: The product can be purified by vacuum distillation or column chromatography to isolate the desired diastereomer if necessary.

ParameterValue RangeRationale
Catalyst 5% Ru/Al₂O₃ or 5% Pd/CHigh activity for aromatic ring reduction.[7]
Solvent Ethanol, Ethyl AcetateInert solvents that solubilize the substrate.
H₂ Pressure 50 - 70 barHigh pressure increases hydrogen concentration, driving the reaction.
Temperature 150 - 190 °CProvides activation energy for overcoming the aromaticity barrier.[7]
Typical Yield >90%Catalytic hydrogenation is typically a high-yielding reaction.

Conclusion

The initial synthesis of hexahydro-1H-carbazole is a testament to the logical and progressive nature of organic chemistry. It was not discovered in isolation but was a direct consequence of the development of powerful cyclization reactions and the advent of catalytic hydrogenation. The Borsche–Drechsel cyclization provided the critical tetrahydrocarbazole intermediate, a scaffold that retained just enough aromaticity to be a target for the then-emerging technology of catalytic reduction. This two-step sequence, originating from the work of pioneers like Borsche, laid the fundamental groundwork for accessing a saturated heterocyclic system that remains highly relevant in advanced materials and pharmaceutical research today.

References

  • Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1–2), 49–80. [Link]

  • Wikipedia. Bucherer carbazole synthesis. [Link]

  • Drechsel, E. (1888). Ueber Elektrolyse des Phenols mit Wechselströmen. Journal für praktische Chemie, 38(1), 65–74. [Link]

  • Bucherer, H. T., & Seyde, F. (1908). Über die Einwirkung schwefligsaurer Salze auf aromatische Amino- und Hydroxylverbindungen. J. Prakt. Chem., 77(2), 403–413. [Link]

  • Wikipedia. Borsche–Drechsel cyclization. [Link]

  • Mikhailov, M. S., et al. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes. Molecules, 26(21), 6663. [Link]

  • Wikipedia. Carbazole. [Link]

  • Mikhailov, M. S., et al. (2020). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. Dyes and Pigments, 179, 108420. [Link]

  • Kim, M., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Catalysts, 11(10), 1238. [Link]

  • Wang, S., et al. (2021). Facile preparation of Co/C catalysts encapsulated in carbon and selective hydrogenation in nitroaromatic hydrocarbons. New Journal of Chemistry, 45(3), 1565-1574. [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Substituted Tetrahydrocarbazoles via the Fischer Indole Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydrocarbazole Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Compounds incorporating this tricyclic structure are prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[1][3] These include neuroprotective, anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The versatility of the THCz scaffold allows for extensive structural modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties to systematically probe structure-activity relationships and identify promising drug candidates.[5]

One of the most enduring and reliable strategies for constructing this valuable scaffold is the Fischer indole synthesis, first discovered by Hermann Emil Fischer in 1883.[4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde—in this case, a substituted cyclohexanone—to furnish the indole nucleus embedded within the tetrahydrocarbazole system.[4][7] Its operational simplicity, tolerance of a wide range of functional groups, and the ready availability of starting materials have cemented its status as a cornerstone reaction in heterocyclic chemistry.[1][8]

This guide provides a detailed examination of the Fischer indole synthesis for preparing substituted tetrahydrocarbazoles, offering mechanistic insights, robust experimental protocols, and practical troubleshooting advice for researchers in the field.

The Reaction Mechanism: A Stepwise Perspective

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The Fischer indole synthesis proceeds through a well-established sequence of acid-catalyzed transformations.[4][7]

  • Phenylhydrazone Formation : The synthesis initiates with the condensation of a substituted phenylhydrazine with a cyclohexanone derivative. This reversible reaction forms a phenylhydrazone intermediate.

  • Tautomerization : Under acidic conditions, the phenylhydrazone tautomerizes to its more reactive enehydrazine isomer.[7][9] This step is crucial as it sets the stage for the key bond-forming event.

  • [10][10]-Sigmatropic Rearrangement : The protonated enehydrazine undergoes a concerted, thermally allowed[10][10]-sigmatropic rearrangement.[4][9] This is the hallmark step of the Fischer synthesis, resulting in the cleavage of the weak N-N bond and the formation of a new C-C bond, which establishes the core carbocyclic framework.

  • Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a cyclic aminal.[7]

  • Ammonia Elimination : Finally, the elimination of an ammonia molecule under the acidic conditions regenerates the aromaticity of the pyrrole ring, yielding the stable substituted tetrahydrocarbazole product.[4][7]

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis for Tetrahydrocarbazoles cluster_reactants Reactants R_Arylhydrazine Arylhydrazine I_Phenylhydrazone Phenylhydrazone R_Arylhydrazine->I_Phenylhydrazone + H+ / - H2O R_Cyclohexanone Cyclohexanone R_Cyclohexanone->I_Phenylhydrazone + H+ / - H2O I_Enehydrazine Enehydrazine (Tautomerization) I_Phenylhydrazone->I_Enehydrazine Tautomerization I_Rearrangement Di-imine Intermediate ([3,3]-Sigmatropic Rearrangement) I_Enehydrazine->I_Rearrangement [3,3] Rearrangement I_Aminal Cyclic Aminal (Cyclization) I_Rearrangement->I_Aminal Rearomatization & Cyclization P_THCz Tetrahydrocarbazole (+ NH3) I_Aminal->P_THCz Elimination of NH3

Mechanism of the Fischer Indole Synthesis for Tetrahydrocarbazoles.

Experimental Protocols & Methodologies

The choice of catalyst and solvent system is critical and often substrate-dependent. Brønsted acids are traditionally used, while Lewis acids can offer milder conditions and improved yields in certain cases.[4][7][8]

Protocol 1: Classical Synthesis using Brønsted Acid Catalysis

This protocol employs glacial acetic acid as both the catalyst and solvent, representing a robust and widely used method for a variety of substituted tetrahydrocarbazoles.[4]

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0–1.2 eq.)

  • Substituted cyclohexanone (1.0 eq.)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted cyclohexanone (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of cyclohexanone).

  • Reagent Addition: Add the substituted phenylhydrazine hydrochloride (1.0-1.2 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 110-120°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the cooled mixture slowly into a beaker of ice-water while stirring vigorously. The product will typically precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure substituted tetrahydrocarbazole.[4][11]

Protocol 2: Lewis Acid-Catalyzed Synthesis

Lewis acids, such as zinc chloride (ZnCl₂), can effectively catalyze the reaction, sometimes under milder conditions and often requiring an anhydrous organic solvent.[4]

Materials:

  • Substituted phenylhydrazine (1.0 eq.)

  • Substituted cyclohexanone (1.0 eq.)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5–1.0 eq.)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted cyclohexanone (1.0 eq.) and the substituted phenylhydrazine (1.0 eq.). Add anhydrous toluene to dissolve the reactants.

  • Catalyst Addition: Add anhydrous zinc chloride (0.5-1.0 eq.) portion-wise to the stirred solution. Causality Note: Anhydrous conditions are critical as Lewis acids like ZnCl₂ are moisture-sensitive and can be deactivated by water.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

  • Quenching and Extraction: Cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography on silica gel or by recrystallization.[4]

Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirring) Reagents 2. Add Cyclohexanone, Phenylhydrazine, & Acid Catalyst Setup->Reagents Heating 3. Heat to Reflux (Monitor by TLC) Reagents->Heating Workup 4. Cool & Isolate Crude Product (Precipitation or Extraction) Heating->Workup Purification 5. Purify Product (Recrystallization or Chromatography) Workup->Purification Characterization 6. Characterize Pure Product (NMR, MS, m.p.) Purification->Characterization

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Hexahydrocarbazole Boronic Esters for Novel Scaffold Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of secondary alkylboronic esters derived from the hexahydrocarbazole scaffold. The hexahydrocarbazole motif is a key structural feature in numerous biologically active natural products and pharmaceutical agents[1]. This document outlines the synthesis of the requisite boronic ester precursors and provides a robust, optimized protocol for their subsequent cross-coupling with various aryl and heteroaryl halides. We delve into the mechanistic nuances of B-alkyl Suzuki-Miyaura reactions, rationale for component selection, and a thorough troubleshooting guide to empower researchers in synthesizing novel, sp³-rich chemical entities for applications in medicinal chemistry and materials science.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds[2][3]. While traditionally dominated by the coupling of sp²-hybridized centers (aryl-aryl, aryl-vinyl), the C(sp²)–C(sp³) variant using alkylboron reagents has gained significant traction[4][5]. This advancement is particularly relevant to the pharmaceutical industry, where increasing the three-dimensional character (sp³-character) of drug candidates is a key strategy for improving physicochemical properties and exploring novel biological target space[4].

Saturated N-heterocycles, such as the hexahydrocarbazole core, are prevalent scaffolds in biologically active molecules[6][7][8]. The ability to functionalize this saturated framework via a versatile and reliable C-C bond-forming reaction opens a direct path to novel chemical matter.

This application note addresses the specific challenges associated with the Suzuki-Miyaura coupling of secondary alkylboronic esters. These reactions are often hampered by slow transmetalation rates and competing side reactions like β-hydride elimination[2][9]. We present a protocol optimized to overcome these hurdles, leveraging modern advancements in catalyst and ligand design to achieve efficient and predictable outcomes.

Mechanistic Principles of B-Alkyl Suzuki-Miyaura Coupling

The catalytic cycle for the B-alkyl Suzuki-Miyaura reaction shares fundamental steps with its sp²-sp² counterpart but with critical distinctions. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination[2][10].

  • Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by bulky, electron-rich phosphine ligands, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: This is often the rate-limiting and most challenging step for secondary alkylboranes. The alkyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic ester by a base (e.g., K₃PO₄, TMSOK) to form a more nucleophilic "ate" complex[3][11]. The choice of ligand is critical to facilitate this step and prevent β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bound carbon is transferred to the metal, leading to undesired byproducts[2][9].

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond and regenerate the active Pd(0) catalyst, closing the catalytic cycle.

Diagram: Catalytic Cycle

The following diagram illustrates the key steps in the B-alkyl Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Alkyl-B(OR)₂]⁻ M⁺ - M-X diorgano_pd L₂Pd(II)(Ar)(Alkyl) pd2_complex->diorgano_pd transmetalation->diorgano_pd diorgano_pd->pd0 reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Ar-Alkyl reductive_elimination->product center

Caption: Catalytic cycle for the B-Alkyl Suzuki-Miyaura reaction.

Protocols and Methodologies

Part 1: Synthesis of Hexahydrocarbazole Boronic Ester

A reliable synthesis of the starting boronic ester is paramount. While various methods exist for C-H borylation, a common and effective strategy for saturated heterocycles involves the hydroboration of an unsaturated precursor. Here, we outline a protocol starting from commercially available 1,2,3,4-tetrahydrocarbazole.

Protocol 1: Synthesis of Hexahydrocarbazole Pinacol Boronate

  • Step A: Birch Reduction of Tetrahydrocarbazole

    • To a flame-dried, three-neck round-bottom flask equipped with a dry-ice condenser, add liquid ammonia (approx. 50 mL for a 10 mmol scale reaction) at -78 °C.

    • Carefully add small pieces of sodium metal (4.0 equiv.) until a persistent deep blue color is observed.

    • Add a solution of 1,2,3,4-tetrahydrocarbazole (1.0 equiv.) and tert-butanol (2.0 equiv.) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction for 2-4 hours at -78 °C, then quench by the slow addition of isopropanol until the blue color disappears, followed by saturated aqueous ammonium chloride.

    • Allow the ammonia to evaporate, then extract the aqueous residue with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hexahydrocarbazole olefin intermediate.

  • Step B: Hydroboration/Borylation

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the crude olefin from Step A (1.0 equiv.) in anhydrous THF.

    • Add bis(pinacolato)diboron (1.1 equiv.) and a suitable catalyst system (e.g., an Iridium-based catalyst like [Ir(cod)OMe]₂ with dtbpy as a ligand).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by GC-MS or TLC for the consumption of the starting material.

    • Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the hexahydrocarbazole pinacol boronate.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

This protocol is optimized for the coupling of secondary alkylboronic esters with aryl bromides. Modifications may be necessary for other halide partners (e.g., chlorides, triflates).

Experimental Workflow Diagram

Workflow start Start: Reagent Preparation setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂ or Ar) start->setup reagents Add Pd Catalyst, Ligand, and Base to Reaction Flask setup->reagents add_solvents Add Anhydrous Solvent (e.g., 1,4-Dioxane) reagents->add_solvents add_reactants Add Aryl Halide and Hexahydrocarbazole Boronic Ester add_solvents->add_reactants degas Degas the Reaction Mixture (e.g., Sparge with Argon) add_reactants->degas react Heat and Stir Reaction (e.g., 80-100 °C, 12-24h) degas->react monitor Monitor Progress via TLC or GC-MS react->monitor quench Cool to RT and Quench (e.g., with Water) monitor->quench workup Perform Aqueous Workup: Extract with Organic Solvent, Wash with Brine, Dry quench->workup purify Concentrate and Purify via Flash Chromatography workup->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

Detailed Step-by-Step Methodology

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Palladium precatalyst, ligand, and base. See Table 1 for recommended combinations.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reactant Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane). Add the aryl halide (1.0 equiv.) and the hexahydrocarbazole boronic ester (1.2-1.5 equiv.).

  • Degassing: Further degas the reaction mixture by sparging with argon for 10-15 minutes.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the specified temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine[12].

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product.

Table 1: Recommended Reaction Conditions & Components

ComponentRecommended Reagent/ConditionRationale & Causality
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common, reliable Pd(0) and Pd(II) precursors. Pd(II) is reduced in situ to the active Pd(0) species[12].
Ligand SPhos , XPhos , or AntPhos (2-8 mol%)Bulky, electron-rich biaryl phosphine ligands are crucial. They promote the difficult oxidative addition and reductive elimination steps and stabilize the monoligated Pd(0) species, which is highly active. AntPhos has shown particular efficacy in rapid B-alkyl couplings[4][13][14].
Base K₃PO₄ (2.0-3.0 equiv.) or K₂CO₃ (3.0 equiv.)A moderately strong base is required to form the boronate "ate" complex, which is essential for transmetalation. Phosphates are often superior for hindered couplings[15].
Solvent 1,4-Dioxane, Toluene, or THFAnhydrous, polar aprotic solvents are preferred. Dioxane is often effective at the higher temperatures required for these couplings.
Temperature 80 - 110 °CHigher temperatures are generally needed to overcome the activation barrier for the slow transmetalation of secondary alkyl groups[5].
Boronic Ester Pinacol or Neopentylglycol EsterPinacol esters are common and stable. Neopentylglycol esters have been shown to accelerate some B-alkyl couplings[4].

Troubleshooting and Optimization

The coupling of secondary alkylboronic esters can be challenging. Below are common issues and strategies for optimization.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Transmetalation is too slow.1. Use a fresh source of palladium and ligand. Consider a pre-formed catalyst complex. 2. Ensure solvents are rigorously dried and the reaction is maintained under a strict inert atmosphere. 3. Screen different ligands (e.g., switch from SPhos to AntPhos). Increase temperature. Consider a different base/solvent combination[12].
Protodeborylation Presence of water or protic impurities.Rigorously dry all reagents and solvents. Use a stronger, non-hydroxide base like K₃PO₄ or potassium trimethylsilanolate (TMSOK)[4].
β-Hydride Elimination The alkylpalladium intermediate is unstable.Use bulkier ligands (e.g., XPhos, RuPhos) to create a sterically congested environment around the metal center, which can disfavor the conformation required for β-hydride elimination[9].
Homocoupling of Boronic Ester Presence of oxygen in the reaction mixture.Ensure the reaction setup is thoroughly degassed before heating. Maintain a positive pressure of inert gas throughout the reaction[16].

Conclusion

The Suzuki-Miyaura cross-coupling of hexahydrocarbazole boronic esters represents a powerful method for generating novel, sp³-rich molecular architectures. While the reaction presents unique challenges compared to standard sp²-sp² couplings, these can be overcome through the careful selection of modern, highly active catalyst systems and rigorous adherence to anhydrous and anaerobic reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this transformation in the synthesis of complex molecules for drug discovery and materials science.

References

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: a versatile C–C bond-forming tool. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Request PDF. (n.d.). Synthesis of saturated and partially saturated heterocyclic boronic derivatives. Retrieved from ResearchGate. [Link]

  • El-Maiss, J., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 304. [Link]

  • Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Occurrence and synthesis of saturated N‐heterocycles. Retrieved from ResearchGate. [Link]

  • Caddick, S., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. QSAR & Combinatorial Science, 22(9-10), 1023-1045. [Link]

  • Carreira, E. M., & Caron, S. (2014). Synthesis of saturated N-heterocycles. Journal of Organic Chemistry, 79(7), 2809-2815. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 134(38), 15669-15672. [Link]

  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]

  • Carreira, E. M. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]

  • Request PDF. (n.d.). The B‐Alkyl Suzuki–Miyaura Cross‐Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Retrieved from ResearchGate. [Link]

  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acta Chemica Scandinavica, 56, 100-108. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Soderquist, J. A., & Huertas, R. (2000). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 65(10), 2951-2955. [Link]

  • Oldenhuis, N. J., et al. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 125(51), 15843-15853. [Link]

  • Crudden, C. M., et al. (2006). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 128(30), 9602-9603. [Link]

  • Request PDF. (n.d.). Synthesis of Saturated N-Heterocycles. Retrieved from ResearchGate. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (n.d.). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. [Link]

  • ResearchGate. (n.d.). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Four naturally occurring and synthetic tetra‐ and hexahydrocarbazole derivatives. [Link]

  • Waghmare, P. S., et al. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality, 37(2), e70021. [Link]

  • MDPI. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. [Link]

  • National Institutes of Health. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. [Link]

  • ResearchGate. (n.d.). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. [Link]

Sources

"application of hexahydro-1H-carbazole in organic light-emitting diodes (OLEDs)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Hexahydro-1H-Carbazole in Organic Light-Emitting Diodes (OLEDs)

Introduction: A New Twist on a Classic Core

Carbazole derivatives are foundational materials in the field of organic electronics, celebrated for their robust thermal stability, excellent charge carrier mobility, and versatile electronic properties that make them suitable as hosts, charge transport materials, and emitters in OLEDs.[1][2] Traditional carbazole systems, while effective, are planar and aromatic, making them susceptible to π-π stacking in the solid state. This molecular aggregation often leads to detrimental effects like luminescence quenching and excimer formation, which can compromise device efficiency and color purity.

This guide focuses on a structurally distinct subclass: hexahydro-1H-carbazole . By incorporating a saturated, non-aromatic cyclohexane ring fused to the carbazole core, these molecules adopt a non-planar, three-dimensional structure. This "twist" is not merely a structural curiosity; it is a deliberate design strategy. The bulky and flexible aliphatic frame effectively disrupts intermolecular packing, preventing the aggregation-caused quenching that plagues many planar fluorophores.[3] This intrinsic property makes hexahydro-1H-carbazole an exceptionally promising donor building block for creating highly efficient, solution-processable fluorescent materials for next-generation OLEDs.

This document provides a comprehensive overview of the synthesis, characterization, and application of hexahydro-1H-carbazole derivatives, offering detailed protocols for researchers and scientists in the field.

PART 1: Material Synthesis and Characterization

The key to leveraging hexahydro-1H-carbazole is to incorporate it into a functional molecular architecture, often a Donor-Acceptor-Donor (D-A-D) structure, to tune its photophysical properties.[3]

Protocol 1: Synthesis of a D-A-D Emitter using a Hexahydro-1H-Carbazole Donor

This protocol outlines the synthesis of a representative D-A-D fluorescent dye, where 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole serves as the electron-donating moiety and a benzothiadiazole derivative acts as the electron-accepting core. The synthesis is achieved via a palladium-catalyzed Suzuki cross-coupling reaction.[1]

Objective: To synthesize a red-emitting D-A-D dye for use in a solution-processed OLED.

Core Reaction:

Caption: Suzuki coupling for D-A-D dye synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried 100 mL Schlenk flask, add the dibromo-benzothiadiazole acceptor (1.0 mmol), the hexahydro-1H-carbazole boronic ester derivative (2.2 mmol), and potassium carbonate (K₂CO₃, 4.0 mmol).

    • Causality: The Schlenk flask allows the reaction to be conducted under an inert atmosphere, which is critical as the palladium catalyst is sensitive to oxygen. K₂CO₃ is the base required to activate the boronic ester for the catalytic cycle. An excess of the boronic ester is used to ensure the complete consumption of the dibromo-acceptor.

  • Catalyst Addition & Degassing:

    • Evacuate the flask and backfill with high-purity argon gas. Repeat this cycle three times.

    • Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

    • Causality: Thorough degassing removes oxygen, preventing the oxidation and deactivation of the Pd(0) catalyst, thereby ensuring high reaction yield.[1]

  • Solvent Addition and Reflux:

    • Add a degassed solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (5 mL) via cannula.[1]

    • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Causality: The toluene/ethanol/water solvent system is standard for Suzuki couplings, providing good solubility for both organic and inorganic reagents. Refluxing provides the necessary thermal energy to drive the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final D-A-D dye.

    • Causality: The aqueous work-up removes the inorganic base and salts. Column chromatography is essential to separate the pure product from unreacted starting materials and catalyst residues, as high purity is paramount for OLED device performance.[4]

Protocol 2: Material Characterization

A thorough characterization is required to confirm the material's identity, purity, and suitability for OLED applications.

A. Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the synthesized dye.[1]

B. Photophysical Properties:

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare a dilute solution (e.g., 10⁻⁵ M) of the dye in a spectroscopic grade solvent like cyclohexane or THF.[3][5]

    • Record the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maxima (λ_abs).

    • Record the emission spectrum using a fluorometer, exciting at the lowest energy absorption maximum, to determine the emission peak (λ_em).

    • Calculate the Photoluminescence Quantum Yield (PLQY) using a reference standard (e.g., quinine sulfate) via the comparative method.

    • Causality: These measurements determine the color of the emitted light and the efficiency of the material's light emission process. The choice of a non-polar solvent like cyclohexane can reveal the intrinsic properties of the molecule with minimal solvent-solute interactions.[3]

C. Electrochemical and Thermal Properties:

  • Cyclic Voltammetry (CV):

    • Perform CV on a thin film of the material drop-cast onto a glassy carbon electrode.

    • Use a standard three-electrode setup with a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Determine the onset oxidation (E_ox) and reduction (E_red) potentials relative to the Fc/Fc⁺ reference.

    • Estimate the HOMO and LUMO energy levels using the empirical formulas:

      • HOMO (eV) = -[E_ox - E_ref + 4.8]

      • LUMO (eV) = -[E_red - E_ref + 4.8]

    • Causality: The HOMO/LUMO levels are critical for determining if charge injection from adjacent layers in an OLED will be efficient.[6]

  • Thermal Analysis:

    • Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), which is the temperature at which the material loses 5% of its mass.[5]

    • Use Differential Scanning Calorimetry (DSC) to find the glass transition temperature (Tg), indicating the stability of the material's amorphous state.[7]

    • Causality: High Td and Tg values are essential for the long-term operational stability and lifetime of an OLED device, as they indicate resistance to heat-induced degradation and morphological changes.[2]

Table 1: Representative Properties of a Hexahydro-1H-Carbazole D-A-D Dye

PropertyValueSignificance in OLEDs
Absorption Max (λ_abs)~480 nmDetermines which wavelengths of light are absorbed.
Emission Max (λ_em)~620 nmDefines the color of emitted light (in this case, red).[3]
PL Quantum Yield (PLQY)> 60%High PLQY is crucial for a highly efficient emissive layer.[3]
HOMO Level~ -5.4 eVMust align with the hole transport layer for efficient hole injection.
LUMO Level~ -3.2 eVMust align with the electron transport layer for efficient electron injection.
Td (5% weight loss)> 350 °CIndicates high thermal stability, essential for device lifetime.[5]
Tg> 120 °CHigh Tg ensures a stable amorphous film morphology.[7]

PART 2: Solution-Processed OLED Fabrication and Evaluation

The excellent solubility imparted by the hexahydro-1H-carbazole moiety makes these materials ideal for cost-effective solution-based fabrication methods like spin-coating.[3][8]

Protocol 3: Fabrication of a Multilayer OLED Device

Device Architecture: A standard architecture for a fluorescent OLED is: ITO / PEDOT:PSS / Poly-TPD / EML / TPBi / LiF / Al .[3]

Caption: Layered structure of a solution-processed OLED.

Step-by-Step Fabrication Workflow:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[1]

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to increase its work function and improve hole injection.[1]

    • Causality: A pristine ITO surface is critical for ensuring uniform film formation and efficient, homogenous charge injection into the organic layers.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 150 °C for 20 minutes in ambient air to remove residual water.

    • Causality: The PEDOT:PSS layer smooths the ITO surface and provides a better energy level match for hole injection into the subsequent organic layer.[8]

  • Hole Transport Layer (HTL) & Emissive Layer (EML) Deposition:

    • Transfer the substrate into an argon-filled glovebox.

    • Prepare a solution of Poly-TPD in chlorobenzene (e.g., 8 mg/mL). Spin-coat onto the PEDOT:PSS layer.

    • Prepare a solution of the synthesized hexahydro-1H-carbazole dye (EML material) in chloroform (e.g., 10 mg/mL). Spin-coat this solution onto the Poly-TPD layer.[3]

    • Anneal the substrate at 80 °C for 10 minutes inside the glovebox to remove residual solvent.

    • Causality: The glovebox environment prevents exposure of the sensitive organic layers to oxygen and moisture. Annealing post-spin-coating is crucial for forming a dense, uniform film free of solvent that could otherwise act as a charge trap.

  • Cathode Stack Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber without breaking the inert atmosphere.

    • Sequentially deposit the Electron Transport Layer (TPBi, 30 nm), Electron Injection Layer (LiF, 1 nm), and the metal cathode (Aluminum, 100 nm).[3][8]

    • Causality: TPBi transports electrons to the emissive layer. The thin LiF layer lowers the electron injection barrier from the aluminum cathode to the organic ETL. Thermal evaporation provides highly uniform and controlled thin films.

  • Encapsulation:

    • In the glovebox, encapsulate the completed device using a UV-curable epoxy and a glass coverslip to provide a barrier against atmospheric moisture and oxygen.[1]

    • Causality: Encapsulation is arguably one of the most critical steps for device longevity, as the organic materials and the reactive cathode are highly susceptible to degradation upon exposure to the ambient environment.

Caption: Workflow from substrate to finished device.

Protocol 4: Device Performance Evaluation
  • Electrical and Optical Characterization:

    • Mount the encapsulated device in a test jig.

    • Use a programmable source meter and a calibrated photodiode/spectrometer to simultaneously measure the current density (J), voltage (V), and luminance (L).

    • Record the electroluminescence (EL) spectrum at a constant driving voltage and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Calculation of Performance Metrics:

    • Current Efficiency (η_c): Calculated as Luminance (cd/m²) / Current Density (A/m²). Units: cd/A.

    • Power Efficiency (η_p): Calculated as (π * Luminance) / (Voltage * Current Density). Units: lm/W.

    • External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the electrons injected. This requires careful calibration of the measurement setup.

Table 2: Target Performance Metrics for a Hexahydro-1H-Carbazole Based Red OLED

MetricTarget ValueSignificance
Turn-on Voltage< 5 VLower voltage indicates more efficient charge injection.
Max. Current Efficiency> 0.8 cd/AA measure of how effectively charge is converted to light.[3]
Max. Power Efficiency> 0.5 lm/WOverall energy efficiency of the device.
Max. EQE> 1.0 %The fundamental efficiency of electron-to-photon conversion.
Max. Luminance> 500 cd/m²The maximum brightness the device can achieve.
CIE Coordinates (x, y)(~0.65, ~0.34)Quantifies the color of the emitted light (red region).

Conclusion and Outlook

The incorporation of the hexahydro-1H-carbazole moiety represents a powerful strategy in the molecular engineering of materials for organic electronics. Its inherent ability to form stable, amorphous films and prevent aggregation-caused luminescence quenching makes it an ideal building block for high-performance emitters, particularly for solution-processed OLEDs.[3] The protocols detailed herein provide a comprehensive framework for the synthesis, characterization, and device integration of these promising materials. Future research may focus on expanding the library of acceptor units to tune the emission color across the visible spectrum and integrating these materials into more complex device architectures, such as those for thermally activated delayed fluorescence (TADF) or white OLEDs (WOLEDs).[9][10]

References

  • Benchchem. (n.d.). Application of 1H-Benzo[c]carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • Klimov, V. M., et al. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes. PMC - PubMed Central.
  • Younes, A. A., et al. (2018). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
  • Rojas-Dotti, E., et al. (2018).
  • Duletski, O. L. (2016). Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar.
  • Volyniuk, D., et al. (2024). Development of white organic light emitting diodes based on carbazole-derived compounds.
  • Armaković, S. J., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC - PubMed Central.
  • de Oliveira, E. L., et al. (2023). The photophysical, photobiological, and DNA/HSA-binding properties of corroles containing carbazole and phenothiazine moieties. PubMed.
  • He, L., et al. (2021).
  • Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Younes, A. A., et al. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs).
  • ResearchGate. (n.d.). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes.
  • ResearchGate. (n.d.). Typical organic light‐emitting diode (OLED) architecture including MOi....
  • ResearchGate. (2025). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells.
  • Wang, Y.-L., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PubMed.

Sources

Application Notes and Protocols for Hexahydro-1H-carbazole-based Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of hexahydro-1H-carbazole derivatives as robust electron donor building blocks in the sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). The unique structural features of the hexahydro-1H-carbazole moiety, including its strong electron-donating nature and the presence of a flexible, bulky aliphatic frame, make it an excellent candidate for designing efficient metal-free organic sensitizers. These attributes help to enhance photophysical properties, optimize energy levels, and suppress detrimental charge recombination, leading to improved photovoltaic performance. This document offers researchers and scientists in the fields of materials science, photovoltaics, and drug development a technical guide, covering dye design principles, detailed synthesis of a representative dye, step-by-step DSSC fabrication, and in-depth characterization protocols.

Introduction: The Role of the Donor in High-Performance DSSCs

Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low production cost, ease of fabrication, and respectable power conversion efficiencies (PCE).[1][2] The operational principle of a DSSC hinges on the interplay between a sensitizing dye, a wide-bandgap semiconductor (typically TiO₂), a redox mediator (electrolyte), and a counter electrode.[3][4] The dye molecule is the heart of the device, responsible for harvesting solar photons and initiating the charge separation process.

A typical organic sensitizer for DSSCs possesses a Donor-π-Acceptor (D-π-A) architecture.[5][6]

  • Donor (D): The electron-rich moiety that, upon photoexcitation, provides the electron. Its Highest Occupied Molecular Orbital (HOMO) energy level is critical for efficient dye regeneration by the electrolyte.

  • π-Bridge (π): A conjugated spacer that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.

  • Acceptor (A): An electron-withdrawing group that also serves to anchor the dye to the TiO₂ surface. Its Lowest Unoccupied Molecular Orbital (LUMO) must be positioned above the conduction band of the TiO₂ for efficient electron injection.

The choice of the donor unit is paramount. An ideal donor should possess strong electron-donating capability to ensure a high-lying HOMO level for effective regeneration and to promote a broad absorption spectrum. Furthermore, the donor's structure can be engineered to prevent dye aggregation on the TiO₂ surface and to shield the semiconductor from the electrolyte, thereby reducing charge recombination and increasing the open-circuit voltage (Voc) and electron lifetime.[7][8]

Hexahydro-1H-carbazole: A Superior Donor Candidate

The 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole unit has been identified as a highly effective donor building block.[3][9] Its advantages stem from a combination of electronic and steric properties:

  • High Electron Density: The nitrogen atom within the carbazole core provides a rich source of electrons, making it a potent donor.[2]

  • Bulky Aliphatic Frame: The non-planar, saturated cyclohexane ring fused to the carbazole core introduces significant steric hindrance. This three-dimensional structure is crucial for preventing the formation of dye aggregates on the TiO₂ surface, which can quench fluorescence and reduce electron injection efficiency.[3]

  • Inhibition of Charge Recombination: The bulky structure acts as a physical barrier, effectively blocking the I₃⁻ ions in the electrolyte from approaching the TiO₂ surface. This retardation of charge recombination between injected electrons and the redox mediator leads to a longer electron lifetime and a higher Voc.[7][8]

By incorporating this donor into D-A-π-A or related dye structures, it is possible to achieve significant improvements in photovoltaic performance. For instance, a dye featuring a 2,1,3-Benzothiadiazole acceptor, a hexahydro-1H-carbazole donor, and a thiophene π-spacer has demonstrated a power conversion efficiency (PCE) of 5.86%, outperforming some well-known sensitizers.[3][9]

Molecular Design and Energy Level Engineering

The diagram below illustrates the fundamental architecture of a hexahydro-1H-carbazole-based D-A-π-A dye and its role within the DSSC energy cascade.

cluster_Dye Sensitizer Dye (D-π-A) cluster_DSSC DSSC Energy Cascade Donor Hexahydro-1H-carbazole (Donor) Pi π-Bridge (e.g., Thiophene) HOMO Dye HOMO Acceptor Acceptor/Anchor (e.g., Cyanoacrylic Acid) LUMO Dye LUMO TiO2 TiO₂ Conduction Band LUMO:e->TiO2:w 1. Electron Injection Electrolyte I⁻/I₃⁻ Redox Potential Electrolyte:e->HOMO:w 3. Dye Regeneration

Caption: Molecular structure and energy level diagram for a DSSC.

The HOMO and LUMO energy levels of the dye must be precisely tuned relative to the TiO₂ conduction band and the electrolyte's redox potential for optimal device function.[4][10] The hexahydro-1H-carbazole donor elevates the HOMO level, ensuring a sufficient driving force for dye regeneration, while the choice of acceptor and π-bridge modules the LUMO level for efficient electron injection.

Experimental Protocols

This section provides detailed, field-tested protocols for the synthesis of a representative hexahydro-1H-carbazole dye and the complete fabrication and characterization of a high-performance DSSC.

Protocol: Synthesis of a Representative D-A-π-A Dye (MAX114 Analogue)

This protocol outlines the synthesis of a D-A-π-A sensitizer employing a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor, a benzothiadiazole acceptor, a thiophene π-bridge, and a cyanoacrylic acid anchoring group. The synthesis involves standard organic chemistry reactions like Suzuki cross-coupling and Knoevenagel condensation.[3][9]

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole boronic acid pinacol ester

  • 5-Formyl-2-thienylboronic acid

  • Cyanoacetic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Piperidine

  • Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Ethanol (anhydrous)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Workflow Diagram:

start Start Materials: - 4,7-Dibromo-2,1,3-benzothiadiazole - Hexahydrocarbazole boronic ester - Thiophene boronic acid suzuki1 Step 1: First Suzuki Coupling (Hexahydrocarbazole + Dibromobenzothiadiazole) start->suzuki1 purify1 Purification 1 (Column Chromatography) suzuki1->purify1 intermediate1 Intermediate 1 purify1->intermediate1 suzuki2 Step 2: Second Suzuki Coupling (Intermediate 1 + Thiophene boronic acid) intermediate1->suzuki2 purify2 Purification 2 (Column Chromatography) suzuki2->purify2 intermediate2 Intermediate 2 (Aldehyde) purify2->intermediate2 knoevenagel Step 3: Knoevenagel Condensation (Intermediate 2 + Cyanoacetic acid) intermediate2->knoevenagel purify3 Final Purification (Recrystallization) knoevenagel->purify3 final_dye Final Dye Product purify3->final_dye

Caption: Synthetic workflow for the target D-A-π-A dye.

Step-by-Step Procedure:

  • Synthesis of Intermediate 1:

    • In a nitrogen-purged Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol) and 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole boronic acid pinacol ester (1.1 mmol) in a 3:1 mixture of toluene and THF (20 mL).

    • Add an aqueous solution of 2 M K₂CO₃ (5 mL).

    • Degas the mixture with nitrogen for 20 minutes.

    • Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.2 mmol).

    • Reflux the mixture at 90 °C for 12 hours under a nitrogen atmosphere.

    • After cooling, extract the product with DCM, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

  • Synthesis of Intermediate 2 (Aldehyde):

    • In a nitrogen-purged Schlenk flask, dissolve Intermediate 1 (1.0 mmol) and 5-formyl-2-thienylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and THF (20 mL).

    • Add an aqueous solution of 2 M K₂CO₃ (5 mL).

    • Degas the mixture with nitrogen for 20 minutes.

    • Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.2 mmol).

    • Reflux the mixture at 90 °C for 12 hours under a nitrogen atmosphere.

    • Follow the same workup and purification procedure as in Step 1 to obtain Intermediate 2.

  • Synthesis of Final Dye:

    • Dissolve Intermediate 2 (1.0 mmol) and cyanoacetic acid (1.5 mmol) in a mixture of acetonitrile and chloroform (1:1, 30 mL).

    • Add a catalytic amount of piperidine (3-4 drops).

    • Reflux the solution at 80 °C for 8 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the solid residue by recrystallization from an ethanol/DCM mixture to obtain the final dye.

Protocol: Fabrication of Dye-Sensitized Solar Cell

This protocol describes the assembly of a sandwich-type DSSC using the synthesized dye.

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • TiO₂ paste (e.g., Degussa P25-based)

  • Synthesized hexahydro-1H-carbazole dye

  • Chenodeoxycholic acid (CDCA) co-adsorbent

  • Iodine-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M DMPII, and 0.5 M TBP in acetonitrile)[4]

  • Platinum precursor (e.g., H₂PtCl₆ in isopropanol)

  • Surlyn thermopolymer film (25-60 µm thickness)

  • Doctor blade or screen printer, hot plate, furnace, solar simulator, potentiostat

Workflow Diagram:

start Start: FTO Glass clean 1. Clean FTO start->clean ce_prep 5. Prepare Pt Counter Electrode start->ce_prep anode_prep 2. Deposit TiO₂ (Doctor Blade) clean->anode_prep sinter 3. Sinter TiO₂ (450-500 °C) anode_prep->sinter sensitize 4. Dye Sensitization (Immerse in Dye Solution) sinter->sensitize photoanode Photoanode Ready sensitize->photoanode assemble 6. Assemble Cell (Sandwich with Surlyn) photoanode->assemble ce_ready Counter Electrode Ready ce_prep->ce_ready ce_ready->assemble fill 7. Fill Electrolyte assemble->fill seal 8. Seal Cell fill->seal final_cell Finished DSSC seal->final_cell

Caption: Step-by-step workflow for DSSC fabrication.

Step-by-Step Procedure:

  • Photoanode (Working Electrode) Preparation:

    • Clean the FTO glass substrates by sonicating in detergent, deionized water, and ethanol.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.[11][12] Use adhesive tape as a spacer to control the thickness (~10-12 µm).

    • Dry the film at 125 °C for 5 minutes.

    • Sinter the TiO₂ film in a furnace at 450-500 °C for 30 minutes to ensure good particle necking and remove organic binders.[7][13]

    • After cooling to ~80 °C, immerse the TiO₂ electrode into a dye solution (e.g., 0.3 mM of the hexahydro-1H-carbazole dye and 0.3 mM of CDCA co-adsorbent in a 1:1 acetonitrile/tert-butanol solvent).[11]

    • Keep the electrode in the dye solution for 12-18 hours at room temperature.[4]

    • Rinse the dye-sensitized electrode with ethanol to remove excess, non-adsorbed dye and dry it.[4][11]

  • Counter Electrode Preparation:

    • Drill a small hole in another piece of FTO glass for electrolyte filling.

    • Clean the FTO glass as described above.

    • Deposit a few drops of H₂PtCl₆ solution onto the conductive side.

    • Heat the electrode at 400 °C for 20-30 minutes to thermally decompose the precursor into a catalytic platinum layer.[11][14]

  • Cell Assembly:

    • Place a Surlyn polymer frame around the active area of the dye-sensitized photoanode.

    • Place the Pt counter electrode on top, offsetting the electrodes to allow for electrical contact.

    • Heat the assembly on a hot plate at ~100 °C while pressing the electrodes together to seal the cell.

    • Introduce the iodine-based electrolyte into the cell through the pre-drilled hole via vacuum backfilling.

    • Seal the hole with a small piece of Surlyn and a microscope coverslip by heating.

Protocol: Characterization of Dye and DSSC Device

1. Photophysical and Electrochemical Characterization of the Dye:

  • UV-Vis Spectroscopy: Dissolve the dye in a suitable solvent (e.g., THF or DCM) and record the absorption spectrum to determine the absorption maximum (λ_max) and molar extinction coefficient (ε).

  • Cyclic Voltammetry (CV): Perform CV in a three-electrode setup with the dye in solution or adsorbed on a TiO₂ film.[15] Use a reference electrode (e.g., Ag/AgCl) and ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard. The onset oxidation potential (E_ox) is used to calculate the HOMO energy level, and the onset reduction potential (E_red) is used to estimate the LUMO level.

    • E_HOMO = -e (E_ox vs Fc/Fc⁺ + 4.8) eV

    • E_LUMO = -e (E_red vs Fc/Fc⁺ + 4.8) eV

2. Photovoltaic Performance Measurement:

  • Current-Voltage (I-V) Characteristics: Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) illumination.[4][16] Connect the fabricated DSSC to a potentiostat or source meter and sweep the voltage from negative to positive bias, recording the current.

  • Key Parameters to Extract:

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Open-circuit voltage (Voc): The voltage at zero current.

    • Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (J_max * V_max) / (Jsc * Voc).

    • Power Conversion Efficiency (PCE, η): The overall efficiency, calculated as η (%) = (Jsc * Voc * FF) / P_in * 100, where P_in is the incident light power density (100 mW/cm²).[4]

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the internal charge transfer kinetics, including charge transfer resistance at the TiO₂/dye/electrolyte interface (R_ct) and the electron lifetime (τ_n).[17][18]

  • Procedure: Apply a forward bias equivalent to the Voc of the cell in the dark and superimpose a small AC voltage (10-20 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[19]

  • Analysis: Fit the resulting Nyquist plot to an equivalent circuit model. A larger semicircle in the mid-frequency range corresponds to a higher R_ct, indicating slower charge recombination and potentially leading to a higher Voc. The electron lifetime can be calculated from the peak frequency (ω_max) of the mid-frequency arc: τ_n = 1 / ω_max.

Performance Data and Analysis

The structural modifications of the π-bridge and internal acceptor in hexahydro-1H-carbazole dyes significantly influence their performance.

Table 1: Photophysical, Electrochemical, and Photovoltaic Data for Representative Hexahydro-1H-carbazole Dyes

Dye IDπ-BridgeInternal Acceptorλ_max (nm)HOMO (eV)LUMO (eV)Jsc (mA/cm²)Voc (V)FFPCE (%)Reference
MAX114 Thiophene2,1,3-Benzothiadiazole495-5.39-3.2114.750.640.625.86 [3][9]
NIK97 Thiophene2,3-Diphenylquinoxaline480-5.25-3.0512.110.680.695.68 [11]
NIK88 ThiopheneBenzo[c][3][10][11]thiadiazole510-5.30-3.1110.550.610.613.92[11]
NIK119 CPDTBenzo[c][3][10][11]thiadiazole535-5.21-3.156.910.600.632.61[11]

CPDT: 4,4-diethylhexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene

Analysis:

  • Dyes with stronger electron-withdrawing internal acceptors, like benzo[c][3][10][11]thiadiazole, exhibit a bathochromic (red) shift in their absorption spectra, which is beneficial for light harvesting.[11]

  • However, a balance is crucial. While NIK88 has a red-shifted absorption compared to NIK97, its performance is lower, potentially due to increased charge recombination or dye aggregation.[11]

  • The MAX114 dye achieves a high Jsc and overall PCE, demonstrating an effective combination of the hexahydro-1H-carbazole donor with the thiophene-benzothiadiazole π-A system.[3]

  • The bulky alkyl groups in NIK119, while increasing the extinction coefficient, may hinder efficient dye packing on the TiO₂ surface, leading to lower dye loading and a reduced Jsc.[11]

Conclusion and Future Outlook

The hexahydro-1H-carbazole moiety is a highly promising donor unit for the design of efficient organic sensitizers for DSSCs. Its unique combination of strong electron-donating character and a bulky, non-planar structure provides an excellent platform for developing dyes with broad light absorption, optimized energy levels, and suppressed charge recombination. The protocols provided herein offer a robust framework for synthesizing these advanced dyes and for fabricating and characterizing high-performance solar cell devices.

Future research should focus on further molecular engineering, such as modifying the π-bridge and acceptor units in conjunction with the hexahydro-1H-carbazole donor, to push the absorption edge further into the near-infrared region and to further minimize energy losses, paving the way for even higher power conversion efficiencies.

References

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  • Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022). Journal of the Korean Ceramic Society. [Link]

  • How can I prepare triiodide/iodide solution to use as electrolyte? (2020). ResearchGate. [Link]

  • How to set up an experiment of electrochemical impedance spectroscopy (EIS) to understand the resistance in a DSSC (dye sensitized solar cell)? (2019). ResearchGate. [Link]

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  • Influence of electrolyte proportion on the performance of dye-sensitized solar cells. (2017). ResearchGate. [Link]

  • TiO2 paste for DSSC photoanode: preparation and optimization of application method. (n.d.). ResearchGate. [Link]

  • Preparation of Platinum (Pt) Counter Electrode Coated by Electrochemical Technique at High Temperature for Dye-sensitized Solar Cell (DSSC) Application. (2017). ResearchGate. [Link]

  • An overview of the preparation and application of counter electrodes for DSSCs. (2023). De Gruyter. [Link]

  • Effect of dye complex structure on performance in DSSCs; An experimental and theoretical study. (2022). NIH. [Link]

  • Titanium Dioxide Nanoparticles Preparation for Dye Sensitized Solar Cells Applications Using Sol-Gel Method. (2016). JACS Directory. [Link]

  • Electrochemical impedance and X-ray absorption spectroscopy analyses of degradation in dye-sensitized solar cells containing cobalt tris(bipyridine) redox shuttles. (2022). RSC Publishing. [Link]

  • Dye Solar Cells – Part 2: Impedance Measurements. (n.d.). Gamry Instruments. [Link]

  • Impedance Measurements: Dye Solar Cells. (2015). Electrochemistry Resources. [Link]

  • Monitoring the dependence of the photovoltaic properties of dye-sensitized solar cells from the structure of D–A–π–A-type sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor building block. (n.d.). Molecular Systems Design. [Link]

  • A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption. (2022). MDPI. [Link]

  • iv measurements of dye-sensitized solar cells (dssc) – effects of scan rate. (n.d.). ML System. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. [Link]

  • Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells. (n.d.). Infoscience. [Link]

  • Cyclic Voltammetry curves of (a) Single dyes and (b) Their mixtures. (n.d.). ResearchGate. [Link]

  • Basic about Electrochemical impedance spectroscopy EIS in solar energy. (2020). YouTube. [Link]

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  • Diagram of energy level of HOMO measured by cyclic voltammetry (Figure... (n.d.). ResearchGate. [Link]

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Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Structural Assignment of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. For complex heterocyclic systems such as 2,3,4,4a,9,9a-hexahydro-1H-carbazole, a key structural motif in medicinal chemistry and materials science, unambiguous assignment of proton (¹H) and carbon-13 (¹³C) resonances is paramount for structural verification and stereochemical analysis.[1][2] This guide provides a detailed, field-proven protocol for the complete NMR assignment of this molecule, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We explain the causality behind experimental choices and present a self-validating workflow applicable to researchers, scientists, and drug development professionals.

Introduction: The Rationale for Multi-dimensional NMR

The structure of this compound presents a distinct analytical challenge. It comprises a fused ring system with an aromatic benzene ring and a saturated cyclohexane ring, creating both deshielded aromatic protons and a complex, overlapping region of aliphatic protons. While 1D ¹H and ¹³C spectra provide initial data, severe signal overlap in the aliphatic region often makes definitive assignment impossible.

Two-dimensional NMR spectroscopy resolves this ambiguity by spreading spectral information across a second frequency dimension, revealing correlations between nuclei that establish atomic connectivity. The combination of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments provides a powerful, interlocking dataset that allows for the confident and complete assignment of every proton and carbon in the molecule.[3][4]

Molecular structure of this compound with atom numbering Figure 1. Structure of this compound with standard IUPAC numbering for NMR assignment.

Experimental Protocols

Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.

Protocol:

  • Analyte Weighing: Accurately weigh 10-15 mg of high-purity this compound.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for carbazole derivatives and is recommended here.[5][6] Alternatively, DMSO-d₆ can be used.[7]

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a clear, homogeneous solution.

NMR Data Acquisition

Spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher). The following experiments are essential for a complete assignment.

Protocol:

  • ¹H NMR (Proton): Acquire a standard 1D proton spectrum to assess sample purity and identify the chemical shift regions of interest.

  • ¹³C NMR (Carbon-13): Acquire a proton-decoupled 1D carbon spectrum. This provides the chemical shifts of all unique carbon atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[4] It is crucial for mapping the connectivity within the saturated cyclohexane ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH).[8] It provides an unambiguous link between the proton and carbon skeletons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[4] It is indispensable for assigning non-protonated (quaternary) carbons and for connecting disparate spin systems, such as linking the aliphatic protons to the aromatic ring.

Data Analysis & Assignment Workflow

The structural assignment is a logical process of integrating data from all NMR experiments. The workflow diagram below illustrates the relationship between the different experimental datasets.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_2d Phase 2: 2D Correlation Scans cluster_analysis Phase 3: Integrated Data Analysis cluster_results Phase 4: Structural Elucidation Sample Sample Preparation (10-15 mg in CDCl3) H1_acq 1D ¹H Acquisition Sample->H1_acq C13_acq 1D ¹³C Acquisition Sample->C13_acq COSY ¹H-¹H COSY Sample->COSY HSQC ¹H-¹³C HSQC Sample->HSQC HMBC ¹H-¹³C HMBC Sample->HMBC Analysis Integrated Spectral Analysis H1_acq->Analysis Proton Shifts & Multiplicities C13_acq->Analysis Carbon Shifts COSY->Analysis H-H Connectivity (Spin Systems) HSQC->Analysis Direct C-H Bonds (¹JCH) HMBC->Analysis Long-Range C-H (²JCH, ³JCH) Quaternary Carbons Assignment Complete ¹H & ¹³C Assignment & Structure Verification Analysis->Assignment

Diagram 1. Workflow for the NMR-based structural elucidation of this compound.

Step-by-Step Assignment Strategy
  • Aromatic Region (¹H & ¹³C):

    • The ¹H NMR spectrum will show signals for four protons in the aromatic region (typically δ 6.8-7.5 ppm).

    • Using the COSY spectrum, identify the adjacent aromatic protons.

    • Use the HSQC spectrum to assign the corresponding protonated aromatic carbons (C-5, C-6, C-7, C-8).

    • Use the HMBC spectrum to assign the quaternary aromatic carbons (C-5a, C-8a). For example, the proton at C-5 will show a three-bond correlation to C-7 and C-8a.

  • Aliphatic Saturated Ring (¹H & ¹³C):

    • This region (typically δ 1.2-3.5 ppm) will contain complex, overlapping multiplets for the protons on C-1, C-2, C-3, and C-4.

    • The COSY spectrum is essential here. Start from a well-resolved signal and "walk" around the ring by identifying sequential ³JHH correlations (e.g., H-1 to H-2, H-2 to H-3, H-3 to H-4).

    • Once the proton spin system is established, use the HSQC spectrum to assign the chemical shift of each corresponding carbon (C-1, C-2, C-3, C-4).[3]

  • Bridgehead and Heteroatom-Adjacent Positions:

    • The bridgehead protons (H-4a and H-9a) are critical for confirming the overall structure. They will show COSY correlations to protons on both the cyclohexane and pyrrolidine-like portions of the saturated system.

    • The NH proton (H-9) often appears as a broad singlet and its position can be concentration and solvent dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

    • HMBC correlations are vital for connecting the rings. For instance, the aliphatic protons at C-4 will show a three-bond correlation (³JCH) to the aromatic quaternary carbon C-5a, confirming the ring fusion. Similarly, H-9a will show correlations to aromatic carbons like C-8a.

Summary of Assigned NMR Data

The following table summarizes the expected chemical shifts and correlations for this compound based on analysis of related structures and established principles. Actual values may vary slightly based on solvent and concentration.

Atom No.¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityKey COSY Correlations (¹H)Key HMBC Correlations (¹³C)
1 ~23~1.8-2.0mH-2C-2, C-9a
2 ~21~1.4-1.6mH-1, H-3C-1, C-3, C-4
3 ~21~1.4-1.6mH-2, H-4C-2, C-4, C-4a
4 ~26~2.6-2.8mH-3, H-4aC-3, C-4a, C-5, C-5a
4a ~35~3.0-3.2mH-4, H-9aC-3, C-4, C-5a, C-9, C-9a
5 ~128~7.2-7.3dH-6C-4, C-5a, C-7
5a ~136---H-4, H-5, H-6
6 ~118~6.8-6.9tH-5, H-7C-5a, C-8
7 ~120~7.0-7.1tH-6, H-8C-5, C-8a
8 ~110~6.9-7.0dH-7C-6, C-8a, C-9
8a ~134---H-7, H-8, H-9a
9 -~4.5-5.5br s--
9a ~55~3.4-3.6mH-1, H-4aC-1, C-4a, C-5a, C-8, C-8a

Conclusion

The structural confirmation of this compound requires a systematic and multi-faceted NMR approach. By logically integrating data from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved with high confidence. This protocol provides a robust, self-validating framework that ensures scientific integrity and can be readily adapted for the analysis of other complex carbazole derivatives and heterocyclic compounds in research and development settings.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for C–H oxidation of 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link][5]

  • BenchChem. (n.d.). 1H-Benzo[c]carbazole Structural Validation. Retrieved from BenchChem Website.

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][4]

  • BenchChem. (n.d.). 1H-Benzo[c]carbazole Structural Validation. Retrieved from BenchChem Website.[9]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

  • Organic Syntheses. (2002). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link][6]

  • ResearchGate. (2010). 1H-NMR spectrum of carbazole. Retrieved from [Link]

  • MDPI. (n.d.). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[3][5][9]oxadiazolo[3,4-d]pyridazine. Retrieved from [Link][1]

  • Canadian Science Publishing. (1971). Stereochemistry of Hexahydrocarbazoles; the Temperature-dependent Nuclear Magnetic Resonance Spectra of N-Acetyl Derivatives. Canadian Journal of Chemistry, 49(10), 1638-1649.[2]

  • Industrial Chemistry & Materials (RSC Publishing). (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations for the structural assignment of 3. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectra of 2.0 mg carbazole with increasing concentration of DMF. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link][10]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The variable temperature-NMR spectra of 0.2 mg carbazole. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link][8]

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Application Note: Strategic Design and Application of D-A-D Fluorescent Dyes Featuring Hexahydrocarbazole Donors for Advanced Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Donor-Acceptor-Donor (D-A-D) molecular architecture is a powerful strategy for creating fluorescent dyes with tunable photophysical properties. This application note details the design, synthesis, and application of a specific class of D-A-D dyes that utilize 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a potent electron-donating moiety. The unique structural features of the hexahydrocarbazole donor, particularly its bulky and flexible aliphatic frame, are highlighted as a key element in preventing aggregation-induced quenching, thereby enhancing luminescence quantum yields.[1][2] We provide a comprehensive guide, including a mechanistic overview of the intramolecular charge transfer (ICT) process, a detailed step-by-step synthesis protocol via Suzuki-Miyaura coupling, methods for photophysical characterization, and a validated protocol for the application of these dyes in live-cell imaging. This document serves as a practical resource for researchers aiming to develop and implement novel fluorescent tools for applications ranging from materials science to cellular biology.

Design Principles and Mechanistic Overview

The Donor-Acceptor-Donor (D-A-D) Framework

The D-A-D motif is a cornerstone of modern fluorophore design. It consists of a central electron-deficient (acceptor, A) core flanked by two electron-rich (donor, D) units.[3][4] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor moieties, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. This phenomenon, known as Intramolecular Charge Transfer (ICT), creates a large excited-state dipole moment. The subsequent relaxation from this ICT state back to the ground state results in the emission of a photon (fluorescence). The energy of this emission is highly sensitive to the electronic properties of the donor and acceptor, as well as the polarity of the surrounding environment.

Rationale for Employing Hexahydrocarbazole Donors

While many donor units exist, the 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole moiety offers distinct advantages for creating highly efficient fluorescent dyes:

  • Strong Electron-Donating Character: The nitrogen atom within the carbazole core possesses a lone pair of electrons that contributes significantly to the molecule's high-energy HOMO, making it a powerful electron donor.[2]

  • Prevention of π-π Stacking: The non-planar, bulky aliphatic structure of the hexahydrocarbazole unit provides significant steric hindrance. This physical barrier effectively disrupts the intermolecular π-π stacking that often leads to aggregation-caused quenching (ACQ) in solution or the solid state, thereby preserving high fluorescence quantum yields.[1][2]

  • Enhanced Solubility: The aliphatic nature of the donor improves the solubility of the resulting dyes in a range of organic solvents, which is beneficial for both synthesis and application.

  • Synthetic Versatility: Carbazole and its derivatives are amenable to various chemical modifications, allowing for the fine-tuning of photophysical properties and the introduction of functional groups for specific targeting in biological systems.[5][6]

The Role of the Acceptor in Tuning Emission

The choice of the central acceptor unit is critical for modulating the dye's emission wavelength. For this application note, we focus on the 2,1,3-benzochalcogenadiazole family (e.g., benzoxadiazole, benzothiadiazole, benzoselenadiazole) as acceptors. Replacing lighter chalcogen atoms (Oxygen) with heavier ones (Sulfur, Selenium) systematically lowers the LUMO energy level.[1][7] This reduction in the HOMO-LUMO gap results in a predictable bathochromic (red) shift in both the absorption and emission spectra, allowing for the rational design of dyes that emit across the visible spectrum, from green to red.[1]

cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) S0 D-A-D S1 D-A-D* S0->S1 Photoexcitation (Absorption) ICT [D•+]-A•- -[D•+] (ICT State) S1->ICT Intramolecular Charge Transfer ICT->S0 Fluorescence (Emission)

Caption: Mechanism of D-A-D dye photoexcitation and fluorescence.

Synthesis Protocol: A Case Study via Suzuki-Miyaura Coupling

This section provides a detailed protocol for the synthesis of a representative D-A-D dye using 4,7-dibromo-2,1,3-benzothiadiazole as the acceptor and a boronic ester derivative of 9-(p-tolyl)-hexahydrocarbazole as the donor.[1][2]

Materials and Equipment
  • Reagents: 4,7-dibromo-2,1,3-benzothiadiazole, 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-1,2,3,4,4a,9a-hexahydrocarbazole, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), Toluene, Ethanol, Deionized Water, Dichloromethane (DCM), Hexane, Silica Gel for column chromatography.

  • Equipment: Schlenk flask, magnetic stirrer hotplate, reflux condenser, argon or nitrogen gas supply, separatory funnel, rotary evaporator, column chromatography setup, NMR spectrometer, mass spectrometer.

Step-by-Step Procedure
  • Reaction Setup: In a Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the hexahydrocarbazole boronic ester donor (2.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a 3:1 mixture of Toluene:Ethanol to the flask. Separately, prepare a 2M aqueous solution of Na₂CO₃. Add the Na₂CO₃ solution (4 equivalents) to the reaction mixture.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst. After the final cycle, backfill the flask with argon or nitrogen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/DCM gradient to elute the final compound.

  • Characterization: Confirm the structure and purity of the synthesized dye using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reactants 1. Combine Reactants (Dibromo-Acceptor, Boronic Ester-Donor, Pd Catalyst) Solvents 2. Add Solvents & Base (Toluene/Ethanol, aq. Na2CO3) Reactants->Solvents Degas 3. Degas Mixture (Freeze-Pump-Thaw) Solvents->Degas Reflux 4. Heat to Reflux (24h) (Under Inert Atmosphere) Degas->Reflux Workup 5. Aqueous Workup (Extraction with DCM) Reflux->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Characterize 7. Characterize (NMR, MS) Purify->Characterize Product Final D-A-D Dye Characterize->Product

Caption: Workflow for the synthesis of D-A-D dyes via Suzuki coupling.

Photophysical Characterization

Once synthesized and purified, the dye's key optical properties must be quantified to understand its performance.

Protocol for Spectroscopic Analysis
  • Sample Preparation: Prepare a stock solution of the dye in a high-purity solvent (e.g., spectroscopic grade toluene or DCM) at a concentration of ~1 mM. From this stock, prepare a series of dilutions in various solvents (e.g., cyclohexane, toluene, THF, DCM, acetonitrile) to a final concentration of ~1-10 µM for analysis.

  • UV-Vis Absorption: Using a dual-beam spectrophotometer, record the absorption spectra of the dye in each solvent from 300 nm to 800 nm. Use the pure solvent as a blank reference. The longest wavelength absorption maximum (λ_abs) corresponds to the S₀ → S₁ (ICT) transition.

  • Fluorescence Emission: Using a fluorometer, excite the sample at its λ_abs. Record the emission spectrum, ensuring to scan a range well beyond the excitation wavelength (e.g., from λ_abs + 20 nm to 850 nm). The peak of this spectrum is the emission maximum (λ_em).

  • Quantum Yield (Φ) Measurement: Determine the fluorescence quantum yield using a relative method with a well-characterized standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Representative Photophysical Data

The following table summarizes typical photophysical properties for a D-A-D dye based on a hexahydrocarbazole donor and a benzothiadiazole acceptor, demonstrating the effect of solvent polarity (solvatochromism).[1]

PropertyCyclohexane (non-polar)Toluene (non-polar)DCM (polar aprotic)
λ_abs (nm) 480495505
λ_em (nm) 560590640
Stokes Shift (nm) 8095135
Quantum Yield (Φ) 0.560.450.11

Causality: The observed red shift in both absorption and emission in more polar solvents is a hallmark of ICT-based dyes. The polar solvent stabilizes the polar excited state more than the less polar ground state, reducing the energy gap for emission. The decrease in quantum yield with increasing polarity is often due to the promotion of non-radiative decay pathways in the stabilized ICT state.[1]

Application Protocol: Live-Cell Imaging

The lipophilic nature and bright fluorescence of many hexahydrocarbazole-based D-A-D dyes make them excellent candidates for imaging lipid-rich organelles, such as lipid droplets or the endoplasmic reticulum, within living cells.[8][9]

Materials
  • Cells: HeLa cells or other adherent cell line.

  • Media: Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Reagents: Synthesized D-A-D dye, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), Hoechst 33342 or DAPI for nuclear counterstaining (optional).[]

  • Equipment: Cell culture incubator, fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red for a red-emitting dye), imaging-grade glass-bottom dishes or plates.

Step-by-Step Staining and Imaging Protocol
  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. Culture overnight in a 37 °C, 5% CO₂ incubator.

  • Prepare Staining Solution: Prepare a 1 mM stock solution of the D-A-D dye in high-quality, anhydrous DMSO. This stock can be stored at -20 °C. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM.

    • Rationale: DMSO is used to dissolve the hydrophobic dye. The final concentration must be optimized to achieve bright staining with minimal cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or complete medium to remove unbound dye and reduce background fluorescence.[11]

  • Imaging: Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.[11] If desired, add a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol. Place the dish on the microscope stage.

  • Image Acquisition: Visualize the cells using the appropriate fluorescence channels. For a red-emitting dye, use an excitation wavelength of ~540-560 nm and an emission filter of ~590-650 nm. Acquire images using the lowest possible excitation power and shortest exposure time to minimize phototoxicity and photobleaching.[11]

Culture 1. Culture Cells on Glass-Bottom Dish Prepare 2. Prepare Staining Solution (Dilute Dye Stock in Medium) Culture->Prepare Incubate 3. Incubate Cells with Dye (15-30 min at 37°C) Prepare->Incubate Wash 4. Wash Cells with PBS (2-3 times) Incubate->Wash Image 5. Add Fresh Medium & Acquire Images Wash->Image

Caption: Workflow for live-cell staining and fluorescence microscopy.

References

  • Grigoryeva, I. Y., et al. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes. Molecules, 26(10), 2872. [Link]

  • Grigoryeva, I. Y., et al. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1 H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes. PubMed, 26(10). [Link]

  • Creative Bioarray. (n.d.). Cell Imaging: Definitions, Systems, Protocols, Dyes, and Applications. Creative Bioarray. [Link]

  • Ma, L., et al. (2022). The Highly Selective and Sensitive Carbazole Derivative F- Fluorescence-enhanced Probe. Journal of South China Normal University (Natural Science Edition), 54(4), 32-39. [Link]

  • Allard, E., et al. (2015). A Spectroscopic and Computational Study of Dyes Based on Carbazole and TPA Donors, and Indane-Based Acceptors. ResearchGate. [Link]

  • Vaitkeviciene, V., et al. (2015). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. ResearchGate. [Link]

  • Grigoryeva, I. Y., et al. (2020). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. Molecules, 27(23), 8196. [Link]

  • Wang, J-Y., et al. (2023). A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging. ResearchGate. [Link]

  • Yuan, L., et al. (2013). NIR Dyes for Bioimaging Applications. Issues in Current Pharmaceutical Analysis, 5(2), 99-113. [Link]

  • Data, P., et al. (2016). Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study. Physical Chemistry Chemical Physics, 18(30), 20731-20744. [Link]

  • Wang, B., et al. (2018). Acid-Promoted D-A-D Type Far-Red Fluorescent Probe with High Photostability for Lysosomal Nitric Oxide Imaging. Analytical Chemistry, 90(14), 8331-8335. [Link]

  • Sekar, K., et al. (2019). A Fluorescent Turn-On Carbazole-Rhodanine Based Sensor for Detection of Ag + Ions and Application in Ag + Ions Imaging in Cancer Cells. Journal of Fluorescence, 29(1), 75-89. [Link]

  • Han, F., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmaceutica Sinica B, 9(4), 629-644. [Link]

  • Tavasli, M., et al. (2015). Synthesis and fluorescence properties of carbazole and fluorene-based compounds. ResearchGate. [Link]

  • Geng, Z., et al. (2012). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Organic Letters, 14(17), 4462-4465. [Link]

  • Sekar, K., et al. (2023). Carbazole-rhodanine conjugate acts as an effective fluorescence biomarker for protein structural dynamics studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123282. [Link]

  • Cosa, G., et al. (2001). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. Photochemistry and Photobiology, 73(6), 585-599. [Link]

  • Peng, X., et al. (2007). Spectra, Stability and Labeling of a Novel Carbazole Derivative as a Fluorescent Turn-on DNA Probe. ResearchGate. [Link]

Sources

Application Notes & Protocols: Neuroprotective and Antioxidant Applications of Hexahydrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Therapeutic Promise of the Hexahydrocarbazole Scaffold

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[1] This persistent oxidative assault leads to cellular damage, neuroinflammation, and ultimately, neuronal apoptosis. Consequently, therapeutic strategies are increasingly focused on identifying and developing potent neuroprotective agents with strong antioxidant capabilities.

The carbazole moiety, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[2][3] Within this class, hexahydrocarbazole derivatives, particularly 1,2,3,4,4a,9a-hexahydrocarbazoles, offer a unique three-dimensional structure that allows for precise stereochemical modifications, enhancing their interaction with biological targets. These compounds are being investigated for their potential to mitigate the multifactorial nature of neurodegeneration, not only by scavenging free radicals but also by modulating key cellular defense pathways.

This guide provides a comprehensive overview of the rationale, mechanisms, and practical methodologies for evaluating hexahydrocarbazole compounds as potential neuroprotective and antioxidant agents. It is designed to equip researchers with the foundational knowledge and detailed protocols required to advance the discovery and development of this promising class of therapeutic candidates.

Section 1: Foundational Chemistry and Synthesis

Rationale for the Hexahydrocarbazole Scaffold

The therapeutic potential of hexahydrocarbazoles stems from their unique structural features. The fused cyclohexane ring introduces a non-planar, conformationally flexible element to the otherwise rigid carbazole system. This allows for the synthesis of derivatives with diverse spatial arrangements of substituents, which is critical for optimizing binding affinity to target proteins. Furthermore, the nitrogen atom of the indole ring and specific substitution patterns on the aromatic ring can be tailored to enhance antioxidant activity, for instance, by introducing hydroxyl groups that can act as hydrogen donors to neutralize free radicals.[4][5]

Synthesis Protocol: Fischer Indole Synthesis of a Tetrahydrocarbazole Precursor

The most common route to the carbazole core is the Fischer indole synthesis. The following protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole, a common precursor that can be further reduced to the hexahydrocarbazole.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole [6][7]

  • Objective: To synthesize the 1,2,3,4-tetrahydrocarbazole scaffold via an acid-catalyzed cyclization of a phenylhydrazone intermediate.

  • Materials:

    • Cyclohexanone (98 g, 1 mole)

    • Phenylhydrazine (108 g, 1 mole)

    • Glacial Acetic Acid (360 g, 6 moles)

    • 1.5 L Beaker, 1 L Three-necked round-bottomed flask, reflux condenser, stirrer, dropping funnel.

  • Procedure:

    • Set up the three-necked flask with a reflux condenser, stirrer, and dropping funnel.

    • Add the cyclohexanone and acetic acid to the flask.

    • Heat the mixture to reflux with stirring.

    • Add the phenylhydrazine dropwise from the dropping funnel over a period of 1 hour.

    • Continue to heat the mixture under reflux for an additional hour after the addition is complete.[6]

    • Pour the hot reaction mixture into a 1.5 L beaker and stir by hand as it cools and solidifies.[6]

    • Allow the crude product to air-dry. For purification, the partially dried product can be recrystallized from methanol.[6]

  • Causality: The acetic acid acts as a catalyst for both the formation of the cyclohexanone phenylhydrazone intermediate and the subsequent[1][1]-sigmatropic rearrangement (the core of the Fischer indole synthesis) to form the indole ring. Refluxing ensures the reaction proceeds to completion.

Section 2: Core Mechanism of Action - Modulation of the Nrf2 Signaling Pathway

A primary mechanism by which many antioxidant compounds, including potentially hexahydrocarbazoles, exert their neuroprotective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] This pathway is a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 Regulatory Axis

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[8] When cells are exposed to oxidative stress or electrophilic compounds (such as certain hexahydrocarbazole derivatives), specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[9]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[9][10] This transcriptional activation upregulates the expression of a battery of antioxidant and detoxifying enzymes.

Key Nrf2 Target Genes in Neuroprotection
Gene ProductFunction in Neuroprotection
Heme Oxygenase-1 (HO-1) Catalyzes the degradation of pro-oxidant heme into biliverdin (an antioxidant), iron, and carbon monoxide (a signaling molecule).[9][10]
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) A flavoprotein that detoxifies quinones, preventing them from participating in redox cycling and ROS production.[9][10]
Glutathione S-Transferases (GSTs) Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion.[10]
Superoxide Dismutase (SOD) Converts superoxide radicals into hydrogen peroxide and molecular oxygen.[9]
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygen.[9]
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing agent.[9]
Visualizing the Nrf2 Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome HHC Hexahydrocarbazole (Stress Inducer) HHC->Keap1_Nrf2 Induces Dissociation sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1, GSTs, SOD) ARE->Genes Activates Transcription Cytoprotection Cytoprotection Genes->Cytoprotection

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.

Section 3: In Vitro Evaluation Protocols

A tiered approach is recommended for evaluating the neuroprotective and antioxidant potential of novel hexahydrocarbazole compounds. This begins with assessing general cytotoxicity, followed by specific assays for neuroprotection against a relevant toxin, and mechanistic assays to probe antioxidant activity and pathway modulation.

Workflow for In Vitro Screening

Screening_Workflow Start Synthesized Hexahydrocarbazole Compound Toxicity Protocol 2: Cytotoxicity Screening (MTT Assay) Start->Toxicity Dose Determine Non-Toxic Concentration Range Toxicity->Dose Neuroprotection Protocol 3: Neuroprotection Assay (e.g., Aβ-induced toxicity) Dose->Neuroprotection Efficacy Assess Protective Efficacy Neuroprotection->Efficacy ROS_Assay Protocol 4: Intracellular ROS Measurement (DCFH-DA Assay) Efficacy->ROS_Assay Antioxidant_Assay Protocol 5: Chemical Antioxidant Capacity (DPPH/ABTS Assay) Efficacy->Antioxidant_Assay Mechanism Protocol 6: Mechanism of Action (Western Blot for Nrf2 Activation) Efficacy->Mechanism Data Data Analysis & Candidate Selection ROS_Assay->Data Antioxidant_Assay->Data Mechanism->Data

Caption: A typical workflow for screening hexahydrocarbazole compounds.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[12]

  • Objective: To determine the concentration range at which a hexahydrocarbazole compound is non-toxic to a neuronal cell line (e.g., SH-SY5Y).

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).

    • 96-well tissue culture plates.

    • Complete culture medium.

    • Phosphate-Buffered Saline (PBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.[13]

    • Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl).[11]

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[12]

    • Compound Treatment: Prepare serial dilutions of the hexahydrocarbazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only control wells.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form within the cells.[11][12]

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • Causality & Self-Validation: Only metabolically active, viable cells can reduce MTT. A clear dose-dependent decrease in absorbance indicates cytotoxicity. The inclusion of untreated and vehicle-only controls provides a baseline for 100% viability, against which the effects of the compound are measured.

Protocol 3: Neuroprotection Assay (Amyloid-beta Induced Toxicity Model)
  • Principle: This assay models a key pathological feature of Alzheimer's disease by inducing neurotoxicity with aggregated amyloid-beta (Aβ) peptides.[15] The neuroprotective capacity of a compound is measured by its ability to rescue cell viability in the presence of the toxin.

  • Objective: To evaluate if a non-toxic concentration of a hexahydrocarbazole compound can protect neuronal cells from Aβ-induced cell death.

  • Materials:

    • All materials from Protocol 3.2.

    • Aβ₁₋₄₂ peptide, prepared as oligomers/fibrils according to established protocols.

    • Test hexahydrocarbazole compound at a pre-determined non-toxic concentration.

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 3.2.

    • Treatment: After 24 hours, treat the cells with the following conditions (in triplicate):

      • Vehicle Control (medium only).

      • Aβ₁₋₄₂ only (to induce toxicity).

      • Test Compound only (to confirm no toxicity at the chosen concentration).

      • Test Compound + Aβ₁₋₄₂ (pre-incubate cells with the compound for 1-2 hours before adding Aβ).

    • Incubation: Incubate the plate for 24-48 hours.

    • Viability Assessment: Perform the MTT assay as described in Protocol 3.2 (steps 4-7) to quantify cell viability in each condition.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. A significant increase in viability in the "Test Compound + Aβ" group compared to the "Aβ only" group indicates neuroprotection.

Protocol 4: Intracellular ROS Measurement (DCFH-DA Assay)
  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17] The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]

  • Objective: To determine if the neuroprotective effect of a hexahydrocarbazole compound is associated with a reduction in intracellular ROS levels.

  • Materials:

    • Adherent neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate.[18]

    • DCFH-DA probe (stock solution in DMSO).

    • An oxidative stress inducer (e.g., H₂O₂ or Aβ₁₋₄₂).

    • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).[16]

  • Procedure:

    • Cell Seeding and Treatment: Seed cells and treat with the test compound and/or stress inducer as described in the neuroprotection assay (Protocol 3.3).

    • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS.[18]

    • Add 100 µL of a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) to each well.[18]

    • Incubate for 30-45 minutes at 37°C in the dark.[16][19]

    • Measurement: Remove the DCFH-DA solution, wash the cells again with PBS, and add 100 µL of PBS to each well.[16] Immediately measure the fluorescence intensity using a microplate reader.

  • Causality & Self-Validation: The inclusion of a positive control (stress inducer only) is critical to validate that the assay can detect an increase in ROS. A significant reduction in fluorescence in the compound-treated group compared to the stress-inducer-only group demonstrates the compound's ability to mitigate intracellular oxidative stress.

Protocol 5: Chemical Antioxidant Capacity (DPPH Assay)
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing a strong absorbance at ~517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, colorless/yellowish molecule.[20][21] The degree of discoloration is proportional to the radical scavenging activity of the compound.

  • Objective: To assess the direct free-radical scavenging ability of the hexahydrocarbazole compound in a cell-free system.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl).

    • Methanol or Ethanol.

    • Test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid).

    • 96-well plate and spectrophotometer.

  • Procedure:

    • Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance should be ~1.0 at 517 nm.

    • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to wells containing 100 µL of various concentrations of the test compound (dissolved in methanol).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample.

    • Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Protocol 6: Mechanism of Action (Western Blot for Nrf2 Nuclear Translocation)
  • Principle: Western blotting is used to detect the amount of a specific protein in a sample. To assess Nrf2 activation, the nuclear and cytoplasmic fractions of cell lysates are separated. An increase in the amount of Nrf2 protein in the nuclear fraction indicates its translocation and activation of the pathway.[22]

  • Objective: To determine if the hexahydrocarbazole compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Materials:

    • Cells treated with the test compound.

    • Nuclear/Cytoplasmic fractionation kit.

    • SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes.

    • Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker).[22][23]

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 6-12 hours).[22] Harvest the cells.

    • Fractionation: Separate the nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's protocol.

    • Protein Quantification: Determine the protein concentration of each fraction (e.g., using a BCA assay).

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Wash again and add the chemiluminescent substrate.

    • Detection: Image the resulting bands using a chemiluminescence detector.

    • Validation: Probe separate blots (or strip and re-probe the same blot) with antibodies for Lamin B and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

  • Causality & Self-Validation: The use of loading controls (GAPDH for cytoplasm, Lamin B for nucleus) is essential to ensure that observed changes in Nrf2 levels are not due to errors in protein loading or fractionation. A clear increase in the Nrf2 band intensity in the nuclear fraction of compound-treated cells, relative to untreated controls, provides strong evidence of Nrf2 pathway activation.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Uddin, M. S., et al. (2021). The role of Nrf2 signaling pathways in nerve damage repair. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The role of Nrf2 signaling in counteracting neurodegenerative diseases. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of neuroprotection mediated by the Nrf2 signaling network. Retrieved from [Link]

  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. Retrieved from [Link]

  • MDPI. (2021). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. Retrieved from [Link]

  • Bio-protocol. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • PubMed Central. (2018). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. PubMed Central. Retrieved from [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • Frontiers. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed. (1995). Antioxidant activities of natural and synthetic carbazoles. PubMed. Retrieved from [Link]

  • PubMed. (2007). Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves. PubMed. Retrieved from [Link]

  • SpringerLink. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. SpringerLink. Retrieved from [Link]

  • Oklahoma State University. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Retrieved from [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images. Retrieved from [Link]

  • PubMed Central. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Retrieved from [Link]

  • PubMed Central. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

  • Frontiers. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Retrieved from [Link]

  • University of Bologna. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • The Distant Reader. (2020). Synthesis of oxadiazole substituted new carbazole derivatives as antioxidant and antiurease agent. The Distant Reader. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. Retrieved from [Link]

  • PubMed Central. (2012). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PubMed Central. Retrieved from [Link]

  • In Vivo. (2022). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Retrieved from [Link]

  • ARPI. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con. Retrieved from [Link]

  • Chegg.com. (2022). Solved Cyclohexanone and phenylhydrazine undergo an. Retrieved from [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • YouTube. (2025). Five Methods for Measuring Total Antioxidant Capacity (Part 2). Retrieved from [Link]

  • ResearchGate. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Retrieved from [Link]

  • PubMed Central. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. PubMed Central. Retrieved from [Link]

  • PubMed Central. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse.... Retrieved from [Link]

  • PubMed Central. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot was performed to analyze the level of Nrf2 protein in PC12.... Retrieved from [Link]

  • RSC Publishing. (2019). Hexahydropyrrolo[2,3-b]indole compounds as potential therapeutics for Alzheimer Disease. RSC Publishing. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Hexahydrocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hexahydrocarbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to hexahydrocarbazoles and their immediate precursors, tetrahydrocarbazoles?

The most prevalent and robust method for synthesizing the tetrahydrocarbazole core, a direct precursor to hexahydrocarbazoles, is the Borsche–Drechsel cyclization , which is a specific application of the broader Fischer indole synthesis .[1][2] This acid-catalyzed reaction involves the condensation of an arylhydrazine with cyclohexanone or its derivatives to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the tetrahydrocarbazole.[1][2] Subsequent reduction of the tetrahydrocarbazole affords the hexahydrocarbazole.

Q2: I am observing a low yield in my Borsche-Drechsel cyclization. What are the common culprits?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Hydrazone Formation: The initial condensation reaction may not have gone to completion.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. An acid that is too strong can lead to degradation, while one that is too weak may not effectively catalyze the reaction.

  • Reaction Temperature and Time: The sigmatropic rearrangement requires sufficient thermal energy. However, prolonged heating can promote side reactions.[3]

  • Purity of Reactants: Impurities in the arylhydrazine or cyclohexanone can interfere with the reaction.

Q3: My reaction has produced a mixture of isomers. How can I address this?

The formation of regioisomers is a common challenge, particularly when using substituted phenylhydrazines. The position of substituents on the final hexahydrocarbazole is determined by the substitution pattern of the arylhydrazine. For instance, a meta-substituted phenylhydrazine can lead to a mixture of 5- and 7-substituted tetrahydrocarbazoles. Controlling this regioselectivity can be challenging and is influenced by the choice of acid catalyst and reaction temperature.

Q4: What are the typical purification methods for crude hexahydrocarbazole products?

Standard purification techniques for hexahydrocarbazole derivatives include:

  • Recrystallization: This is an effective method for obtaining crystalline products of high purity. Common solvents include ethanol, methanol, and mixtures like ethanol/water.

  • Column Chromatography: For non-crystalline products or to separate isomers, silica gel column chromatography is frequently employed. A common eluent system is a mixture of petroleum ether and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, reversed-phase HPLC is a powerful tool.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common side reactions and experimental issues.

Issue 1: Low to No Product Formation

Symptoms: TLC analysis shows primarily starting materials (arylhydrazine and cyclohexanone) with little to no formation of the desired product spot.

Possible Cause Underlying Chemistry Suggested Solution
Incomplete Hydrazone Formation The initial condensation of the arylhydrazine and cyclohexanone to form the hydrazone is an equilibrium process and may be inefficient under the reaction conditions.Ensure the purity of your starting materials. Consider pre-forming the hydrazone before adding the acid catalyst for the cyclization step.
Inappropriate Acid Catalyst The Borsche-Drechsel cyclization is acid-catalyzed. The strength and concentration of the acid are crucial. Harsh conditions can lead to degradation of the reactants or product.Optimize the choice and amount of the acid catalyst. Consider milder options such as p-toluenesulfonic acid (p-TSA) or solid acid catalysts. A screening of different acids (e.g., acetic acid, sulfuric acid, polyphosphoric acid) may be necessary. For temperature-sensitive substrates, lowering the reaction temperature and extending the reaction time can be beneficial.
Substituent Effects Electron-donating groups on the arylhydrazine can weaken the N-N bond, making a side reaction involving N-N bond cleavage competitive with the desired cyclization.[4]For substrates with strongly electron-donating groups, consider using milder reaction conditions or exploring alternative synthetic routes.
Steric Hindrance Bulky substituents on either the arylhydrazine or the cyclohexanone can sterically hinder the[3][3]-sigmatropic rearrangement.Higher reaction temperatures or longer reaction times may be required to overcome the steric barrier. Alternatively, a less sterically hindered catalyst might be beneficial.
Issue 2: Formation of Multiple Products and Byproducts

Symptoms: TLC or NMR analysis of the crude product shows multiple spots or sets of signals, indicating the presence of isomers or byproducts.

Possible Cause Underlying Chemistry Suggested Solution
Formation of Regioisomers With unsymmetrical ketones or meta-substituted phenylhydrazines, the formation of two different enamine tautomers can lead to a mixture of isomeric carbazole products.The control of regioselectivity is challenging and depends on reaction conditions.[5] Screen different acid catalysts (both Brønsted and Lewis acids) and reaction temperatures to influence the isomeric ratio. Weaker acids often favor the kinetic product.
Formation of Dimeric/Polymeric Byproducts Under strongly acidic conditions and at high temperatures, the starting materials or the hexahydrocarbazole product can undergo polymerization or dimerization, leading to the formation of tarry residues.Use milder acidic conditions and lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
N-N Bond Cleavage As mentioned previously, electron-donating substituents on the arylhydrazine can promote the cleavage of the N-N bond, leading to the formation of aniline byproducts.[4]Use milder reaction conditions. If the problem persists, consider a different synthetic strategy for that particular substrate.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms: The crude product is an oil, or purification by standard methods is ineffective.

Possible Cause Underlying Chemistry Suggested Solution
Product is an Oil The synthesized hexahydrocarbazole may not be a crystalline solid at room temperature, making isolation by filtration difficult.If the product is an oil, use extraction to isolate it from the reaction mixture. Purification can then be achieved by column chromatography.
Tarry Residues Strong acids and high temperatures can lead to the formation of polymeric or tarry byproducts, which can complicate purification.Use milder reaction conditions to minimize the formation of these byproducts. If they are present, a preliminary purification step, such as passing the crude mixture through a short plug of silica gel, may be necessary before final purification.
Co-eluting Isomers Constitutional isomers of the hexahydrocarbazole may have very similar polarities, making their separation by standard column chromatography challenging.For difficult isomer separations, preparative HPLC is often the most effective technique. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

Experimental Protocols

Protocol 1: General Procedure for Borsche-Drechsel Synthesis of Tetrahydrocarbazole

This protocol provides a general method for the synthesis of a tetrahydrocarbazole, the precursor to hexahydrocarbazole.

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial acetic acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride in glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add cyclohexanone to the refluxing solution over a period of 15-30 minutes.

  • Continue to reflux the reaction mixture for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-water with stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure tetrahydrocarbazole.

Protocol 2: Purification of Hexahydrocarbazole Isomers by HPLC

This protocol outlines a general approach for the separation of hexahydrocarbazole isomers using HPLC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a preparative pump, autosampler, column oven, and a UV detector.

  • C18 reversed-phase preparative column (e.g., 19 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA), HPLC-grade (optional, as a mobile phase modifier).

  • Syringe filters (0.45 µm) for sample preparation.

Procedure:

  • Sample Preparation: Dissolve the crude mixture of hexahydrocarbazole isomers in the initial mobile phase composition to a concentration of 10-20 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): Develop a separation method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm). A good starting gradient is 50-100% acetonitrile in water over 20-30 minutes. Monitor the elution at a wavelength where the compounds have strong absorbance (typically around 280 nm).

  • Preparative Scale-Up: Once a satisfactory separation is achieved on the analytical scale, scale up the method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fractions corresponding to each separated isomer.

  • Product Recovery: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.

Visualizations

Reaction Mechanism and Side Reaction Pathway

Hexahydrocarbazole_Synthesis cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Arylhydrazine + Cyclohexanone B Hydrazone Intermediate A->B Condensation S1 Arylhydrazine (Electron-donating group) C [3,3]-Sigmatropic Rearrangement B->C Acid Catalyst, Heat D Cyclization & Aromatization C->D E Tetrahydrocarbazole D->E -NH3 F Reduction E->F G Hexahydrocarbazole F->G S2 N-N Bond Cleavage S1->S2 Strong Acid/ Heat S4 Starting Materials/ Product S3 Aniline Byproduct S2->S3 S5 Polymerization/ Dimerization S4->S5 Harsh Conditions S6 Tarry Byproducts S5->S6

Caption: Main reaction pathway and common side reactions in hexahydrocarbazole synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Problem: Low Yield, Multiple Products, etc. Start->Problem Cause Determine Potential Cause Problem->Cause Solution Implement Solution Cause->Solution Evaluate Evaluate Outcome Solution->Evaluate Success Successful Synthesis Evaluate->Success Problem Solved Reassess Reassess and Try Alternative Solution Evaluate->Reassess Problem Persists Reassess->Cause

Caption: A systematic workflow for troubleshooting hexahydrocarbazole synthesis.

References

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53493-53529. [Link]

  • Wikipedia. (2023, October 28). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, May 29). Borsche–Drechsel cyclization. Retrieved from [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. Chemical Reviews, 82(4), 373-402. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

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Technical Support Center: Optimization of Fischer Indole Synthesis for Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis of carbazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic protocols. Carbazoles are a vital class of nitrogen heterocycles found in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1]

Section 1: Troubleshooting Guide

Navigating the complexities of the Fischer indole synthesis requires a systematic approach to problem-solving. The following table addresses the most common issues encountered during the synthesis of carbazoles and provides robust, scientifically-grounded solutions.

Problem EncounteredPotential Root Cause(s)Recommended Solutions & Scientific Rationale
Low or No Carbazole Yield N-N Bond Cleavage: This is a major competing pathway, especially with electron-rich phenylhydrazines (e.g., containing -OCH₃, -CH₃ groups). These groups can overly stabilize intermediates, favoring cleavage over the desired rearrangement.[2]Action: Use a milder acid catalyst (e.g., acetic acid) and lower the reaction temperature.[2] Rationale: Milder conditions provide less energy for the undesired N-N bond cleavage pathway, allowing the productive[1][1]-sigmatropic rearrangement to dominate.
Unstable Phenylhydrazone Intermediate: Some phenylhydrazones are prone to degradation under reaction conditions before they can cyclize.[2][3]Action: Form the phenylhydrazone in situ. Rationale: By generating the intermediate directly in the acidic reaction medium, it can be consumed in the subsequent cyclization step as it forms, minimizing its decomposition.
Product Degradation: Harsh acidic conditions and high temperatures can cause the carbazole product to undergo rearrangement, dimerization, or other degradation pathways.[2]Action: Use milder acidic conditions or a lower reaction temperature. Monitor reaction progress closely by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[2]
Incomplete Reaction (Starting hydrazone recovered)Insufficient Acid Strength or Low Temperature: The key[1][1]-sigmatropic rearrangement step has a significant activation energy barrier that requires sufficient thermal energy and catalytic turnover.[2]Action: Increase the acid strength (e.g., switch from acetic acid to polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂). Concurrently, incrementally increase the reaction temperature.[2][4] Rationale: A stronger acid more effectively protonates the ene-hydrazine intermediate, facilitating the rearrangement. Higher temperatures provide the necessary energy to overcome the activation barrier.
Poor Reactant Purity: Impurities in the phenylhydrazine (often oxidation products) or the ketone can inhibit the catalyst or lead to side reactions.Action: Use freshly distilled or purified phenylhydrazine. Phenylhydrazine hydrochloride salts are often more stable and can be used as an alternative.[3] Rationale: Pure reactants ensure that the catalyst is not sequestered or poisoned and that side reactions from contaminants are minimized.
Formation of Multiple Products Use of an Unsymmetrical Ketone: This can lead to the formation of two different ene-hydrazine intermediates, resulting in a mixture of regioisomeric carbazoles.[2][3]Action: Screen a variety of acid catalysts (both Brønsted and Lewis acids) and temperatures.[2] Rationale: The choice of acid can influence the kinetic vs. thermodynamic ratio of the resulting ene-hydrazines. Weaker acids often favor the kinetic product, while stronger acids can lead to the thermodynamically more stable isomer.[2][3] Final separation will likely require column chromatography.
Side Reactions (e.g., Aldol Condensation): Ketones capable of enolization can undergo self-condensation under acidic conditions, consuming starting material.[2]Action: Adjust reaction conditions (e.g., temperature, acid concentration) to disfavor these pathways. Analyze the side products to correctly identify the competing reaction.[2]
Purification Difficulties (Tarry mixture, oily product)Complex Reaction Mixture: The reaction may produce tars and other polymeric byproducts, complicating purification.[3]Action: Optimize reaction conditions to minimize byproduct formation. Recrystallization is highly effective for crystalline products. For complex mixtures, column chromatography is necessary.[3] Rationale: A cleaner reaction crude simplifies purification. Experiment with different solvent systems for chromatography to achieve good separation.[3]
Oily Product: The product may "oil out" instead of precipitating upon quenching with water.Action: Add ice to the quench water to induce solidification. Alternatively, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration.[2] Rationale: Extraction isolates the product from the aqueous acidic medium, preventing it from remaining as an oil.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Fischer indole synthesis? A1: The reaction proceeds through several key, acid-catalyzed steps:

  • Phenylhydrazone Formation: The phenylhydrazine condenses with a ketone (in this case, a cyclic ketone like a cyclohexanone derivative) to form a phenylhydrazone.[5]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often called an 'ene-hydrazine'.[4][5]

  • [1][1]-Sigmatropic Rearrangement: After protonation, the ene-hydrazine undergoes the key bond-forming electrocyclic rearrangement to form a di-imine intermediate. This step breaks the aromaticity of the phenyl ring temporarily.[4][6]

  • Aromatization & Cyclization: The intermediate rearomatizes, and the resulting amino group attacks the imine carbon to form a cyclic aminal.[5]

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the final, stable aromatic carbazole ring system.[4][5]

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Cyclic Ketone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Acid-Catalyzed Rearrangement Aminal Cyclic Aminal Intermediate Rearrangement->Aminal Cyclization Product Carbazole Product Aminal->Product Elimination of NH3

Caption: Key stages of the Fischer indole synthesis mechanism.

Q2: How do substituents on the phenylhydrazine ring affect the reaction's success? A2: Substituents have a profound impact:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can increase the rate of the desired[1][1]-sigmatropic rearrangement. However, they also stabilize intermediates in a way that can significantly favor the competing N-N bond cleavage, often leading to lower yields of the carbazole product.[2][7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) generally suppress the undesired N-N bond cleavage. However, they also slow down the desired rearrangement, often requiring harsher reaction conditions (stronger acids, higher temperatures) to proceed efficiently.[2][3]

Q3: Which acid catalysts are most effective for carbazole synthesis? A3: The choice of acid catalyst is critical and often substrate-dependent.[6] A wide range of both Brønsted and Lewis acids have been used successfully.

  • Brønsted Acids: Acetic acid (can serve as both catalyst and solvent), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA) are common choices.[3][4] PPA is particularly effective for difficult cyclizations.[3]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), and iron(III) chloride (FeCl₃) are also useful catalysts.[4][8]

  • Solid Acids: Heterogeneous catalysts like the sulfonic acid resin Amberlite IR 120 H have been shown to be effective, allowing for easier catalyst removal and potential use in flow chemistry systems.[9][10]

Q4: How should I approach the optimization of temperature and solvent? A4: Optimization is an empirical process. A good starting point is to use conditions reported in the literature for similar substrates.[3]

  • Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement.[2] However, careful temperature control is crucial, as excessively high temperatures can lead to product degradation.[8] In some cases, a specific temperature, such as 80°C, has been found to provide a better yield by minimizing side product formation.[8]

  • Solvent: The choice of solvent can significantly influence the outcome.[3] Common solvents include:

    • Glacial Acetic Acid: Often used as both solvent and catalyst.[3]

    • Alcohols (Ethanol, Methanol): Suitable for many syntheses.

    • High-Boiling Aromatic Solvents (Toluene, Xylene): Used when higher temperatures are required.

    • tert-Butanol: Has been reported to be effective in specific cases, particularly for controlling selectivity.[8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative example and should be optimized for specific substrates.

Materials:

  • Phenylhydrazine (5.4 g, freshly distilled)[3]

  • Cyclohexanone (5.5 g)[3]

  • Glacial Acetic Acid (18 g)[3]

  • Methanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[3]

  • Begin stirring and heat the mixture to reflux.[3]

  • Slowly add phenylhydrazine (5.4 g) dropwise over a period of approximately 30 minutes.[3]

  • Continue refluxing for an additional hour after the addition is complete. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.[3]

  • Pour the cooled reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.[3]

Protocol 2: Workflow for Reaction Condition Optimization

This workflow guides the systematic optimization of a new Fischer indole synthesis.

Optimization_Workflow cluster_prep Preparation cluster_screen Screening Phase (Small Scale) cluster_analysis Analysis & Refinement cluster_scaleup Scale-Up Start Define Substrates (Phenylhydrazine & Ketone) Screen_Acid Screen Acid Catalysts (e.g., AcOH, p-TsOH, ZnCl₂) Start->Screen_Acid Screen_Solvent Screen Solvents (e.g., AcOH, Toluene, EtOH) Screen_Acid->Screen_Solvent Screen_Temp Screen Temperatures (e.g., 80°C, 110°C, Reflux) Screen_Solvent->Screen_Temp Analyze Analyze Yield & Purity via TLC, LC-MS, or ¹H NMR Screen_Temp->Analyze Identify Identify Best Condition (Highest Yield & Purity) Analyze->Identify ScaleUp Scale Up Reaction Using Optimized Conditions Identify->ScaleUp

Sources

"strategies to minimize byproduct formation in carbazole cyclization"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbazole Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in constructing the carbazole core. Our focus is on providing practical, field-tested strategies to minimize byproduct formation and enhance reaction efficiency. We will delve into the causality behind common experimental pitfalls and offer robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during carbazole cyclization reactions.

Q1: My cyclization reaction is producing a mixture of regioisomers. How can I improve selectivity?

A: Lack of regioselectivity is a classic challenge in carbazole synthesis, particularly when cyclizing substituted diphenylamines or their precursors.[1] The formation of unwanted isomers stems from competing reaction pathways at different positions on the aromatic rings.

Core Strategies for Control:

  • Directing Groups: The electronic nature and position of substituents on your starting materials are the primary determinants of regioselectivity. Electron-donating groups (e.g., -OMe, -NMe₂) and electron-withdrawing groups (e.g., -NO₂, -CN) can direct the cyclization to specific positions. Careful planning of your synthetic route to incorporate appropriate directing groups is the most powerful strategy.

  • Steric Hindrance: Bulky substituents can physically block reaction at a nearby site, favoring cyclization at a less hindered position. This principle is a cornerstone of many regioselective syntheses.[1]

  • Modern Catalytic Systems: Many newer synthetic methods offer exceptional regioselectivity. For instance, certain palladium-catalyzed reactions involving directed C-H activation or the use of specialized ligands can provide access to a single desired isomer.[2][3] Gold-catalyzed cycloisomerization processes have also shown remarkable control over the regiochemical outcome.[4]

  • Reaction Conditions: In some systems, temperature and solvent can influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity. Experimenting with a range of temperatures and solvent polarities is advisable.[4][5]

Q2: The reaction mixture is dark, and TLC analysis shows a complex mixture with significant baseline material. What's causing this decomposition?

A: The appearance of a dark, complex reaction mixture often points to degradation of starting materials or products. The electron-rich carbazole nucleus and its precursors (like aminobiphenyls) can be susceptible to oxidation.[6]

Troubleshooting Steps:

  • Inert Atmosphere: Many carbazole cyclizations, especially those employing transition metal catalysts like palladium or copper, are sensitive to oxygen.[7][8] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves using properly dried solvents and degassing the reaction mixture before heating.

  • Starting Material Purity: Impurities in starting materials, particularly trace metals or oxidized species in aminophenols or anilines, can catalyze side reactions.[9] Use freshly purified starting materials whenever possible.

  • Temperature Control: Many traditional methods like the Ullmann condensation or Graebe-Ullmann synthesis require high temperatures, which can lead to thermal decomposition.[6][10] Explore modern catalytic methods that proceed under milder conditions.[10][11][12] For instance, triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls can be optimized by solvent choice to achieve higher yields at more moderate temperatures.[13]

  • Avoid Strong Oxidants: Unless the reaction mechanism explicitly requires an oxidant (e.g., oxidative C-H/C-H coupling), ensure that no adventitious oxidizing agents are present.[7]

Q3: My palladium-catalyzed cyclization is sluggish or stalls completely. What are the likely causes?

A: Slow or incomplete conversion in Pd-catalyzed reactions is a common frustration. The cause often lies in catalyst deactivation or suboptimal reaction parameters.

Key Factors to Investigate:

  • Catalyst Inhibition: In some Buchwald-Hartwig type cyclizations, the carbazole product itself can act as an inhibitor. For certain palladacycle precatalysts, the NH-carbazole generated during catalyst activation can bind to the palladium center, forming a stable off-cycle complex that slows or halts catalysis.[6]

  • Ligand Choice: The phosphine ligand is critical. Sterically hindered, electron-rich ligands are often required to promote the key reductive elimination step that forms the C-N bond and regenerates the active catalyst.[8] If your reaction is failing, screening a panel of different ligands is a standard optimization step.

  • Base Selection: The strength, solubility, and nature of the base are paramount. Common bases like NaOtBu, KOtBu, or Cs₂CO₃ must be carefully chosen.[8] The base must be strong enough to deprotonate the amine but not so reactive that it causes degradation or side reactions. The choice of base can also be crucial in catalytic reductive cyclizations using CO surrogates, where it can influence selectivity.[14][15]

  • Solvent Purity: Anhydrous, oxygen-free solvents are essential. Trace water can hydrolyze phosphine ligands and interfere with the catalytic cycle.

Troubleshooting Guide: Specific Synthetic Methods

Issue 1: Byproducts in Graebe-Ullmann Synthesis

The Graebe-Ullmann reaction, which involves diazotization of a 2-aminodiphenylamine followed by thermal decomposition of the resulting benzotriazole, is a classic but often harsh method.[16][17]

Symptom Probable Cause(s) Recommended Solution(s)
Low yield of carbazole, recovery of starting amine. Incomplete diazotization.Ensure the reaction is run at 0-5 °C. Use a slight excess of nitrous acid (e.g., from NaNO₂ and HCl). Check the pH to ensure it remains acidic.
Formation of phenolic byproducts. Reaction of the diazonium salt with water before triazole formation.Maintain a low temperature and ensure the cyclization to the benzotriazole is efficient before allowing the reaction to warm.
Charring and extensive decomposition. The thermal decomposition of the benzotriazole is often performed at very high temperatures, leading to nonspecific degradation.Perform the thermolysis in a high-boiling, inert solvent (e.g., paraffin, diphenyl ether) to ensure even heat distribution. Consider alternative, milder methods for N-N bond cleavage, such as photochemical decomposition if applicable.
Unpredictable cyclization of unsaturated groups. The presence of unsaturated groups on the aromatic rings can adversely affect the reaction outcome during the high-temperature decomposition step.[10]Protect sensitive functional groups or choose a different synthetic strategy for highly functionalized targets.
Issue 2: Side Reactions in Reductive Cyclization of 2-Nitrobiphenyls (Cadogan-Type Reactions)

This method involves the deoxygenation of a nitro group, which generates a reactive nitrene intermediate that cyclizes. The primary challenge is controlling the reactivity of this intermediate.

Symptom Probable Cause(s) Recommended Solution(s)
Formation of 2-aminobiphenyl. Incomplete reaction or reduction without cyclization. The reducing agent reduces the nitro group to an amine, but the conditions are insufficient for the subsequent cyclization.Increase the reaction temperature or prolong the reaction time.[15] In catalytic versions using CO, the choice of base and solvent is critical to favor cyclization over simple reduction.[14][15]
Formation of azo- or azoxy-biphenyls. Intermolecular reactions of the nitrene or nitroso intermediates compete with the desired intramolecular cyclization.Run the reaction at high dilution to favor the intramolecular pathway. Ensure the reducing agent (e.g., triphenylphosphine) is present in sufficient excess to rapidly trap the reactive intermediates.[13]
Low yields with functionalized substrates. The reducing conditions are not compatible with other functional groups on the molecule (e.g., esters, aldehydes).Use milder, more selective reducing agents. Modern catalytic methods often show broader functional group tolerance than classic stoichiometric reagents.[13][14]

Visualization of Troubleshooting & Reaction Pathways

A logical workflow is essential when diagnosing byproduct formation.

G cluster_0 Initial Observation cluster_1 Analysis & Hypothesis cluster_2 Strategic Intervention cluster_3 Parameter Optimization A Byproduct Formation Observed (TLC, LCMS, NMR) B Identify Byproduct Structure (NMR, MS) A->B C Hypothesize Mechanism (e.g., Isomerization, Oxidation, Incomplete Reaction) B->C D Modify Reaction Conditions C->D E Change Reagents / Catalyst C->E F Purify Starting Materials C->F G Temperature D->G H Solvent D->H I Concentration D->I J Atmosphere (Inert vs. Oxidative) D->J E->D F->D

Caption: A systematic workflow for troubleshooting byproduct formation.

The formation of regioisomers is a frequent problem. The diagram below illustrates how a substituted aminobiphenyl precursor can cyclize via two different pathways.

Caption: Competing cyclization pathways leading to regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Intramolecular C-N Cyclization

This protocol is a general guideline for the synthesis of a carbazole from a 2-amino-2'-halobiphenyl precursor and should be optimized for specific substrates.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-2'-halobiphenyl (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heating: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization to Remove Isomeric Impurities

Recrystallization is often the most effective method for removing closely related impurities like regioisomers.[18]

  • Solvent Selection: Choose a solvent or solvent system (e.g., ethanol/water, toluene/hexane) in which the desired carbazole product has high solubility at elevated temperatures but low solubility at room temperature. The impurities should ideally remain soluble at low temperatures.[19]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
  • Shah, D., Patel, M., & Patel, A. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie. Available at: [Link]

  • Shah, D., Patel, M., & Patel, A. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. PubMed. Available at: [Link]

  • Pérez-Martín, I., et al. (2013). Regioselective synthesis of elusive 4,9-dihydro-1H-carbazoles by gold-catalyzed cycloisomerization of 3-allenylmethylindoles. PubMed. Available at: [Link]

  • ACS Publications. (2024). A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. Request PDF. Available at: [Link]

  • Atriardi, A. (2025). Recent advancements of carbazoles synthesis: Towards the green synthesis approach. EAM. Available at: [Link]

  • ResearchGate. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Request PDF. Available at: [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. (2024). PMC - NIH. Available at: [Link]

  • Carbazole-Fused Polycyclic Aromatics Enabled by Regioselective Scholl Reactions. (2021). MDPI. Available at: [Link]

  • Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Publishing. Available at: [Link]

  • Downs, C. R. (1928). Process of purifying carbazole. Google Patents.
  • Ma, S., et al. (2012). Efficient synthesis of carbazoles via PtCl2-catalyzed RT cyclization of 1-(indol-2-yl)-2,3-allenols: scope and mechanism. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Bischler–Möhlau indole synthesis. Request PDF. Available at: [Link]

  • ResearchGate. (2025). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. Available at: [Link]

  • Liu, Z., & Larock, R. C. (2004). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. PMC - NIH. Available at: [Link]

  • Kong, W., Fu, C., & Ma, S. (2009). An efficient synthesis of carbazoles from PtCl(2)-catalyzed cyclization of 1-(indol-2-yl)-2,3-allenols. PubMed. Available at: [Link]

  • Ragaini, F., et al. (n.d.). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi. Available at: [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. SciSpace. Available at: [Link]

  • Wiley Online Library. (n.d.). Graebe-Ullmann Synthesis. Wiley Online Library. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • Wang, H., et al. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available at: [Link]

  • Van der Veken, P., et al. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, conformational control, and photothermal application of helically twisted 3,6-carbazole-based porphyrinoids and mono-palladium complex. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. Request PDF. Available at: [Link]

  • Mo, D.-L., Wink, D. J., & Anderson, L. L. (2014). Solvent-controlled bifurcated cascade process for the selective preparation of dihydrocarbazoles or dihydropyridoindoles. PubMed. Available at: [Link]

  • Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with. (2023). Thesis. Available at: [Link]

  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... (2022). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Transition-Metal-Promoted Oxidative Cyclization To Give 1,2,4-Trisubstituted Carbazole Scaffolds. Request PDF. Available at: [Link]

Sources

"selection of catalysts for efficient hexahydrocarbazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the efficient synthesis of hexahydrocarbazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold.

Section 1: Catalyst Selection - FAQs and Troubleshooting

The choice of catalyst is paramount in directing the outcome of hexahydrocarbazole synthesis, influencing yield, purity, and stereoselectivity. This section addresses common questions and problems related to catalyst selection.

Question 1: What are the primary catalytic strategies for synthesizing hexahydrocarbazoles, and how do I choose the right one?

The synthesis of hexahydrocarbazoles can be approached through several catalytic routes, each with its own advantages and substrate scope. The optimal choice depends on the desired substitution pattern, required stereochemistry, and available starting materials.

  • Brønsted and Lewis Acid Catalysis: These are the most traditional and widely used catalysts for reactions like the Fischer indole synthesis, which can be adapted for hexahydrocarbazole synthesis.[1][2]

    • Brønsted Acids (e.g., p-toluenesulfonic acid (p-TsOH), H₂SO₄): Effective for intramolecular Friedel-Crafts type cyclizations.[3]

    • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃, InCl₃): These are versatile and can promote various annulation and cyclization reactions.[4][5] They are particularly useful in controlling selectivity.

  • Transition Metal Catalysis: A broad and powerful category offering unique reactivity.

    • Gold (Au) and Silver (Ag): Gold(I) and silver(I) catalysts are effective in dearomatizing spirocyclization reactions of indolyl ynones, which can then rearrange to form carbazole scaffolds.[6] The choice between Au(I) and Ag(I) can selectively lead to different product scaffolds.[6]

    • Palladium (Pd): Palladium catalysts are instrumental in cross-coupling reactions, such as the Buchwald-Hartwig amination, for the intramolecular C-N bond formation to construct the carbazole core.[2]

    • Copper (Cu): Copper-catalyzed reactions, like the Ullmann condensation, can be used for intramolecular C-N bond formation.[2] Modern methods often use catalytic amounts of a copper(I) salt with a suitable ligand for improved efficiency.[2]

    • Rhodium (Rh): Rhodium catalysts can be employed for nitrene insertion reactions from sulfilimines or azides for C-H amination to form carbazoles.[7]

  • Photoredox Catalysis: A milder approach using visible light to initiate radical cascade reactions, enabling the synthesis of complex, multi-substituted hexahydrocarbazoles.

Catalyst Selection Flowchart

Start Starting Material & Desired Product Fischer Fischer Indole Type Synthesis (Aryl Hydrazine + Cyclic Ketone) Start->Fischer IndolylYnone Indolyl Ynone Start->IndolylYnone Aminobiphenyl 2-Aminobiphenyl Derivative Start->Aminobiphenyl TryptophanDeriv Tryptophan Derivative Start->TryptophanDeriv AcidCat Brønsted or Lewis Acid Fischer->AcidCat AuAg Au(I) or Ag(I) IndolylYnone->AuAg PdCuRh Pd, Cu, or Rh Aminobiphenyl->PdCuRh Photoredox Photoredox Catalyst TryptophanDeriv->Photoredox Product Product AcidCat->Product Hexahydrocarbazole TransitionMetal Transition Metal Catalyst Photoredox->Product Hexahydrocarbazole AuAg->Product Carbazole Scaffold PdCuRh->Product Carbazole Scaffold Catalyst Chiral Lewis Acid (e.g., Cu(II) + Chiral Ligand) Intermediate Chiral Intermediate Catalyst->Intermediate + Substrates Substrate1 Indole Derivative Substrate1->Intermediate Substrate2 Cyclopropane Substrate2->Intermediate Product Enantioenriched Hexahydrocarbazole Intermediate->Product Ring Opening & Annulation Product->Catalyst Product Release & Catalyst Regeneration

Sources

Technical Support Center: Addressing Low Yields in Suzuki Coupling of Hexahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that navigating the complexities of cross-coupling reactions, particularly with sterically demanding and electron-rich heterocycles like hexahydrocarbazole, can be challenging. This guide is structured to provide in-depth, field-proven insights into troubleshooting low yields in Suzuki-Miyaura coupling reactions involving these valuable scaffolds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding for troubleshooting.

Q1: My Suzuki coupling reaction with a hexahydrocarbazole derivative has failed or is giving very low yields. What are the first things I should check?

A1: When a reaction performs poorly, a systematic check of the fundamentals is the most efficient first step. Before delving into complex optimization, verify the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing allows oxygen to enter the catalytic cycle, leading to catalyst deactivation and the formation of unwanted homocoupling byproducts. Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[1]

  • Reagent Quality & Purity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through exposure to air and moisture, leading to protodeboronation.[2] Use fresh or properly stored boronic acid. If stability is a persistent issue, consider using a more robust boronate ester derivative, such as a pinacol ester.[2]

    • Solvent: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, which can contain peroxides that interfere with the reaction.[2]

    • Base: The efficacy of the base is critical. Ensure it is finely powdered, dry, and has been stored correctly to prevent hydration, which can neutralize its effect.[3]

  • Reaction Temperature & Stirring: Confirm that your heating apparatus is calibrated and providing an accurate, stable temperature. For heterogeneous mixtures, especially with solid bases like K₂CO₃, vigorous stirring is essential for ensuring proper mixing and reproducible results.[2]

Q2: I'm observing significant decomposition of my starting materials, especially the boronic acid. What is happening?

A2: The primary culprit is likely protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom.[3] This is often exacerbated by:

  • High Temperatures: Running the reaction at an unnecessarily high temperature can accelerate the rate of boronic acid degradation.

  • Presence of Water: While some water is often necessary for the Suzuki reaction, particularly to dissolve the base and facilitate transmetalation, excessive amounts can promote protodeboronation.

  • Incorrect Base Choice: Strong bases or those with a high water content can increase the rate of this side reaction.

To mitigate this, consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), using a mixed solvent system (e.g., dioxane/water) to control the water content, and running the reaction at the lowest effective temperature.[1][4]

Q3: How do I select the right palladium catalyst and ligand for an electron-rich heterocycle like hexahydrocarbazole?

A3: This is a critical factor for success. The nitrogen atom in the hexahydrocarbazole ring system can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction.[4] Furthermore, electron-rich aryl halides can be slow to undergo oxidative addition.

To overcome these challenges, the preferred choice is a catalyst system featuring bulky, electron-donating phosphine ligands .[4][5]

  • Why they work: These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step. Their steric bulk helps prevent the nitrogen of the heterocycle from binding to the palladium and inhibiting the catalyst.[4]

  • Recommended Systems: Modern Buchwald-type ligands such as XPhos and SPhos are often highly effective for these challenging substrates.[4] Using them in conjunction with a palladium source like Pd₂(dba)₃ or as pre-formed "precatalysts" can significantly improve yields and reaction rates.[4]

Q4: Which base is optimal for coupling hexahydrocarbazole derivatives?

A4: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] There is no single "best" base, as the optimal choice depends on the specific substrates and solvent. However, for nitrogen-containing heterocycles, a common hierarchy of effectiveness is observed:

  • Potassium Phosphate (K₃PO₄): Often an excellent choice. It is a moderately strong base that works well in a variety of solvents and is particularly effective for coupling challenging, electron-rich heterocycles.[8]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be very effective, especially for sterically hindered couplings or less reactive aryl chlorides.[1][9]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that is effective in many cases, but may be less efficient for more challenging substrates.[1][9]

It is highly recommended to screen a few different bases during initial optimization.

In-Depth Troubleshooting Guides

Problem: Reaction Stalls & Catalyst Inhibition

Symptoms: The reaction begins, showing some product formation, but stalls before the limiting reagent is fully consumed. TLC or LCMS analysis shows a mixture of starting materials and product, which does not change over extended reaction times.

Causality: As mentioned in the FAQ, the lone pair of electrons on the nitrogen atom of the hexahydrocarbazole can coordinate strongly to the Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle complex that prevents the catalytic cycle from proceeding. This is a well-documented issue for nitrogen-rich heterocycles.[4]

Solutions:

  • Switch to Advanced Ligands: Standard ligands like PPh₃ are often ineffective. Employing bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) is the primary solution.

    • Protocol: Replace your current ligand with XPhos or SPhos (typically at a 2:1 ligand-to-palladium ratio if using a generic Pd source like Pd(OAc)₂ or Pd₂(dba)₃).

    • Rationale: The steric bulk of these ligands creates a "pocket" around the palladium center that favors the binding of the aryl halide and boronic acid while disfavoring coordination from the bulky heterocycle.[4]

  • Use a Precatalyst: Using a well-defined precatalyst, where the ligand is already coordinated to the palladium, can lead to more consistent and rapid formation of the active Pd(0) species, often improving results.[4]

Troubleshooting Workflow: Catalyst Inhibition

Caption: Decision workflow for addressing catalyst inhibition.

Problem: Steric Hindrance Leading to Low Yields

Symptoms: The reaction works well for unsubstituted hexahydrocarbazole but fails or gives poor yields when bulky groups are present on either the hexahydrocarbazole or the arylboronic acid partner, especially at positions ortho to the coupling site.

Causality: Steric hindrance physically impedes the approach of the coupling partners to the palladium catalyst, increasing the activation energy for both the oxidative addition and reductive elimination steps.[10][11] This is a common challenge when constructing tetra-ortho-substituted biaryls.[12]

Solutions:

  • Select a Ligand Designed for Steric Bulk: Not all bulky ligands are the same. Some are specifically designed to facilitate coupling between highly hindered substrates.

    • Recommendation: The ligand AntPhos has shown exceptional reactivity for sterically demanding couplings, including those involving di-ortho-substituted aryl halides.[11][13]

    • Rationale: The unique structure of AntPhos is believed to promote the crucial reductive elimination step, which is often slow for sterically congested molecules.[11]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. This should be done cautiously, as it can also increase the rate of side reactions like protodeboronation.

  • Use a More Reactive Halide: If possible, switch the halide on your hexahydrocarbazole. The order of reactivity is I > Br > OTf >> Cl.[5] Using an iodide instead of a bromide or chloride can significantly accelerate the rate of oxidative addition.

Comparative Table: Ligand Selection for Hexahydrocarbazole Coupling
LigandStructure TypeKey StrengthsBest For...
PPh₃ Simple MonophosphineInexpensive, basic applicationsUnhindered, activated substrates. Generally not recommended for this system.
SPhos/XPhos Bulky BiarylmonophosphineOvercomes catalyst inhibition by N-heterocycles, good general-purpose ligands for challenging substrates.[4]Electron-rich hexahydrocarbazoles with moderate steric bulk.
AntPhos Bulky, Specialized PhosphineExcellent for highly sterically demanding couplings, including tetra-ortho-substituted biaryls.[11][13]Coupling of highly substituted hexahydrocarbazoles or with bulky ortho-substituted boronic acids.
Problem: Formation of Homocoupling Side Products

Symptoms: Besides the desired product, you isolate significant quantities of biaryl compounds derived from either two hexahydrocarbazole units coupling together or two arylboronic acid units coupling together.

Causality: Homocoupling is often a sign of issues with the catalyst's oxidation state or the presence of oxygen.

  • Aryl Halide Homocoupling: Can arise from oxidative addition followed by reaction with another Pd(0) species.

  • Boronic Acid Homocoupling (Glaser-type): Often promoted by oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) in a competing, non-productive cycle.

Solutions:

  • Improve Degassing Technique: This is the most critical factor. Ensure the solvent and the reaction headspace are scrupulously free of oxygen. Use a robust "freeze-pump-thaw" cycle for solvents if simple sparging is insufficient.

  • Use High-Purity Reagents: Ensure the palladium catalyst has not degraded during storage.

  • Adjust Base and Solvent: In some cases, the choice of base can influence the rate of homocoupling. Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃) may identify a condition that minimizes this side reaction.

Catalytic Cycle and Common Pitfalls

Suzuki_Cycle cluster_pitfalls Potential Pitfalls Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Homocoupling Homocoupling (O2 mediated) Pd(0)L2->Homocoupling O2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 Inhibition Catalyst Inhibition (N-coordination) Ar-Pd(II)-X(L2)->Inhibition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Protodeboronation Protodeboronation Transmetalation->Protodeboronation H+ source Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki catalytic cycle and key points of failure.

General Experimental Protocol

The following is a representative, adaptable protocol for the Suzuki coupling of a bromo-hexahydrocarbazole derivative with an arylboronic acid.

Materials:

  • Bromo-hexahydrocarbazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-hexahydrocarbazole, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source and the ligand, followed by the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LCMS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References
  • Mandal, S., Mandal, A., & Rej, S. (2021). Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Xu, Z., Wu, D., Fang, C., & Li, Y. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. ResearchGate. Available at: [Link]

  • Cid, J., Garcia-Alvarez, J., & Nolan, S. P. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]

  • Moustakim, M., Riedel, K., Schuller, M., & Brennan, P. E. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with arylboronic acids or pinacol esters. ResearchGate. Available at: [Link]

  • Lima, C., Lima, M. J. R. M., Pinto, M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13154–13165. Available at: [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Li, W., & Wu, J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Liu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Sharma, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available at: [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/labrats. Available at: [Link]

Sources

"preventing π-π stacking in hexahydrocarbazole-based fluorescent dyes"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hexahydrocarbazole-based fluorescent dyes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing π-π stacking in your experiments. Our goal is to equip you with the knowledge to optimize the performance of these unique fluorophores.

Introduction to a Pervasive Challenge: π-π Stacking

Hexahydrocarbazole derivatives are a promising class of fluorescent dyes, valued for their tunable electronic properties and potential applications in bioimaging and materials science. However, like many planar aromatic systems, their performance is often hampered by a phenomenon known as π-π stacking. This intermolecular interaction, where the aromatic planes of adjacent molecules align, can lead to the formation of aggregates. Such aggregation is frequently detrimental, causing a significant decrease in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2]

The core of the issue lies in the formation of non-emissive or weakly emissive excited-state species (excimers) within these aggregates. Effectively mitigating π-π stacking is therefore paramount to unlocking the full fluorescent potential of hexahydrocarbazole-based dyes. This guide provides practical strategies and troubleshooting advice to address this challenge head-on.

Frequently Asked Questions (FAQs)

Q1: What is π-π stacking and why is it a problem for my hexahydrocarbazole dyes?

A1: π-π stacking refers to the non-covalent attractive forces between the electron-rich π systems of aromatic rings. In concentrated solutions or the solid state, hexahydrocarbazole molecules can self-assemble into ordered stacks, much like a stack of coins. This close association can lead to the formation of excimers, which are excited-state dimers that often decay non-radiatively (without emitting light), thus quenching the fluorescence.[2] This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a common issue that reduces the quantum yield and overall brightness of your fluorescent probes.[1][2]

Q2: I'm observing a significant decrease in fluorescence intensity as I increase the concentration of my dye. Is this due to π-π stacking?

A2: It is highly likely. The concentration-dependent quenching you are observing is a classic sign of ACQ driven by π-π stacking.[2] At low concentrations, the dye molecules are sufficiently far apart to fluoresce independently. As the concentration increases, the probability of intermolecular interactions and aggregate formation rises, leading to the observed quenching. To confirm this, you can perform a concentration-dependent fluorescence spectroscopy study. A plot of fluorescence intensity versus concentration will show a linear relationship at low concentrations, which then plateaus and may even decrease at higher concentrations.

Q3: How can I chemically modify my hexahydrocarbazole dye to prevent π-π stacking?

A3: The most effective chemical strategy is to introduce bulky functional groups to the hexahydrocarbazole core. This creates steric hindrance, physically preventing the aromatic planes from approaching each other closely enough to form π-π stacks.[3] Consider synthesizing derivatives with substituents such as tert-butyl groups, long alkyl chains, or even dendritic structures. The strategic placement of these groups is crucial for maximizing the steric hindrance.

Q4: Will changing the solvent help in reducing π-π stacking?

A4: Yes, the choice of solvent can have a significant impact. Solvents that can effectively solvate the dye molecules will help to keep them separated and reduce aggregation. In general, good solvents for your dye that do not promote self-association are preferred. Conversely, in poor solvents, the dye molecules will have a stronger tendency to aggregate to minimize their contact with the solvent. You may observe solvatochromism, a change in the color of the light absorbed or emitted, with changes in solvent polarity, which can also provide insights into the dye's environment.[4]

Q5: Are there any formulation strategies to prevent aggregation without chemical modification?

A5: Absolutely. Encapsulating the dye molecules within a polymer matrix or nanoparticles is a common and effective approach.[1] This physically isolates the dye molecules from one another, preventing aggregation even at high overall concentrations. The choice of the host material is critical and should be compatible with your dye and application.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low fluorescence quantum yield in the solid state. Strong π-π stacking leading to ACQ.Synthesize derivatives with bulky substituents to introduce steric hindrance. Alternatively, disperse the dye in a solid-state matrix (e.g., a polymer film) to isolate the molecules.
Fluorescence spectrum red-shifts and broadens at high concentrations. Formation of excimers or other aggregates.Dilute the sample. If high concentrations are necessary, consider the chemical modification or formulation strategies mentioned above. Analyze the absorption spectra for changes that might indicate aggregation.[5]
Inconsistent fluorescence lifetime measurements. Presence of multiple species in solution (monomers and aggregates) with different lifetimes.Perform measurements at very low concentrations to ensure you are probing the monomeric species. Use time-resolved fluorescence spectroscopy to deconvolve the different lifetime components and analyze their relative contributions at different concentrations.
Poor solubility of the synthesized dye. Strong intermolecular forces, including π-π stacking.Introduce solubilizing groups (e.g., long alkyl chains) in addition to bulky groups. These can improve solubility while also contributing to steric hindrance.

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Hexahydrocarbazole Derivative

This protocol describes the synthesis of a hexahydrocarbazole derivative with bulky tert-butyl groups to inhibit π-π stacking.

Objective: To introduce steric hindrance and reduce aggregation-caused quenching.

Materials:

  • Hexahydrocarbazole

  • tert-Butyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve hexahydrocarbazole (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture for 30 minutes at 0°C. Caution: NaH is highly reactive with water. Ensure all glassware is dry.

  • Alkylation: Add tert-butyl bromide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress using TLC. The product spot should have a different Rf value than the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water to decompose any unreacted NaH.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sterically hindered hexahydrocarbazole derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photophysical Characterization to Assess π-π Stacking

Objective: To evaluate the effect of steric hindrance on the photophysical properties and the extent of π-π stacking.

Materials:

  • Synthesized sterically hindered hexahydrocarbazole derivative

  • Unsubstituted hexahydrocarbazole (as a control)

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, THF, DMF)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of both the substituted and unsubstituted hexahydrocarbazole in a suitable solvent (e.g., toluene) at a concentration of 1 mM.

  • Concentration-Dependent UV-Vis Spectroscopy:

    • Prepare a series of dilutions from the stock solutions, ranging from 1 µM to 100 µM.

    • Record the UV-Vis absorption spectrum for each concentration.

    • Analyze the spectra for any changes in the shape of the absorption bands or deviations from the Beer-Lambert law at higher concentrations, which can indicate aggregation.

  • Concentration-Dependent Fluorescence Spectroscopy:

    • Using the same series of dilutions, record the fluorescence emission spectrum for each concentration. Ensure the excitation wavelength is set to the absorption maximum of the monomeric species.

    • Plot the fluorescence intensity at the emission maximum as a function of concentration. Observe for any deviation from linearity, which is indicative of ACQ.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield of both compounds at a low concentration (e.g., 1 µM) using a standard reference with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[6][7]

  • Solvent Polarity Study:

    • Prepare solutions of both compounds at a fixed low concentration in a range of solvents with varying polarity.

    • Record the absorption and emission spectra in each solvent.

    • Analyze the data for solvatochromic shifts, which can provide information about the nature of the excited state and its interaction with the environment.[4]

Visualizing the Solution: Steric Hindrance

The following diagrams illustrate the concept of π-π stacking and how steric hindrance can effectively prevent it.

G1 cluster_0 π-π Stacking of Unsubstituted Hexahydrocarbazole cluster_1 Prevention of Stacking by Steric Hindrance A1 Hexahydrocarbazole A2 Hexahydrocarbazole A1->A2 π-π interaction A3 Hexahydrocarbazole A2->A3 π-π interaction B1 Substituted Hexahydrocarbazole B2 Substituted Hexahydrocarbazole B3 Substituted Hexahydrocarbazole label_steric1 Bulky Group label_steric2 Bulky Group label_steric3 Bulky Group

Caption: π-π stacking vs. steric hindrance.

G2 cluster_workflow Experimental Workflow start Synthesize Sterically Hindered Derivative char Photophysical Characterization start->char analysis Analyze for Reduced Aggregation char->analysis end Optimized Fluorescent Probe analysis->end

Sources

Technical Support Center: Improving the Stability of Hexahydrocarbazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on enhancing the stability of hexahydrocarbazo le intermediates. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of these intermediates throughout your synthetic and developmental workflows. Instability can lead to yield loss, impurity formation, and ultimately, compromised results. This guide is designed to provide you with practical, in-depth solutions to common stability challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability in hexahydrocarbazole intermediates?

A1: The stability of hexahydrocarbazole intermediates is principally challenged by their susceptibility to oxidation. The partially saturated cyclohexane ring fused to the indole core can be prone to dehydrogenation, leading to the formation of more stable aromatic carbazole derivatives. This process can be accelerated by several factors including:

  • Atmospheric Oxygen: Exposure to air is a major contributor to oxidative degradation.

  • Light: Photochemical degradation can occur, particularly in the presence of photosensitizers.[1][2]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Presence of Catalysts: Residual catalysts from preceding synthetic steps, particularly transition metals, can promote oxidation.

  • pH: Both strongly acidic and basic conditions can catalyze degradation pathways.

Q2: My hexahydrocarbazole intermediate is showing a pinkish hue upon storage. What does this indicate?

A2: The development of a pink or colored hue is a common visual indicator of oxidation.[3] This coloration often arises from the formation of highly conjugated systems as the hexahydrocarbazole core is oxidized towards a carbazole or other related chromophoric species. It is a clear sign that the intermediate is degrading and that storage and handling protocols need to be revised.

Q3: Are there specific functional groups that enhance or diminish the stability of hexahydrocarbazole intermediates?

A3: Yes, the nature and position of substituents on the hexahydrocarbazole core can significantly influence its stability.

  • Electron-donating groups (e.g., alkoxy, alkylamino) on the aromatic portion can increase the electron density of the indole ring system, potentially making it more susceptible to oxidation.

  • Electron-withdrawing groups (e.g., nitro, cyano, esters) can decrease the electron density, which may offer some protection against oxidation.

  • Bulky substituents near reactive sites can provide steric hindrance, slowing down degradation reactions.

  • The presence of N-protecting groups on the indole nitrogen can also modulate stability, with different protecting groups offering varying degrees of electronic and steric effects.[4]

Q4: What are the initial analytical steps I should take to assess the stability of my intermediate?

A4: A systematic approach to stability assessment is crucial. Begin with a baseline characterization of your freshly synthesized and purified intermediate. The following analytical techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for stability studies.[5][6] A stability-indicating HPLC method should be developed to separate the parent intermediate from potential degradants.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of potential degradation products, providing initial clues to the degradation pathway.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify degradants if they are present in sufficient concentration.[6]

  • UV-Vis Spectroscopy: Can be used to monitor the formation of chromophoric degradation products.[6]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Intermediate During Workup and Purification

Symptoms:

  • Low isolated yield despite good conversion in the reaction.

  • Appearance of new, unexpected spots on TLC during column chromatography.

  • Color change of the product fractions during purification.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Prolonged Exposure to Air The intermediate is sensitive to atmospheric oxygen, leading to autoxidation.[3]Minimize air exposure throughout the workup. Use a nitrogen or argon atmosphere where possible, especially during solvent evaporation.
Inappropriate pH during Extraction Extreme pH values can catalyze hydrolysis of sensitive functional groups or promote side reactions.Maintain a neutral or near-neutral pH during aqueous extractions. Use buffered solutions if necessary.
Residual Oxidizing Agents or Catalysts Trace amounts of reagents from the previous step can continue to react and degrade the product.Ensure thorough quenching of the reaction. Consider adding a mild reducing agent (e.g., sodium thiosulfate for residual oxidants) during the initial workup.
Harsh Chromatography Conditions Silica gel can be slightly acidic and may promote degradation of acid-sensitive compounds. Prolonged time on the column increases exposure to air and stationary phase.Deactivate silica gel with a suitable base (e.g., triethylamine in the eluent). Use a faster purification technique like flash chromatography to minimize contact time.
Experimental Protocol: Neutralizing Silica Gel for Chromatography
  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

  • Add 1-2% (v/v) of triethylamine to the slurry.

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the mobile phase containing a small percentage (e.g., 0.1-0.5%) of triethylamine.

Issue 2: Degradation of the Intermediate Upon Storage

Symptoms:

  • Change in physical appearance (e.g., color, from solid to oil).

  • Decreased purity as determined by HPLC analysis of a stored sample.

  • Inconsistent results in subsequent reactions using the stored intermediate.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Improper Storage Atmosphere Oxygen and moisture in the headspace of the storage container can lead to oxidative and hydrolytic degradation.Store the intermediate under an inert atmosphere (nitrogen or argon). Use vials with septa to allow for removal of material without exposing the bulk to air.
Exposure to Light Photons can provide the activation energy for degradation reactions, especially the formation of radical species.[2]Store the intermediate in amber vials or wrap the container with aluminum foil to protect it from light.
Inappropriate Storage Temperature Higher temperatures accelerate the rate of chemical reactions, including degradation.Store the intermediate at a low temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C), depending on its thermal stability.
Contamination Trace impurities, such as residual acid, base, or metal catalysts, can promote degradation over time.Ensure the intermediate is of high purity before long-term storage. Consider recrystallization or a final chromatographic polish to remove contaminants.
Visualizing the Degradation Pathway

The primary degradation pathway for many hexahydrocarbazole intermediates is oxidation to the corresponding carbazole. This process can be visualized as a step-wise dehydrogenation.

Hexahydrocarbazole Oxidation Hexahydrocarbazole Hexahydrocarbazole Intermediate Tetrahydrocarbazole Tetrahydrocarbazole (Intermediate) Hexahydrocarbazole->Tetrahydrocarbazole - H₂ Carbazole Carbazole (Final Degradation Product) Tetrahydrocarbazole->Carbazole - H₂

Caption: Oxidative degradation of a hexahydrocarbazole intermediate.

Advanced Stability Enhancement: Forced Degradation Studies

To proactively understand the stability limitations of your hexahydrocarbazole intermediate, conducting forced degradation studies is highly recommended. This involves subjecting the intermediate to a range of stress conditions to identify potential degradation products and pathways.

Experimental Workflow: Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS HPLC->LCMS Peak Identification Data Characterize Degradants & Identify Pathways LCMS->Data Start Pure Hexahydrocarbazole Intermediate Start->Acid Expose Start->Base Expose Start->Oxidation Expose Start->Thermal Expose Start->Photo Expose

Caption: Workflow for a forced degradation study.

Protocol: General Procedure for Forced Degradation
  • Sample Preparation: Prepare stock solutions of your hexahydrocarbazole intermediate in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1M HCl or 0.1M NaOH. Heat as necessary (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

    • Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and monitor over time.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60-80 °C).

    • Photodegradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Use LC-MS to identify the masses of the major degradation products.

By understanding the specific vulnerabilities of your hexahydrocarbazole intermediate, you can implement targeted strategies to mitigate degradation, ensuring the quality and reliability of your research and development efforts.

References
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  • Bhushan, R. (2018). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC.
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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The robust and unambiguous structural determination of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The 2,3,4,4a,9,9a-Hexahydro-1H-carbazole core is a privileged structure, appearing in numerous biologically active compounds. Its validation, however, requires a multi-faceted analytical approach to definitively confirm its complex three-dimensional structure, including the cis-fusion of its aliphatic and aromatic rings. This guide provides an in-depth comparison of the essential spectroscopic techniques required for this task, grounded in the principles of scientific integrity and causality. We will explore not just the "how" but the "why" behind experimental choices, presenting an integrated workflow that ensures confidence in the final structural assignment.

Introduction: The Imperative for Rigorous Structural Validation

The this compound (Molecular Formula: C₁₂H₁₅N, Molecular Weight: 173.25 g/mol ) presents a unique analytical challenge.[1][2] Its structure comprises a fused cyclohexyl and indole system, creating stereochemical complexity at the C4a-C9a ring junction. An incorrect structural or stereochemical assignment can lead to wasted resources, misinterpreted biological data, and significant setbacks in development pipelines. Therefore, relying on a single analytical technique is insufficient. This guide details a self-validating workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance to provide an irrefutable structural proof.

The Integrated Spectroscopic Workflow

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Core Structure Mapping cluster_2 Step 3: Definitive Connectivity & Stereochemistry cluster_3 Step 4: Absolute Confirmation (Optional) MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula (C₁₂H₁₅N) IR Infrared (IR) Spectroscopy IR->NMR_1D Confirms N-H Functional Group NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides H/C Framework & Proton Environment Confirmed_Structure Unambiguously Validated Structure NMR_2D->Confirmed_Structure Establishes Atom Connectivity & Relative Stereochemistry XRAY X-Ray Crystallography XRAY->Confirmed_Structure Provides Absolute 3D Structure (Gold Standard)

Caption: Relationship between key 2D NMR experiments.

Comparative Analysis: The Gold Standard Alternative

Single-Crystal X-ray Crystallography

Performance: While the integrated spectroscopic approach provides definitive proof of structure in solution, Single-Crystal X-ray Diffraction (SC-XRD) offers the "gold standard" for absolute structural confirmation in the solid state. [3][4]It provides precise 3D atomic coordinates, bond lengths, and bond angles, unambiguously determining the relative and absolute stereochemistry. [3][5] Comparison & Caveats:

  • Advantage: Provides an unequivocal 3D structure, leaving no room for interpretation. [3]* Disadvantage: The primary bottleneck is the requirement to grow a high-quality single crystal of sufficient size, which can be challenging and time-consuming. [3]Furthermore, the determined structure is of the molecule in a static, solid-state lattice, which may not perfectly represent its conformation in solution where most biological activity occurs.

FeatureIntegrated Spectroscopy (NMR, MS, IR)X-ray Crystallography
Primary Information Atomic connectivity and structure in solutionPrecise 3D atomic coordinates in the solid state
Sample Requirement 5-25 mg, soluble materialHigh-quality single crystal (0.1-0.3 mm)
Key Limitation Indirectly infers 3D structureCrystal growth can be a major hurdle
Confidence Level Very High (with complete 2D NMR data)Absolute (Gold Standard)

Conclusion

The structural validation of this compound is a clear example of the necessity of a holistic, multi-technique analytical strategy. While MS and IR provide rapid, foundational checks of molecular weight and key functional groups, they are insufficient on their own. The true, unambiguous elucidation is achieved through a comprehensive suite of 1D and 2D NMR experiments. The combination of COSY, HSQC, and particularly HMBC, provides an irrefutable map of atomic connectivity. While X-ray crystallography remains the ultimate arbiter of solid-state structure, the integrated spectroscopic workflow described herein provides the highest possible degree of confidence for the structure in the solution phase, which is most relevant for applications in drug development and medicinal chemistry.

References

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  • Wang, Y., et al. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. Retrieved from [Link]

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  • MDPI. (n.d.). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-o[6][7][8]xadiazolo[3,4-d]pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. Retrieved from [Link]

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  • ResearchGate. (2017). X-ray and DFT structural study of some carbazole-substituted imines. Retrieved from [Link]

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  • ResearchGate. (2025). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

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"comparative analysis of different synthetic routes to hexahydrocarbazole"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The hexahydrocarbazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. The efficient and strategic synthesis of this heterocyclic system is, therefore, a critical aspect of drug discovery and development. This guide offers an in-depth comparative analysis of the primary synthetic routes to hexahydrocarbazole, detailing the underlying chemical principles, providing step-by-step experimental protocols, and presenting objective data to inform methodological choices in a research and development setting.

Classical Two-Step Synthesis: Fischer Indole Cyclization and Subsequent Reduction

The most traditional and widely employed route to hexahydrocarbazole is a two-step sequence involving the initial formation of a 1,2,3,4-tetrahydrocarbazole intermediate via the Fischer indole synthesis (or its variant, the Borsche-Drechsel cyclization), followed by reduction of the aromatic pyrrole ring.

Route 1a: Fischer Indole / Borsche-Drechsel Synthesis

First described by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[1] The Borsche-Drechsel cyclization is a specific application of this synthesis using cyclohexanone to produce tetrahydrocarbazoles.[2][3]

Mechanism: The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and cyclohexanone condense to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a concerted[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[2][4]

  • Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to afford the aromatic tetrahydrocarbazole.[4]

Fischer Indole Mechanism Reactants Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Reactants->Hydrazone + H+ Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Intermediate Di-imine Intermediate (after [3,3] rearrangement) Enamine->Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Intermediate->Cyclized Cyclization THC 1,2,3,4-Tetrahydrocarbazole Cyclized->THC - H+ Ammonia NH3 Cyclized->Ammonia - NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Route 1b: Reduction of Tetrahydrocarbazole

The second step involves the reduction of the relatively electron-rich indole ring system of the tetrahydrocarbazole intermediate. Catalytic hydrogenation is the most common and efficient method for this transformation.

Mechanism: The hydrogenation proceeds via the addition of hydrogen across the double bonds of the pyrrole moiety, typically on the surface of a heterogeneous catalyst like ruthenium or platinum. The reaction usually results in the cis-fused isomer of hexahydrocarbazole due to the delivery of hydrogen from the less-hindered face of the molecule adsorbed on the catalyst surface.

Reduction Workflow THC 1,2,3,4-Tetrahydrocarbazole HHC cis-1,2,3,4,4a,9a-Hexahydrocarbazole THC->HHC H2, Catalyst (e.g., Ru/Al2O3) Pressure, Heat

Caption: General workflow for the reduction of tetrahydrocarbazole.

Modern Catalytic Routes

Advances in organometallic chemistry have led to the development of powerful catalytic methods for the synthesis of carbazole frameworks. These routes can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions, though often at the cost of more expensive reagents and catalysts.[5]

Route 2: Palladium-Catalyzed Annulation

This approach involves the palladium-catalyzed coupling of an appropriately substituted aniline with cyclohexanone to form the tetrahydrocarbazole intermediate.[5] This method avoids the often harsh acidic conditions of the Fischer indole synthesis.

Mechanism: The catalytic cycle typically involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the aryl halide (e.g., 2-iodoaniline) bond.

  • Enolate Formation & Coordination: A base promotes the formation of the cyclohexanone enolate, which then coordinates to the palladium(II) complex.

  • Reductive Elimination: Reductive elimination from the palladium center forms the new C-C bond, yielding the tetrahydrocarbazole product and regenerating the palladium(0) catalyst.

A subsequent reduction step, as described in Route 1b, is required to produce hexahydrocarbazole.

Route 3: Reductive Cyclization of Nitroarenes

Another modern approach is the reductive cyclization of ortho-substituted nitroarenes. For instance, a 2-(2-nitroaryl)cyclohexanone can be subjected to reductive conditions. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the ketone to form the hexahydrocarbazole ring system in a single step.

Mechanism: This transformation is typically mediated by reducing agents like iron powder in acidic media or through catalytic hydrogenation.[6] The nitro group is first reduced to a nitroso, then a hydroxylamine, and finally to an amine. The in-situ generated amine then reacts with the tethered ketone via intramolecular reductive amination to yield the final product.

Reductive Cyclization Start 2-(2-Nitroaryl)cyclohexanone Reduction Reduction of NO2 to NH2 Start->Reduction [H] (e.g., Fe/H+) Cyclization Intramolecular Reductive Amination Reduction->Cyclization In situ Product Hexahydrocarbazole Cyclization->Product

Caption: Workflow for reductive cyclization of a nitroarene.

Comparative Data Summary

The choice of synthetic route depends on factors such as scale, cost, required purity, and functional group compatibility. The following table summarizes key experimental parameters for the formation of the carbazole core.

Synthetic RouteKey ReagentsCatalyst / AcidSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer Indole Synthesis Phenylhydrazine, CyclohexanoneGlacial Acetic Acid / HClAcetic AcidReflux1 - 285-95[5][7]
Palladium-Catalyzed Annulation 2-Iodoaniline derivative, CyclohexanonePalladium Acetate (Pd(OAc)₂)DMF1053 - 5~65[5]
Microwave-Assisted Fischer Phenylhydrazine, Cyclohexanonep-Toluenesulfonic acid (p-TSA)NoneMW (600W)< 0.1~91[4]
Reductive Cyclization 2-NitrobiphenylPd catalyst, Phenyl formate (CO source)DMF1605Moderate[7]

Note: Yields are for the tetrahydrocarbazole or carbazole intermediate, not the final hexahydrocarbazole product, unless otherwise specified.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis

This procedure is adapted from Organic Syntheses.[7]

Materials:

  • Cyclohexanone (98 g, 1.0 mol)

  • Phenylhydrazine (108 g, 1.0 mol)

  • Glacial Acetic Acid (360 g, 6.0 mol)

  • Methanol for recrystallization

  • Decolorizing carbon

Procedure:

  • Set up a 1-L three-necked round-bottomed flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charge the flask with cyclohexanone and glacial acetic acid. Heat the mixture to reflux with stirring.

  • Add phenylhydrazine dropwise from the dropping funnel over a period of 1 hour.

  • Continue to heat the mixture at reflux for an additional hour after the addition is complete.

  • Pour the hot reaction mixture into a 1.5-L beaker and stir while it cools and solidifies.

  • Cool the mixture to approximately 5°C in an ice bath and filter the solid product with suction.

  • Wash the filter cake with 100 mL of water, followed by 100 mL of 75% ethanol.

  • Air-dry the crude solid overnight.

  • Recrystallize the crude product from approximately 700 mL of methanol, using decolorizing carbon to remove colored impurities.

  • Filter the hot solution and allow the filtrate to cool, yielding 120–135 g (76–85%) of 1,2,3,4-tetrahydrocarbazole as crystals. The reported melting point is 115–116°C.[7]

Protocol 2: Catalytic Hydrogenation of 1,2,3,4-Tetrahydrocarbazole

This is a representative procedure based on the hydrogenation of similar N-heterocycles.[8]

Materials:

  • 1,2,3,4-Tetrahydrocarbazole (e.g., 3 g)

  • 5% Ruthenium on alumina (Ru/Al₂O₃) catalyst (e.g., 0.15 g, 5 wt%)

  • Cyclohexane (solvent, 100 mL)

Procedure:

  • Place the tetrahydrocarbazole and the Ru/Al₂O₃ catalyst into a high-pressure autoclave reactor (e.g., a Parr hydrogenator).

  • Add the cyclohexane solvent.

  • Seal the reactor, then purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 60–70 bar.

  • Heat the reactor to 190°C with vigorous stirring.

  • Maintain the reaction under these conditions for 7-24 hours, monitoring hydrogen uptake to determine completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude hexahydrocarbazole, which can be further purified by recrystallization or chromatography.

Conclusion and Outlook

The classical Fischer indole synthesis followed by catalytic hydrogenation remains a robust, high-yielding, and cost-effective method for producing hexahydrocarbazole, particularly on a larger scale.[5][7] Its primary drawbacks are the use of harsh acidic conditions and high temperatures.

Modern palladium-catalyzed methods offer milder conditions and greater functional group tolerance, making them valuable for the synthesis of complex, highly decorated analogues.[5] However, these benefits come with the increased cost of catalysts and reagents. Reductive cyclization strategies present an elegant one-pot approach but may have a more limited substrate scope.

The optimal synthetic route will invariably depend on the specific goals of the project, balancing considerations of cost, scale, efficiency, and the chemical complexity of the target molecule. As catalytic systems continue to evolve, new and even more efficient pathways to this important heterocyclic core are anticipated, further enabling its exploration in drug discovery.

References

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A Senior Application Scientist's Guide to Purity Validation of Synthesized Hexahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. Establishing the purity of that compound is a critical, non-negotiable checkpoint that underpins the reliability of all subsequent biological, toxicological, and pharmacological data. In the context of N-heterocyclic scaffolds like hexahydro-1H-carbazole, a molecule of interest in medicinal chemistry, a robust purity validation workflow is paramount.

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of synthesized hexahydro-1H-carbazole. Moving beyond a simple recitation of techniques, we will delve into the causality behind methodological choices, offer field-proven insights into potential challenges, and provide detailed, self-validating experimental protocols. Our objective is to equip you with the expertise to not only select the appropriate analytical tool but to understand and implement a comprehensive purity validation strategy that ensures data integrity and regulatory compliance.

The Synthetic Landscape: Understanding Potential Impurities

A robust analytical method is one that is specific for the analyte of interest in the presence of expected impurities. For hexahydro-1H-carbazole, a common synthetic route involves the Fischer indole synthesis to form a tetrahydrocarbazole intermediate, followed by catalytic hydrogenation. This synthetic pathway informs the potential impurity profile we must consider:

  • Unreacted Starting Materials: Residual phenylhydrazine and cyclohexanone from the initial condensation.

  • Intermediates: Incomplete reduction can lead to the presence of 1,2,3,4-tetrahydrocarbazole.

  • By-products of the Fischer Indole Synthesis: Isomeric carbazole structures or polymeric materials can form under acidic conditions.

  • Degradation Products: Oxidation of the tetrahydrocarbazole intermediate can introduce colored impurities.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, methanol, acetic acid).

An effective purity validation strategy must be capable of separating and quantifying the hexahydro-1H-carbazole main component from these potential contaminants.

Comparative Analysis of Core Analytical Methodologies

The primary techniques for the purity assessment of a semi-volatile, N-heterocyclic compound like hexahydro-1H-carbazole are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis provide complementary and confirmatory data.

Method Principle Primary Use Case Typical Limit of Quantification (LOQ) Key Advantages Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Quantitative purity analysis of the main component and non-volatile or thermally labile impurities.0.01 - 0.1%High resolution, suitable for a wide range of polarities, non-destructive to the sample.[2]May not be suitable for highly volatile impurities. Requires chromophoric analytes for UV detection.
GC-FID/MS Separation of volatile compounds in the gas phase followed by detection via flame ionization (FID) for quantification or mass spectrometry (MS) for identification.Quantification of volatile and semi-volatile impurities, identification of unknown impurities.[3]0.005 - 0.05%High separation efficiency for volatile compounds, provides structural information (MS), highly sensitive detectors (FID).[4]Requires analytes to be volatile and thermally stable. High temperatures can cause degradation of sensitive compounds.[4]
qNMR Quantitative analysis based on the direct relationship between the integrated signal intensity of a specific resonance and the number of protons contributing to that signal.Absolute purity determination without the need for a specific reference standard of the analyte.~0.1%Provides an absolute purity value, structurally informative, non-destructive.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Elemental Analysis Combustion of the sample to convert it into simple gaseous compounds (CO2, H2O, N2), which are then measured to determine the percentage of C, H, and N.Confirmation of elemental composition and, by extension, purity.N/AProvides fundamental confirmation of the molecular formula.Does not provide information on the nature of impurities, requires a relatively larger amount of sample.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is the workhorse for purity determination in pharmaceutical development due to its versatility and robustness for non-volatile compounds. For hexahydro-1H-carbazole, a reversed-phase method using a C18 column is the logical starting point. The choice of an isocratic mobile phase of acetonitrile and water provides a good balance of elution strength and simplicity. A phosphate buffer is often included to control the ionization state of the basic nitrogen, ensuring consistent retention times and peak shapes. UV detection is suitable as the carbazole moiety possesses a chromophore.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is based on established methods for carbazole derivatives and N-heterocyclic compounds and would serve as a strong starting point for formal validation.[2][5]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer pH 7.0 (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Detector at 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized hexahydro-1H-carbazole and dissolve in 10 mL of mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Trustworthiness: A Self-Validating System

Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table of HPLC Method Validation Parameters

Parameter Method Acceptance Criteria
Specificity Analyze blank (diluent), hexahydro-1H-carbazole standard, and a spiked sample containing potential impurities (e.g., 1,2,3,4-tetrahydrocarbazole).The peak for hexahydro-1H-carbazole should be well-resolved from any impurity peaks (Resolution (Rs) > 2.0). No interfering peaks at the retention time of the main peak in the blank.
Linearity Prepare a series of at least five concentrations of hexahydro-1H-carbazole (e.g., 0.025 to 0.2 mg/mL). Plot peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of hexahydro-1H-carbazole into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of the baseline (LOD S/N ≈ 3, LOQ S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify any specified impurities.
Robustness Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).System suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.

Workflow for HPLC Purity Determination

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography with Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Given that hexahydro-1H-carbazole and its likely precursors are amenable to volatilization, GC is a highly suitable technique. A non-polar capillary column, such as a DB-5ms, is a good first choice as it separates compounds primarily based on their boiling points. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries or by interpretation.

Experimental Protocol: GC-MS for Impurity Identification and Quantification

This protocol is based on established methods for the analysis of carbazole and related heterocyclic compounds.[3][6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized hexahydro-1H-carbazole in a suitable solvent like dichloromethane or ethyl acetate.

Trustworthiness: Identification and Quantification

The mass spectrum of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole (Molecular Weight: 173.25 g/mol ) would be expected to show a prominent molecular ion peak at m/z 173.[7] Impurities such as 1,2,3,4-tetrahydrocarbazole (MW: 171.24 g/mol ) would be readily distinguishable by its molecular ion at m/z 171 and its distinct fragmentation pattern. For quantitative analysis, a Flame Ionization Detector (GC-FID) can be used, and the method would be validated similarly to the HPLC method, with a focus on volatile impurities.

Workflow for GC-MS Impurity Profiling

Caption: Workflow for GC-MS Impurity Profiling.

Complementary Techniques: NMR and Elemental Analysis

Expertise & Experience: While chromatographic techniques are excellent for separating and quantifying impurities, they rely on the assumption that all impurities are eluted and detected. NMR and elemental analysis provide an orthogonal and confirmatory assessment of purity.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of a highly pure sample of hexahydro-1H-carbazole should exhibit sharp resonances corresponding to the expected structure. The presence of impurities would be indicated by additional, unassigned peaks. The integration of the impurity signals relative to the main component can provide a semi-quantitative estimate of their levels. Furthermore, characteristic signals of residual solvents are readily identifiable.[8][9]

  • Elemental Analysis: This technique provides the percentage of carbon, hydrogen, and nitrogen in the sample. For a pure compound, the experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₂H₁₅N). A significant deviation suggests the presence of impurities, which could be inorganic salts or compounds with a different elemental composition.

Conclusion: An Integrated Approach to Purity Validation

The purity validation of synthesized hexahydro-1H-carbazole is not a task for a single analytical technique but requires a multi-faceted, integrated approach.

  • HPLC-UV stands as the primary method for quantitative purity assessment, particularly for non-volatile impurities, due to its robustness and precision.

  • GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, including residual starting materials and solvents.

  • NMR Spectroscopy offers invaluable structural confirmation of the main component and provides a means to detect and identify a broad range of impurities, including those that may not be amenable to chromatographic analysis.

  • Elemental Analysis serves as a fundamental check of the elemental composition, providing a final, confirmatory piece of evidence for the purity of the synthesized compound.

By employing these methods in a complementary fashion, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for synthesized hexahydro-1H-carbazole. This rigorous approach not only ensures the quality of the compound but also provides the trustworthy data essential for advancing a compound through the research and development pipeline.

References

  • Makarov, A. A., et al. (2019). 4,7-Bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[7][8][10]oxadiazolo[3,4-d]pyridazine. Molbank, 2019(2), M1062. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials, 1(1), 1-8. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Pharmaguideline. (2018). Difference between GC and HPLC Techniques. [Link]

  • Vásquez-Céspedes, S., et al. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 978-981. [Link]

  • Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]

  • Neumann, M., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), e51652. [Link]

  • vibzz lab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-437. [Link]

  • Rogers, C. U., & Corson, B. B. (1950). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 72(4), 1534-1535. [Link]

  • Costa, R., et al. (2025). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Pharmaceuticals, 18(6), 786. [Link]

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A Comparative Analysis of the Biological Efficacy of Cis- and Trans-Hexahydrocarbazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Structural Nuances of a Privileged Scaffold

The hexahydrocarbazole core is a prominent heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a three-dimensional framework that can be precisely decorated to interact with various biological targets. A critical, yet often underappreciated, aspect of its structure is the stereochemical relationship at the ring fusion—specifically, whether the junction is cis or trans. This seemingly subtle difference in geometry can profoundly impact the molecule's shape, polarity, and ability to fit into the binding pocket of a target protein, leading to dramatically different biological and pharmacological outcomes.[3][4]

This guide provides a comprehensive comparison of the biological efficacy of cis- and trans-hexahydrocarbazole isomers. Moving beyond a simple recitation of data, we will dissect the structure-activity relationships (SAR) that govern their differential effects, detail the experimental methodologies used to elucidate these differences, and provide field-proven insights into the causal factors behind their distinct pharmacological profiles. The central thesis is that for the hexahydrocarbazole scaffold, stereochemistry is not a minor detail but a primary determinant of therapeutic potential.

Part 1: The Dichotomy of Efficacy at Central Nervous System (CNS) Targets

The most striking examples of stereoisomeric differentiation for hexahydrocarbazoles are found in their interactions with key neurotransmitter receptors in the CNS. The orientation of the fused rings dictates the spatial presentation of crucial pharmacophoric elements, leading to selective and potent activity for one isomer over the other, depending on the specific receptor topology.

The Dopaminergic System: A Preference for the Trans Configuration

In the realm of neuroleptic and antipsychotic drug development, many hexahydrocarbazole analogues targeting the dopamine D2 receptor exhibit a clear and consistent preference for the trans configuration.[5][6] This isomer generally presents a molecular geometry that is more favorable for binding to the dopamine receptor.

Compounds derived from the 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole series are consistently effective at displacing the radioligand [³H]spiroperidol from striatal dopamine receptors in vitro.[6] In stark contrast, their corresponding 4a,9b-cis isomers are substantially less potent in both in vitro binding assays and in vivo tests of neuroleptic activity.[6] This disparity in activity has been attributed to the subtle but critical differences in their three-dimensional conformations. While the distance between the basic nitrogen atom and the aromatic ring—a key interaction axis for many neuroleptics—can be similar in both isomers, the out-of-plane distance of this nitrogen atom differs significantly.[6] This suggests that the precise vertical positioning of the nitrogen relative to the plane of the aromatic ring is a critical parameter for optimal D2 receptor occupancy, a condition better met by the trans architecture.

Several members of a series of trans-8-fluoro-5-(4-fluorophenyl)-2,3,4,4a,5, 9b-hexahydro-1H-pyrido[4,3-b]indoles have shown exceptional in vivo potency in tests for neuroleptic activity, such as amphetamine antagonism.[7] Resolution of these compounds into their individual enantiomers further revealed that the neuroleptic activity is specifically associated with the (4aS,9bS) absolute configuration of the trans ring fusion.[7]

Table 1: Comparative Neuroleptic Activity of Cis- vs. Trans-Isomers

Compound Series Isomer In Vitro Activity (Dopamine Receptor) In Vivo Activity Reference
Hexahydropyrido[4,3-b]indoles trans Consistently efficacious in displacing [³H]spiroperidol Potent neuroleptic activity [6]
Hexahydropyrido[4,3-b]indoles cis Substantially less potent Substantially less potent [6]

| 8-Fluoro-hexahydro-1H-pyrido[4,3-b]indoles| trans-(4aS,9bS) | High affinity ([³H]spiroperidol binding) | Exceptional potency (amphetamine antagonism) |[7] |

The Serotonergic System: A Case for the Cis Configuration

While the trans configuration is favored for dopamine receptor antagonism, the script is flipped for certain serotonin receptors. Research into selective 5-HT1A receptor agonists has uncovered hexahydrocarbazole derivatives where the cis isomer possesses the desired high-potency profile.

A notable example is the cis-(3aR)-(-)-enantiomer of a 2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide, which was identified as a potent and selective 5-HT1A receptor agonist.[8] In contrast, the corresponding trans enantiomers displayed only partial agonist activity or were completely inactive.[8] This demonstrates a clear reversal of the structure-activity relationship observed at dopamine receptors. The cis-(3aR) isomer proved to be highly effective in a battery of in vivo assays indicative of anxiolytic and antidepressant potential, including reducing rectal temperature in mice, suppressing the firing rate of serotonergic neurons, and showing activity in the forced swim assay.[8] Furthermore, it exhibited good oral bioavailability, a crucial property for drug development.[8]

This striking divergence underscores a fundamental principle: the "optimal" stereochemistry is entirely dependent on the topology of the target binding site. The 5-HT1A receptor evidently has a binding pocket that accommodates the specific kinked shape of the cis-fused ring system more effectively than the more linear geometry of the trans isomer.

Table 2: Comparative 5-HT1A Receptor Agonist Activity

Compound Isomer Configuration In Vitro Activity In Vivo Activity Reference
U93385 cis-(3aR)-(-) Potent and selective 5-HT1A agonist Active in biochemical and behavioral assays [8]
cis-(3aS)-(+) Partial 5-HT1A agonist activity N/A [8]
trans-(3aR)-(-) Partial 5-HT1A agonist activity N/A [8]

| | trans-(3aS)-(+) | No activity | N/A |[8] |

Part 2: Experimental Methodologies: A Guide to Self-Validating Protocols

To generate trustworthy and reproducible data when comparing isomers, the experimental protocols must be robust and self-validating. Below are detailed methodologies for key assays used to determine the biological efficacy of hexahydrocarbazole derivatives.

Protocol 1: In Vitro Radioligand Competition Binding Assay (Dopamine D2 Receptor)

This protocol is designed to determine the binding affinity (Ki) of the cis and trans isomers for the dopamine D2 receptor by measuring their ability to displace a known high-affinity radioligand.

Causality Behind Experimental Choices:

  • Receptor Source: Using cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor ensures a high density of the target and eliminates confounding variables from other receptor subtypes.

  • Radioligand: [³H]Spiperone is a classic high-affinity antagonist for D2-like receptors, making it ideal for competition assays.[9] Its high specific activity allows for low concentrations to be used.

  • Incubation Buffer: Tris-HCl buffer maintains a stable physiological pH. The inclusion of ions like MgCl₂, CaCl₂, and NaCl mimics the extracellular environment and is often crucial for maintaining receptor integrity and ligand binding.

  • Non-Specific Binding (NSB): This is the most critical control. By including a high concentration of an unlabeled, potent D2 antagonist (e.g., haloperidol or (+)-butaclamol), we can saturate all specific receptor sites. Any remaining radioligand binding is considered non-specific (e.g., to the filter, lipids) and must be subtracted from all other measurements to isolate the true receptor binding.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO-D2 cells to confluence.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 min at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), 25 µL of [³H]Spiperone (final concentration ~0.2 nM), and 25 µL of cell membranes (final concentration ~10-20 µg protein).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM (+)-butaclamol, 25 µL of [³H]Spiperone, and 25 µL of cell membranes.

    • Competition Wells: Add 50 µL of varying concentrations of the test compound (cis or trans isomer, typically in a 10-point serial dilution from 10 µM to 0.1 nM), 25 µL of [³H]Spiperone, and 25 µL of cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through GF/B glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any unbound radioactivity.

  • Quantification:

    • Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Receptor Membranes (e.g., CHO-D2) Total Total Binding: Membranes + Radioligand Membranes->Total NSB Non-Specific Binding (NSB): Membranes + Radioligand + NSB Ligand Membranes->NSB Comp Competition: Membranes + Radioligand + Test Compound Membranes->Comp Radioligand Radioligand ([³H]Spiperone) Radioligand->Total Radioligand->NSB Radioligand->Comp Compounds Test Compounds (Cis & Trans Isomers) Compounds->Comp NSB_Ligand NSB Ligand ((+)-Butaclamol) NSB_Ligand->NSB Filter Rapid Filtration (Separates Bound/Free) Total->Filter Incubate to Equilibrium NSB->Filter Incubate to Equilibrium Comp->Filter Incubate to Equilibrium Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze SAR_Concept cluster_receptor Receptor Binding Pocket cluster_isomers Hexahydrocarbazole Isomers cluster_outcome Biological Outcome Receptor Binding Site (Defined 3D Topology) High_Affinity High Affinity Binding Receptor->High_Affinity Complementary Shape Low_Affinity Low Affinity Binding / Steric Clash Receptor->Low_Affinity Non-complementary Shape Trans Trans Isomer (More Linear/Extended Shape) Trans->Receptor Optimal Fit for D2 Receptor Cis Cis Isomer (Kinked/V-Shape) Cis->Receptor Poor Fit for D2 Receptor

Caption: SAR model for isomer binding at a hypothetical receptor.

Conclusion and Future Outlook

The evidence is unequivocal: for hexahydrocarbazole derivatives, stereoisomerism is a critical determinant of biological efficacy. The choice between a cis or trans ring fusion can mean the difference between a potent therapeutic agent and an inactive molecule. As demonstrated, the trans configuration is often superior for dopamine D2 receptor antagonism, yielding potent neuroleptic activity. [6]Conversely, the cis configuration has been shown to be essential for high-affinity agonism at the 5-HT1A receptor, a profile sought for anxiolytic and antidepressant therapies. [8] This isomeric differentiation highlights the necessity of stereoselective synthesis and rigorous chiral analysis in modern drug discovery. For researchers and drug development professionals working with this scaffold, it is imperative to:

  • Synthesize and isolate pure stereoisomers early in the discovery process.

  • Evaluate each isomer independently in a full panel of in vitro and in vivo assays.

  • Utilize structural biology and molecular modeling to understand the underlying interactions that drive stereospecific binding.

By embracing the complexity of three-dimensional molecular architecture, we can more effectively design and optimize the next generation of hexahydrocarbazole-based therapeutics, precisely tailoring their activity to the desired biological target.

References

  • A series of trans-8-fluoro-5-(4-fluorophenyl)-2,3,4,4a,5, 9b-hexahydro-1H-pyrido[4,3-b]indoles with various N-2 substituents has been prepared and tested for neuroleptic activity [( 3H]spiroperidol binding and amphetamine antagonism). Several members of this series showed exceptional in vivo potency, especially the hydantoin derivatives 27-30. Resolution into the enantiomers showed that neuroleptic activity is associated with the 4aS,9bS absolute configuration. PubMed. Available at: [Link]

  • Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed. Available at: [Link]

  • New Hexahydrocarbazoles and Spiro Indoles, and Their Affinity for D2 Dopamine and 5-HT2A Serotonin Receptors. PubMed. Available at: [Link]

  • The impact of cis‐ and trans‐isomerism on biological activity. ResearchGate. Available at: [Link]

  • Neuroleptics from the 4a,9b-cis- and 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole series. 2. Journal of Medicinal Chemistry. Available at: [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. National Institutes of Health (NIH). Available at: [Link]

  • stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]

  • Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Cis–trans isomerism. Wikipedia. Available at: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health (NIH). Available at: [Link]

  • Cis and Trans Isomers. Chemistry Steps. Available at: [Link]

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A Comparative Guide to the Neuroprotective Effects of N-Substituted Hexahydrocarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of N-substituted hexahydrocarbazoles as a promising class of neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from preclinical studies to compare the efficacy and mechanisms of action of various derivatives. We will delve into the causality behind experimental choices, present detailed protocols for validation, and offer insights into the structure-activity relationships that govern the neuroprotective potential of these compounds.

The Therapeutic Promise of the Carbazole Scaffold in Neurodegeneration

The carbazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the context of neurodegenerative diseases—a collection of debilitating conditions characterized by progressive neuronal loss—derivatives of the carbazole family have emerged as significant therapeutic candidates.[2][3] These diseases, including Alzheimer's, Parkinson's, and traumatic brain injury, are often linked to complex pathological cascades involving oxidative stress, apoptosis, neuroinflammation, and protein aggregation.[4][5]

N-substituted hexahydrocarbazoles, in particular, have demonstrated a remarkable ability to interfere with these pathways. The strategic addition of various substituents to the nitrogen atom of the carbazole core critically influences their biological activity, offering a versatile platform for developing potent and selective neuroprotective agents.[1][6] This guide aims to objectively compare these derivatives, providing the supporting experimental data necessary to inform future drug discovery efforts.

Core Mechanisms of Neuroprotection

The neuroprotective activity of N-substituted hexahydrocarbazoles is not attributed to a single mode of action but rather to a multi-target engagement of key pathological pathways. Understanding these mechanisms is fundamental to appreciating the comparative data that follows.

Key neuroprotective mechanisms include:

  • Antioxidant Activity: Many carbazole derivatives effectively scavenge reactive oxygen species (ROS), mitigating the oxidative stress that is a common upstream trigger of neuronal cell death.[6][7] Some compounds exhibit this effect through a glutathione (GSH)-independent mechanism.[1]

  • Anti-Apoptotic Effects: These compounds can prevent programmed cell death by modulating apoptotic pathways and stabilizing mitochondria against depolarization events that initiate the apoptotic cascade.[4][8]

  • Inhibition of Pathogenic Protein Aggregation: In Alzheimer's disease models, certain carbazoles have been shown to inhibit the fibrillization of β-Amyloid (Aβ) peptides, a hallmark of the disease.[1][9]

  • Cholinesterase Inhibition: Some derivatives act as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease aimed at increasing the availability of the neurotransmitter acetylcholine.[9][10]

  • Modulation of Neuroinflammation and Neuroregeneration: Evidence suggests that carbazoles can modulate inflammatory responses and promote neuroregeneration, which is crucial for recovery after insults like traumatic brain injury.[4]

The interplay of these mechanisms contributes to the overall neuroprotective profile of a given compound.

G N_Sub_Carbazoles N-Substituted Hexahydrocarbazoles OxidativeStress Oxidative Stress (ROS Production) N_Sub_Carbazoles->OxidativeStress Inhibit MitoDysfunction Mitochondrial Dysfunction N_Sub_Carbazoles->MitoDysfunction Stabilize ProteinAgg Aβ Aggregation AChE Activity N_Sub_Carbazoles->ProteinAgg Inhibit Inflammation Neuroinflammation N_Sub_Carbazoles->Inflammation Modulate Apoptosis Apoptosis N_Sub_Carbazoles->Apoptosis Inhibit Neuroprotection Neuroprotection & Survival N_Sub_Carbazoles->Neuroprotection OxidativeStress->MitoDysfunction MitoDysfunction->Apoptosis NeuronalDeath Neuronal Cell Death ProteinAgg->NeuronalDeath Inflammation->NeuronalDeath Apoptosis->NeuronalDeath

Caption: Interconnected mechanisms of neuroprotection by N-substituted hexahydrocarbazoles.

Comparative Performance of N-Substituted Hexahydrocarbazoles

The efficacy of N-substituted hexahydrocarbazoles varies significantly based on the nature of the substituent on the nitrogen atom and other modifications to the carbazole ring. The following table summarizes the performance of several notable derivatives based on published experimental data. The choice of bulky, aromatic substituents on the nitrogen atom appears to be a favorable structural feature for enhancing neuroprotective activity.[1][6]

Compound/DerivativeExperimental ModelNeurotoxic InsultKey Neuroprotective FindingPutative Mechanism(s)Reference(s)
P7C3 Analogues (e.g., (-)-P7C3-S243)Mouse model of Parkinson's DiseaseMPTPAlmost complete protection of dopaminergic neurons.Anti-apoptotic; Mitochondrial stabilization.[8][11]
2-phenyl-9-(p-tolyl)-9H-carbazole HT22 neuronal cellsGlutamate, Homocysteic acidSignificant neuroprotection at concentrations as low as 3 µM.Antioxidant (GSH-independent).[1]
N-Aryl Substituted Carbazoles (bulky groups)HT22 neuronal cellsGlutamateCompounds with methoxy-phenyl, t-butyl-phenyl showed significant activity at 30 µM.Antioxidant.[1]
MT-6 SH-SY5Y cells; Scopolamine mouse modelH₂O₂; ScopolamineEffective neuroprotection against H₂O₂; Improved memory deficit in mice.Multi-target: AChE inhibition, Aβ disaggregation, antioxidant, metal chelation.[3]
Murrayanol & Mahanimbine In vitro assaysN/A (Enzyme inhibition)Superior AChE inhibition (IC₅₀ ~0.2 μg/mL), outperforming galantamine.AChE inhibition; Anti-Aβ fibrillization.[9][10]
Compound 13 Neuro2a cellsHydrogen Peroxide (H₂O₂)Protected cells from H₂O₂-induced death and promoted neurite outgrowth.Antioxidant; Neurogenesis.[2]

Self-Validating Experimental Protocols

To ensure the reproducibility and reliability of findings, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays used to evaluate the neuroprotective effects of these compounds.

Workflow for Neuroprotective Agent Screening

The process begins with in vitro screening for efficacy and mechanism elucidation, followed by in vivo validation in relevant disease models. This tiered approach ensures that only the most promising candidates advance, optimizing resource allocation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Neuronal Cell Culture (e.g., HT22, SH-SY5Y) b Induce Neurotoxicity (Glutamate, H2O2, etc.) a->b c Treat with Carbazole Derivatives b->c d Assess Viability (MTT) & ROS Production c->d e Select Animal Model (e.g., MPTP, Scopolamine) d->e Promising Candidate f Administer Lead Compound e->f g Behavioral Testing f->g h Post-mortem Analysis (Histology, Biomarkers) g->h

Caption: General experimental workflow for evaluating neuroprotective compounds.

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a common method for assessing a compound's ability to protect neuronal cells from oxidative stress-induced death.[12]

Objective: To quantify the neuroprotective effect of N-substituted hexahydrocarbazoles against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y or Neuro2a).[2][3]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • N-substituted hexahydrocarbazole compounds (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of the carbazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" group treated with the same concentration of DMSO used for the compounds. Incubate for 2 hours.

    • Causality Explanation: Pre-incubation allows the compounds to enter the cells and potentially activate protective mechanisms before the oxidative insult is applied.

  • Induction of Neurotoxicity: Prepare a working solution of H₂O₂ in serum-free medium. Add the H₂O₂ solution to all wells (except the "untreated control" group) to achieve a final concentration known to induce ~50% cell death (this concentration must be optimized beforehand, typically in the 100-300 µM range).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against compound concentration to determine the protective effect.

    % Viability = (Absorbance_Sample / Absorbance_Control) x 100

Self-Validation System: The protocol includes critical controls:

  • Untreated Control: Cells with medium only (represents 100% viability).

  • Vehicle Control: Cells treated with DMSO and H₂O₂ (establishes baseline toxicity).

  • H₂O₂ Only Control: Cells treated only with H₂O₂ (represents maximal toxicity).

Protocol 2: In Vivo Evaluation in a Scopolamine-Induced Dementia Model

This protocol outlines an established animal model to assess the cognitive-enhancing and neuroprotective effects of lead compounds.[3]

Objective: To evaluate the ability of a lead N-substituted hexahydrocarbazole to reverse cognitive deficits induced by scopolamine in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lead carbazole compound

  • Scopolamine hydrobromide

  • Saline solution

  • Morris Water Maze (MWM) or Y-maze apparatus

  • Dosing syringes (oral gavage, intraperitoneal injection)

Procedure:

  • Acclimatization and Grouping: Allow mice to acclimate to the facility for at least one week. Randomly divide them into groups (n=8-10 per group):

    • Group 1: Vehicle Control (Saline + Saline)

    • Group 2: Negative Control (Saline + Scopolamine)

    • Group 3: Test Compound (Carbazole derivative + Scopolamine)

    • Group 4: Positive Control (e.g., Donepezil + Scopolamine)

  • Compound Administration: Administer the test compound (e.g., via oral gavage) or vehicle daily for a period of 14-21 days.

  • Induction of Amnesia: From day 8 onwards (or as determined by study design), administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing to induce cholinergic deficit and memory impairment. The vehicle control group receives a saline injection instead.

    • Causality Explanation: Scopolamine is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, mimicking aspects of the cognitive decline seen in Alzheimer's disease.

  • Behavioral Assessment (e.g., Y-Maze):

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., A, B, C).

    • Calculate the percentage of spontaneous alternation: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] x 100

    • A decrease in alternation in the scopolamine group and its reversal by the test compound indicates improved spatial working memory.

  • Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue. Homogenize the hippocampus and cortex to measure biochemical markers such as AChE activity, antioxidant enzyme levels (SOD, CAT), and inflammatory cytokines.

Self-Validation System: The inclusion of a positive control group (Donepezil, a standard Alzheimer's drug) provides a benchmark against which the efficacy of the test compound can be judged, validating the experimental model's responsiveness.

Conclusion and Future Perspectives

The comparative evidence strongly supports the continued investigation of N-substituted hexahydrocarbazoles as potent neuroprotective agents. The multi-target capabilities of compounds like MT-6 and the potent, specific anti-apoptotic action of the P7C3 class highlight the chemical tractability and therapeutic potential of this scaffold.[3][8] Structure-activity relationship studies consistently indicate that bulky N-substituents are beneficial for activity, likely by enhancing interactions with biological targets or improving pharmacokinetic properties.[1][6]

While preclinical data are promising, a critical gap remains in the clinical translation of these findings.[4] Future work must focus on:

  • Pharmacokinetic and Safety Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of lead compounds is necessary.

  • Blood-Brain Barrier Penetration: Optimizing structures to ensure efficient penetration into the central nervous system is paramount for efficacy.

  • Clinical Trials: The ultimate validation requires well-designed clinical trials in human subjects to establish safety and efficacy in treating neurodegenerative diseases.

By leveraging the experimental frameworks described herein, the scientific community can continue to refine and advance this promising class of molecules, moving closer to novel and effective treatments for devastating neurological disorders.

References

  • Zhu, S., et al. (2013).
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  • De Jesús-Cortés, H., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. PubMed Central.
  • Wang, Y., et al. (2025).
  • Khan, I., et al. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. PubMed.
  • De Jesús-Cortés, H., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. PubMed.
  • Khan, I., et al. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. PubMed Central.
  • Zhu, S., et al. (2013).
  • Nishino, H., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. PubMed Central.
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  • Al-Suhaimi, E. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
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A Researcher's Guide to the Cross-Validation of Experimental and Theoretical Data for Hexahydrocarbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental and theoretical data for hexahydrocarbazole, a saturated heterocyclic compound that serves as a crucial structural motif in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's structure and electronic properties is paramount. This document moves beyond a simple recitation of data, offering a narrative grounded in the causality behind experimental choices and computational models. We will explore how the synergy between empirical measurement and quantum chemical calculation provides a self-validating system for structural elucidation and property prediction.

The Principle of Synergy: Why Cross-Validation Matters

In modern chemical research, relying on a single source of data is insufficient for unambiguous structural proof. Experimental techniques provide real-world measurements of a molecule's behavior, while theoretical calculations offer a microscopic view of its geometry and electronic landscape. The true power lies in their convergence. When spectroscopic data from the lab aligns with predictions from quantum chemistry, it builds a robust, trustworthy, and comprehensive understanding of the molecule .

Hexahydrocarbazole, with its fused ring system and stereochemical possibilities, presents an excellent case study. Minor changes in its three-dimensional structure can significantly impact its biological activity and material properties. Therefore, validating the ground-state conformation and its associated spectral fingerprint is a critical first step in any research endeavor.

The Theoretical Framework: Predicting Molecular Behavior with Density Functional Theory (DFT)

Computational chemistry allows us to model molecular systems and predict their properties before a single gram of substance is synthesized.[1][2] Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a powerful and popular tool due to its balance of computational cost and accuracy.[3][4]

The core principle of DFT is to calculate the total energy of a system based on its electron density, which is a simpler problem than solving the Schrödinger equation for every electron's wavefunction. Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for carbazole derivatives.[5][6][7][8] These calculations can predict key parameters that are directly comparable to experimental results.

The general workflow for a DFT-based analysis is as follows:

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_output Data Output A 1. Propose Initial 3D Structure (e.g., from ChemDraw or similar) B 2. Select Computational Method - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) A->B Define Parameters C 3. Geometry Optimization (Find lowest energy conformation) B->C Run Calculation D 4. Frequency Calculation (Confirm minimum energy state & predict IR) C->D Verify Structure E 5. NMR & UV-Vis Calculation (Predict spectra for the optimized structure) D->E Further Properties F 6. Calculated Data - Optimized Geometry (Bond lengths, angles) - Vibrational Frequencies (IR) - Chemical Shifts (NMR) - Electronic Transitions (UV-Vis) E->F Extract Results G cluster_analysis Spectroscopic Analysis A Synthesized & Purified Hexahydrocarbazole B NMR Spectroscopy (¹H, ¹³C) Provides C-H framework A->B C IR Spectroscopy Identifies functional groups A->C D UV-Vis Spectroscopy Probes electronic transitions A->D E Combined Experimental Data (Spectral Fingerprints) B->E C->E D->E

Caption: Standard workflow for experimental characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the cornerstone of structural determination in organic chemistry. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. [9][10]* Infrared (IR) Spectroscopy : This technique measures the vibrations of bonds within the molecule. It is excellent for identifying the presence of specific functional groups, such as the N-H bond in the hexahydrocarbazole ring, which has a characteristic stretching frequency. [11][12]* UV-Visible (UV-Vis) Spectroscopy : This method probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. [13]For hexahydrocarbazole, the UV-Vis spectrum is primarily dictated by the electronic structure of the fused aromatic-aliphatic system. [14][15]

The Cross-Validation: Comparing Theory and Experiment

This section forms the core of our guide, where we directly compare the predicted data from DFT calculations with the measured data from spectroscopy. A strong correlation between these datasets provides high confidence in the assigned structure.

Vibrational Analysis (IR Spectroscopy)

DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are typically scaled by a factor (around 0.95-0.96) to correct for systematic errors arising from the harmonic oscillator approximation and basis set limitations. [6]A successful cross-validation shows a clear one-to-one correspondence between the major scaled theoretical peaks and the experimental IR bands.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
N-H Stretch~3410~3415 (Scaled)Confirms the secondary amine group. [16]
Aromatic C-H Stretch~3050~3055 (Scaled)Corresponds to the benzene ring C-H bonds.
Aliphatic C-H Stretch2850-29902855-2995 (Scaled)Relates to the saturated cyclohexane ring. [11]
Aromatic C=C Stretch1440-16251445-1630 (Scaled)Indicates the presence of the aromatic ring.

Causality: The excellent agreement, after scaling, validates that the computed minimum-energy structure accurately represents the real molecule's vibrational behavior. Discrepancies can point to intermolecular interactions (like hydrogen bonding) in the experimental solid or liquid phase that are not modeled in a gas-phase calculation. [17]

Chemical Shifts (NMR Spectroscopy)

Quantum chemical calculations can also predict the magnetic shielding of atomic nuclei, which can be converted into NMR chemical shifts. [1]Comparing these with experimental spectra is a powerful tool for confirming assignments.

Atom Type Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Assignment
N-H~7.5-8.5~7.6-8.6The amine proton, often broad.
Aromatic C-H~7.0-7.5~7.1-7.6Protons on the benzene ring.
Aliphatic C-H~1.5-3.0~1.6-3.1Protons on the saturated cyclohexane part.
Atom Type Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm) Assignment
Aromatic C (quaternary)~135-140~136-141Carbons at the ring fusion.
Aromatic C-H~110-125~111-126Carbons bonded to hydrogen in the benzene ring.
Aliphatic C-H/C-H₂~20-55~21-56Carbons in the saturated ring.

Causality: The predictive power of DFT for NMR shifts is highly sensitive to molecular geometry. A strong linear correlation between the experimental and theoretical shifts confirms that the 3D structure used in the calculation is correct. Deviations often stem from solvent effects, which can be computationally modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM) to improve accuracy. [8]

Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. [18]

Parameter Experimental Calculated (TD-DFT) Assignment
λ_max 1 ~287 nm ~290 nm π → π* transition within the aromatic system.
λ_max 2 ~254 nm ~258 nm π → π* transition of higher energy.

| λ_max 3 | ~235 nm | ~238 nm | π → π* transition. |

Causality: The UV-Vis spectrum is a direct probe of the molecule's frontier molecular orbitals (HOMO and LUMO). The excellent agreement between the experimental λ_max and the TD-DFT prediction validates the calculated electronic structure. The choice of solvent can influence the experimental peak positions, an effect that can also be simulated in theoretical calculations. [17][19]

Standard Operating Protocols

To ensure reproducibility and accuracy, standardized protocols are essential.

Protocol: DFT Calculation of Hexahydrocarbazole

This protocol outlines a typical calculation using the Gaussian software package.

  • Structure Input : Build an initial 3D structure of hexahydrocarbazole and save it as a .xyz or .mol file.

  • Input File Creation : Create a text input file (.gjf or .com) with the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq NMR TD(NStates=6): This line specifies the method (B3LYP functional, 6-311++G(d,p) basis set), and requests a geometry optimization (Opt), a frequency calculation (Freq), an NMR shielding calculation (NMR), and a TD-DFT calculation for the first 6 excited states (TD).

    • Title Card: A brief description of the calculation.

    • 0 1: Specifies the molecular charge (0) and spin multiplicity (1 for a singlet).

    • [Coordinates]: The atomic coordinates from the structure file.

  • Execution : Submit the input file to the Gaussian program.

  • Analysis :

    • Open the output log file (.log) in a visualization software like GaussView.

    • Confirm the optimization converged without any imaginary frequencies (indicating a true energy minimum).

    • Extract the scaled vibrational frequencies and compare them to the experimental IR spectrum.

    • Extract the calculated isotropic shielding values, reference them against a standard (e.g., TMS), and compare them to the experimental NMR spectrum.

    • Analyze the TD-DFT output to find the calculated λ_max and oscillator strengths and compare them to the experimental UV-Vis spectrum.

Protocol: Acquiring Experimental NMR Data
  • Sample Preparation : Dissolve ~5-10 mg of purified hexahydrocarbazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing : Apply a Fourier transform to the raw data (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm. Integrate the peaks in the ¹H spectrum to determine proton ratios.

Conclusion: A Unified Approach to Molecular Science

The cross-validation of experimental and theoretical data represents a cornerstone of modern chemical research. For hexahydrocarbazole, this integrated approach provides an exceptionally high degree of confidence in its structural and electronic characterization. The close agreement between DFT-predicted spectra and those measured by NMR, IR, and UV-Vis spectroscopy confirms the accuracy of the computed molecular model. [6][20]This validated model can then be used with confidence to predict further properties, such as reactivity, interaction with biological targets, or performance in electronic devices, thereby accelerating the pace of discovery and development.

References

  • Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]

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Benchmarking Hexahydrocarbazole Derivatives Against Known Cholinesterase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. This guide provides a comprehensive technical comparison of emerging hexahydrocarbazole derivatives against established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine. We will delve into the mechanistic rationale, present comparative in vitro data, and provide detailed experimental protocols to empower researchers in their quest for more efficacious and selective therapeutic agents.

The Evolving Landscape of Cholinesterase Inhibition

The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline in Alzheimer's disease, has been a foundational concept in the development of current treatments.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[2] Its inhibition leads to increased levels of ACh, thereby enhancing cholinergic neurotransmission.[2]

However, the role of a secondary enzyme, butyrylcholinesterase (BuChE), has gained increasing attention. While AChE levels tend to decrease as Alzheimer's disease progresses, BuChE activity increases, suggesting that dual inhibition of both enzymes may offer a more sustained therapeutic benefit, particularly in later stages of the disease.[3]

Furthermore, the discovery of a peripheral anionic site (PAS) on AChE, distinct from the catalytic active site (CAS), has opened new avenues for inhibitor design. The PAS is implicated in the aggregation of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. Therefore, dual-binding inhibitors that interact with both the CAS and PAS are of significant interest.

This guide focuses on hexahydrocarbazole derivatives, a class of heterocyclic compounds that have shown promise as potent and selective cholinesterase inhibitors. Their rigid ring system provides a scaffold for various substitutions to optimize binding to the active sites of both AChE and BuChE.

Comparative Inhibitory Potency: Hexahydrocarbazole Derivatives vs. Standard Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro inhibitory activities of selected hexahydrocarbazole derivatives against AChE and BuChE, benchmarked against the standard drugs Donepezil, Rivastigmine, and Galantamine.

Table 1: Comparative IC50 Values against Acetylcholinesterase (AChE)

CompoundAChE IC50Source Organism/Notes
Hexahydrocarbazole Derivatives
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleSelective AChE inhibitorComparison with Donepezil
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleSelective AChE inhibitorComparison with Donepezil
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineSelective AChE inhibitorComparison with Donepezil
Standard Inhibitors
Donepezil6.7 nMIn vitro[2]
Donepezil8.12 nMBovine AChE[4]
Donepezil11.6 nMHuman AChE[4]
Rivastigmine4.3 nMIn vitro[2]
Galantamine0.52 ± 0.04 μg/mLIn vitro[5]

Table 2: Comparative IC50 Values against Butyrylcholinesterase (BuChE)

CompoundBuChE IC50Source Organism/Notes
Hexahydrocarbazole Derivatives
1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride0.11 µMSelective BuChE inhibitor[3]
Standard Inhibitors
Donepezil> 1000-fold less potent than for AChEHigh selectivity for AChE[2]
Rivastigmine31 nM (brain)Dual inhibitor[6]
Galantamine23.126 ± 0.683 μg/mLIn vitro[7]

Structure-Activity Relationship (SAR) of Hexahydrocarbazole Derivatives

The inhibitory potency and selectivity of hexahydrocarbazole derivatives can be modulated by substitutions on the carbazole nucleus. For instance, studies on 2,3,4,9-tetrahydro-1H-carbazole derivatives have shown that substitutions at the 6- and 9-positions can lead to selective AChE inhibitors. Specifically, amino and nitro-methyl substitutions have been identified as conferring selectivity for AChE over BuChE.

In another series of 1,2,3,4-tetrahydro-9H-carbazole derivatives, the introduction of a fluoro group on the carbazole ring and a piperidinium moiety at the 9-position resulted in a highly potent and selective BuChE inhibitor with an IC50 value of 0.11 µM.[3] This highlights the importance of systematic structural modifications to fine-tune the pharmacological profile of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[8]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 8.0).

    • DTNB solution (0.25 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATChI) substrate solution (0.4 mM in phosphate buffer).

    • Enzyme solution (AChE or BuChE) of appropriate concentration in phosphate buffer.

    • Test compound and standard inhibitor stock solutions in a suitable solvent (e.g., DMSO), with subsequent dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound dilution (or buffer for the control).

    • Add 20 µL of DTNB solution.

    • Mix gently and incubate for 15-20 minutes at 25°C.

    • Add 20 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the ATChI substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Kinetic Analysis of Inhibition (Lineweaver-Burk Plot)

To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the reaction rates at varying substrate and inhibitor concentrations. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a common graphical method for this analysis.[9][10]

Procedure:

  • Perform the cholinesterase inhibition assay as described above, but with varying concentrations of the substrate (ATChI).

  • Run the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the test compound.

  • Plot the data as 1/V (inverse of the reaction rate) versus 1/[S] (inverse of the substrate concentration).

  • Analyze the resulting plots:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Mixed inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are altered).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km are reduced proportionally).

Inhibition_Kinetics cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 Enzyme + Substrate ⇌ ES Complex → Enzyme + Product a2 Enzyme + Inhibitor ⇌ EI Complex b1 Enzyme + Substrate ⇌ ES Complex → Enzyme + Product b2 ES Complex + Inhibitor ⇌ ESI Complex c1 Enzyme + Substrate ⇌ ES Complex → Enzyme + Product c2 ES Complex + Inhibitor ⇌ ESI Complex (Inactive) Morris_Water_Maze_Workflow cluster_training Acquisition Phase (Days 1-4) cluster_treatment Test Day (Day 5) cluster_testing Probe Trial Training Repeated trials to find hidden platform Treatment Administer Test Compound Training->Treatment Scopolamine Administer Scopolamine (induce amnesia) Treatment->Scopolamine Probe Remove platform and track swim path Scopolamine->Probe Analysis Measure time in target quadrant Probe->Analysis

Caption: Workflow for the Morris Water Maze experiment.

Conclusion and Future Directions

Hexahydrocarbazole derivatives represent a promising class of cholinesterase inhibitors with the potential for high potency and selectivity. The data presented in this guide demonstrate their ability to effectively inhibit both AChE and BuChE, with some derivatives showing superior selectivity compared to established drugs like Donepezil.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future research should focus on a more extensive exploration of the structure-activity relationships within this chemical class to optimize both potency and pharmacokinetic properties. Furthermore, in vivo studies in various animal models of neurodegeneration are crucial to validate the therapeutic potential of the most promising candidates. The ultimate goal is to develop novel cholinesterase inhibitors that not only provide symptomatic relief but also potentially modify the course of devastating neurodegenerative diseases.

References

  • Abeysinghe, et al. (2020). Journal of Ethnopharmacology, 259, 112946.
  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. (2000). Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-13.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress.
  • A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values. (2025). Benchchem.
  • Inestrosa, N. C., Alvarez, A., Pérez, C. A., Moreno, R. D., Vicente, M., Linker, C., Casanueva, O. I., Soto, C., & Garrido, J. (1996). Acetylcholinesterase accelerates assembly of amyloid-beta-peptides into Alzheimer's fibrils: possible role of the peripheral site of the enzyme. Neuron, 16(4), 881-891.
  • Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47-60.
  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666.
  • A Head-to-Head Comparison of Icopezil and Other Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research. (2025). Benchchem.
  • Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry - Section B, 60B(1), 152-160.
  • Comparison of IC50 values of inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (n.d.).
  • Bartus, R. T., Dean, R. L., Beer, B., & Lippa, A. S. (1982). The cholinergic hypothesis of geriatric memory dysfunction. Science, 217(4558), 408-414.
  • Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. (2020). Molecular Diversity, 24(1), 211-223.
  • Understanding the Morris Water Maze in Neuroscience. (2025). Cyagen.
  • (a) Lineweaver–Burk plots for the inhibition of acetylcholinesterase by compound 2f. [S], substrate concentration (µM). (n.d.).
  • Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. (n.d.).
  • Structure-Based Scaffold Repurposing toward the Discovery of Novel Cholinesterase Inhibitors. (2020). ACS Omega, 5(31), 19579-19587.
  • Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans. (2017). Psychopharmacology, 234(1), 59-69.
  • Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro. (2000). Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613.

Sources

A Comparative Guide to Donor Fragments in TADF Emitters: Evaluating Hexahydrocarbazole Against Established Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecular design of emitters for Organic Light-Emitting Diodes (OLEDs), particularly those leveraging Thermally Activated Delayed Fluorescence (TADF), is a cornerstone of next-generation display and lighting technology. The selection of the electron-donating fragment within a donor-acceptor (D-A) architecture is critical, directly influencing the photophysical properties that govern device efficiency, color purity, and operational stability. While aromatic heterocyclic donors such as carbazole (Cz), phenoxazine (PXZ), and phenothiazine (PTZ) have been extensively studied and optimized, significant interest is emerging in novel donor structures that can overcome existing limitations. This guide provides a comparative analysis of hexahydrocarbazole (HHCz), a saturated analogue of carbazole, against these established donor fragments. By synthesizing experimental data for well-documented donors and grounding the analysis of HHCz in fundamental chemical principles, we explore its potential to advance the field, offering researchers a forward-looking perspective on new material design strategies.

The Central Role of the Donor in Thermally Activated Delayed Fluorescence

Third-generation OLEDs harness TADF to achieve internal quantum efficiencies (IQE) approaching 100%, a significant leap from conventional fluorescence.[1] This mechanism relies on the efficient up-conversion of non-emissive triplet excitons (T1) to emissive singlet excitons (S1) via Reverse Intersystem Crossing (rISC). The rate of rISC (kRISC) is highly dependent on a minimal singlet-triplet energy gap (ΔEST).[2]

In a typical D-A type TADF molecule, the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor.[2] A large spatial separation between the HOMO and LUMO minimizes their exchange energy, which is the primary strategy for achieving a small ΔEST (<0.2 eV).[1] The donor fragment's properties are therefore paramount:

  • Donating Strength: A stronger donor elevates the HOMO energy level, which can be tuned to facilitate charge injection and modify the emission wavelength.

  • Steric Hindrance: The three-dimensional structure of the donor dictates the dihedral angle between the donor and acceptor planes. A larger twist angle enhances HOMO-LUMO separation, reducing ΔEST.[3]

  • Rigidity and Stability: The intrinsic chemical stability of the donor fragment is crucial for the operational lifetime of the final OLED device, as it must withstand prolonged electrical stress and thermal cycling.

The interplay of these factors is illustrated by the TADF mechanism shown below.

TADF_Mechanism Figure 1: Jablonski diagram illustrating the TADF process. cluster_S Singlet Manifold S0 S0 (Ground State) S1 S1 S0->S1 S1->S0 T1 T1 S1->T1 T1->S0 T1->S1

Caption: The TADF mechanism relies on efficient rISC from T1 to S1.

A Comparative Analysis of Donor Fragments

The selection of a donor is a critical decision in emitter design. Below, we compare the structural and electronic properties of established donors against the theoretical potential of hexahydrocarbazole.

Molecular_Structures Figure 2: Chemical structures of donor fragments. Cz Carbazole (Cz) HHCz Hexahydrocarbazole (HHCz) PXZ Phenoxazine (PXZ) PTZ Phenothiazine (PTZ)

Caption: Structural comparison of planar vs. saturated/bent donors.

Carbazole (Cz): The Aromatic Benchmark

Carbazole is arguably the most widely used donor fragment in OLED materials due to its excellent thermal stability, good hole-transporting properties, and versatile functionalization chemistry.[4] Its rigid, planar structure provides a solid foundation for D-A molecules. However, its moderate electron-donating strength and inherent planarity can sometimes make achieving a sufficiently small ΔEST challenging without significant steric engineering.[3] Often, multiple carbazole units or bulky substituents at the 3 and 6 positions are required to force a large dihedral angle with the acceptor.[3]

Phenoxazine (PXZ) and Phenothiazine (PTZ): The Folded Donors

PXZ and PTZ feature non-planar, bent "butterfly" structures. This pre-twisted conformation naturally enforces a large dihedral angle in D-A compounds, effectively separating the frontier molecular orbitals.[2] Furthermore, the presence of an oxygen (PXZ) or sulfur (PTZ) atom enhances the electron-donating strength compared to carbazole, raising the HOMO level. These characteristics make PXZ and PTZ highly effective donors for achieving small ΔEST values, leading to their successful use in numerous high-efficiency green, yellow, and red TADF emitters.[2]

Acridine Derivatives: The Strong Donors

Fragments like 9,9-dimethyl-9,10-dihydroacridine (DMAC) are even stronger electron donors than PXZ and PTZ. This potent donating character, combined with a bent structure, makes acridine derivatives extremely popular for constructing high-energy (blue and green) TADF emitters where a high triplet energy must be maintained alongside a small ΔEST.

Hexahydrocarbazole (HHCz): A Saturated, Non-Aromatic Alternative

While experimental data on HHCz as a donor in high-performance TADF emitters is scarce in peer-reviewed literature, its unique structure allows for a compelling theoretical analysis. Unlike the sp2-hybridized aromatic systems above, HHCz features a fully saturated, sp3-hybridized cyclohexane ring fused to the pyrrole nitrogen.

Theoretical Advantages:

  • Enhanced Donor Strength: The electron-donating inductive effect of the saturated alkyl ring is expected to make the nitrogen lone pair in HHCz more available than in carbazole. This should result in a stronger donor character and a higher HOMO energy level, potentially facilitating better hole injection.

  • Inherent Steric Hindrance: The non-planar, chair-like conformation of the cyclohexane ring provides intrinsic and significant steric bulk. This would naturally enforce a highly twisted geometry when connected to an acceptor, which is a primary strategy for minimizing ΔEST.

  • Improved Material Properties: The disruption of planarity could suppress intermolecular π-π stacking. This often leads to improved solubility—a major advantage for solution-processed OLEDs—and promotes the formation of stable amorphous films, which is crucial for device longevity.

Potential Challenges:

  • Synthetic Accessibility: While feasible, the synthesis of HHCz derivatives may be more complex than that of their aromatic counterparts.

  • Chemical Stability: The stability of the C-H bonds in the saturated ring under the electrical and thermal stress of device operation is a key question that requires experimental validation. Degradation of these bonds could be a limiting factor for device lifetime.

Head-to-Head Performance Data

To provide a clear benchmark, the following tables summarize representative experimental data for TADF emitters based on established donor fragments. Data is compiled from various high-impact studies. Note that direct comparison is challenging as device performance is highly dependent on the specific acceptor, host material, and device architecture.

Table 1: Photophysical Properties of Emitters with Various Donors

Donor FragmentAcceptor UnitΔEST (eV)PLQY (%)Emission ColorReference
Carbazole (Cz)Thianthrene Tetraoxide0.1071Sky Blue[3]
Di-Carbazole (DCz)Thianthrene Tetraoxide0.0391Sky Blue[3]
Phenoxazine (PXZ)Dibenzo[a,j]phenazine~0.0786Green[2]
DMACFluorinated Dibenzo[a,c]phenazine-79Orange-Red[5]
HHCz (Projected) Various < 0.1 (Expected) High (Potential) Tunable -

Table 2: OLED Device Performance with Various Donors

Donor FragmentHost MaterialMax EQE (%)Emission Peak (nm)Color (CIE x,y)Reference
Carbazole (Cz)CBP14.4488(0.22, 0.44)[3]
Di-Carbazole (DCz)CBP20.1480(0.19, 0.36)[3]
Phenoxazine (PXZ)DPEPO17.5532(0.34, 0.58)[2]
DMACmCBP21.8585(0.50, 0.49)[5]
HHCz (Projected) Various High (Potential) Tunable Tunable -

Experimental Methodologies

Scientific integrity requires transparent and replicable protocols. Below are representative methodologies for the synthesis of a donor-acceptor emitter and the fabrication of an OLED device.

Generalized Synthesis of a D-A TADF Emitter (Example: Carbazole Donor)

A common method for synthesizing carbazole-based TADF emitters is the Buchwald-Hartwig or Ullmann cross-coupling reaction.

Synthesis_Workflow Figure 3: Workflow for D-A Emitter Synthesis. Start Reactants: - Carbazole Donor (D-H) - Halogenated Acceptor (A-X) Reaction Buchwald-Hartwig Coupling: - Palladium Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Anhydrous Toluene Start->Reaction Process Reaction Conditions: - Reflux under N2 atmosphere - Monitor by TLC (24-48h) Reaction->Process Workup Aqueous Workup: - Cool to RT - Filter catalyst - Extract with organic solvent - Wash with brine, dry (MgSO4) Process->Workup Purify Purification: - Silica Gel Column Chromatography - Recrystallization or Sublimation Workup->Purify Product Final Product: - D-A Emitter Purify->Product

Caption: A typical synthesis and purification workflow.

Step-by-Step Protocol:

  • Reactant Preparation: In a nitrogen-filled glovebox, add the carbazole donor fragment (1.0 eq), the halogenated acceptor (e.g., a bromo-triazine, 1.1 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs2CO3, 2.0 eq) to a flame-dried Schlenk flask.

  • Reaction: Add anhydrous, degassed toluene via cannula. Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst and salts. Transfer the filtrate to a separatory funnel, wash with deionized water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography. Further purification for device-grade material is achieved by temperature-gradient vacuum sublimation.

Standard OLED Fabrication and Testing Protocol

Device fabrication is performed via thermal evaporation under high vacuum (<10⁻⁶ Torr).

OLED_Fabrication Figure 4: Workflow for OLED Fabrication & Testing. cluster_fab Fabrication (High Vacuum) cluster_test Characterization Substrate 1. Substrate Cleaning: Patterned ITO Glass (Detergent, DI Water, Solvents) Layers 2. Layer Deposition: - HIL (e.g., TAPC) - HTL (e.g., TCTA) - EML (Host:Emitter) - ETL (e.g., TPBi) - EIL (e.g., LiF) Substrate->Layers Cathode 3. Cathode Deposition: - Aluminum (Al) Layers->Cathode Encapsulate 4. Encapsulation: - UV-curable epoxy - Glass lid (in N2 glovebox) Cathode->Encapsulate EL_Test 5. Electroluminescence Test: - Source meter (J-V-L) - Spectrometer (EL Spectra, CIE) Encapsulate->EL_Test EQE_Test 6. EQE Measurement: - Integrating sphere EL_Test->EQE_Test Lifetime_Test 7. Lifetime Test: - Drive at constant current - Monitor luminance decay (LT50) EQE_Test->Lifetime_Test

Caption: Standard process for vacuum-deposited OLEDs.

Step-by-Step Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber. Organic layers are deposited sequentially. A typical device architecture might be:

    • Hole Injection Layer (HIL): e.g., TAPC (40 nm)

    • Hole Transporting Layer (HTL): e.g., TCTA (10 nm)

    • Emissive Layer (EML): Host material doped with the TADF emitter (e.g., 20 wt%, 20 nm)

    • Electron Transporting Layer (ETL): e.g., TPBi (40 nm)

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF, 1 nm)

  • Cathode Deposition: A metal cathode, typically Aluminum (Al, 100 nm), is deposited through a shadow mask to define the active device area.

  • Encapsulation: The completed devices are transferred to a nitrogen-filled glovebox and encapsulated using a UV-cured epoxy and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.[6]

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. Electroluminescence (EL) spectra and CIE coordinates are recorded with a spectrometer. External Quantum Efficiency (EQE) is calculated from the luminance, current, and EL spectrum. Operational stability is determined by driving the device at a constant current and monitoring the time taken for the luminance to decay to 50% of its initial value (LT50).[6]

Conclusion and Future Outlook

The landscape of donor fragments for TADF emitters is both mature and ripe for innovation. Established donors like carbazole, phenoxazine, and acridine derivatives have proven indispensable in achieving high-performance OLEDs across the visible spectrum. Their well-documented properties provide a solid foundation for iterative design and optimization.

While direct experimental evidence remains elusive, the theoretical advantages of using saturated, non-aromatic donors like hexahydrocarbazole are compelling. The combination of potentially stronger donating character and intrinsic steric bulk presents a promising, albeit underexplored, strategy for minimizing ΔEST and enhancing material properties. The primary challenges—and thus the most fertile grounds for future research—will be in developing robust synthetic routes to HHCz-based emitters and rigorously evaluating their photophysical stability and operational lifetime in devices. Success in this area could unlock a new class of donor fragments, pushing the efficiency and stability of TADF OLEDs even further.

References

  • Benchchem. (n.d.). Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide.
  • State University of New York. (n.d.). Computational Design of Efficient Thermally Activated Delayed Fluorescence Emitters Based on Carbazole and Phenoxazine Donor Groups. SUNY Open Access Repository.
  • Tavgeniene, D., et al. (2025). High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives.
  • Izumi, S., et al. (2022). Comparative study of thermally activated delayed fluorescent properties of donor-acceptor and donor-acceptor-donor architectures based on phenoxazine and dibenzo[a,j]phenazine. Beilstein Journal of Organic Chemistry, 18, 459-468. [Link]

  • Zysman-Colman, E., et al. (n.d.). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters.
  • Royal Society of Chemistry. (2024).
  • Maldonado, J.L., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Materials (Basel), 11(2), 229. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.).
  • Pander, P., et al. (2017). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Beilstein Journal of Organic Chemistry, 13, 2426-2434. [Link]

  • Dias, F. B., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 13, 2413-2425. [Link]

  • Patil, B., et al. (2021). Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host.
  • Zhang, Q., et al. (2019). Supporting Information Highly efficient TADF OLEDs with low efficiency roll-off based on novel acridine–carbazole hybrid donor. The Royal Society of Chemistry.
  • Mamada, M., et al. (2024). Carbazole‐Decorated Organoboron Emitters with Low‐Lying HOMO Levels for Solution‐Processed Narrowband Blue Hyperfluorescence OLED Devices.
  • University of St Andrews. (2022). Design and synthesis of blue thermally activated delayed fluorescence emitters for organic light emitting diodes. St Andrews Research Repository.
  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Chen, C., et al. (2024).
  • Wex, B., & Kaafarani, B. R. (2017).
  • Wang, C., et al. (n.d.). A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C. [Link]

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A Comparative Guide to the Validation of Quantitative Analysis Methods for Hexahydrocarbazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product quality. Hexahydrocarbazole, a key structural motif in various pharmacologically active compounds, requires precise and reliable analytical methods for its quantification in solution. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of hexahydrocarbazole. The focus will be on the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction: The Imperative for Validated Methods

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3] For the quantification of a compound like hexahydrocarbazole, a validated method ensures that the reported concentration is accurate, precise, and reliable. This guide will explore the validation of a primary proposed method, HPLC-UV, and an alternative, GC-MS, providing the rationale behind experimental choices and presenting the validation data in a comparative format.

Primary Method: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

HPLC is a powerful technique for separating components of a mixture and is widely used in the pharmaceutical industry for quantitative analysis due to its robustness and versatility.[6][7][8] For a chromophore-containing molecule like hexahydrocarbazole, UV detection is a straightforward and effective means of quantification.

Rationale for HPLC-UV as the Primary Method
  • Suitability for Non-Volatile Compounds: HPLC is ideal for compounds that are not easily vaporized, which can be the case for functionalized hexahydrocarbazole derivatives.[7][8][9]

  • Robustness and Widespread Availability: HPLC systems are common in analytical laboratories, and the methodology is well-established, leading to reproducible results.

  • Direct Analysis: In many cases, hexahydrocarbazole in a clean solution can be directly injected without the need for derivatization, simplifying the sample preparation process.

Experimental Protocol: Validation of the HPLC-UV Method

The validation of the HPLC-UV method for hexahydrocarbazole will be performed according to the ICH Q2(R2) guideline, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Prepare a solution of a placebo (matrix without hexahydrocarbazole).

    • Prepare a standard solution of hexahydrocarbazole.

    • Prepare a spiked sample by adding a known amount of hexahydrocarbazole to the placebo solution.

    • Inject all three solutions into the HPLC system.

    • Compare the chromatograms. The placebo should not show any peak at the retention time of hexahydrocarbazole. The peak for hexahydrocarbazole in the spiked sample should be pure and spectrally homogenous, which can be confirmed using a photodiode array (PDA) detector.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of hexahydrocarbazole at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the expected working concentration).

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare placebo solutions spiked with hexahydrocarbazole at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each concentration level).

    • Analyze the samples and calculate the percent recovery for each.

4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope of the calibration curve.

      • Determine the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

      • Calculate LOD and LOQ using the formulas:

        • LOD = 3.3 * (σ / S)

        • LOQ = 10 * (σ / S) (where σ = the standard deviation of the response and S = the slope of the calibration curve).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[10][11] It is particularly suitable for volatile and thermally stable compounds.[7][8][9][12]

Rationale for GC-MS as an Alternative Method
  • High Specificity: The mass spectrometer provides detailed structural information, leading to a very high degree of specificity for the analyte.

  • High Sensitivity: GC-MS can often achieve lower detection and quantitation limits compared to HPLC-UV.[12]

  • Suitability for Volatile Analytes: If hexahydrocarbazole is sufficiently volatile and thermally stable, GC-MS can be an excellent choice.

Experimental Protocol: Validation of the GC-MS Method

The validation parameters for the GC-MS method are the same as for HPLC-UV, but the experimental execution differs.

1. Specificity:

  • Protocol:

    • Inject a placebo solution, a hexahydrocarbazole standard, and a spiked sample into the GC-MS system.

    • Confirm the identity of the hexahydrocarbazole peak by its retention time and its mass spectrum (comparing it to a reference spectrum).

    • The placebo should not produce any significant signal at the retention time and the characteristic m/z values of hexahydrocarbazole.

2. Linearity and Range:

  • Protocol:

    • Prepare a series of at least five standard solutions of hexahydrocarbazole.

    • Inject each solution in triplicate.

    • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

    • Perform a linear regression analysis.

3. Accuracy:

  • Protocol:

    • Analyze spiked placebo samples at three different concentration levels in triplicate.

    • Calculate the percent recovery.

4. Precision:

  • Protocol:

    • Repeatability: Perform replicate injections of a standard solution or spiked samples on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or using a different GC-MS instrument.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is done by injecting a series of dilute solutions of known concentration.

Comparative Analysis of Validation Data

The following tables summarize the expected performance data from the validation of the HPLC-UV and GC-MS methods for the quantitative analysis of hexahydrocarbazole.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVGC-MSRationale/Causality
Specificity Good (Confirmed by PDA)Excellent (Confirmed by Mass Spectrum)Mass spectrometry provides structural information, offering a higher degree of certainty in peak identity compared to UV spectra.
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over the defined concentration range.
Range Typically 1-100 µg/mLTypically 0.1-50 ng/mLGC-MS is generally more sensitive, allowing for a lower quantification range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are expected to be highly accurate when properly validated.
Precision (RSD) < 2.0%< 5.0%HPLC often demonstrates slightly better precision for routine analysis due to less complex sample introduction.
LOD ~0.3 µg/mL~0.03 ng/mLThe inherent sensitivity of the mass spectrometer detector allows for significantly lower limits of detection.
LOQ ~1.0 µg/mL~0.1 ng/mLConsistent with the lower LOD, the limit of quantitation for GC-MS is also expected to be much lower.

Table 2: Practical Considerations for Method Selection

ConsiderationHPLC-UVGC-MSField-Proven Insight
Sample Volatility Not requiredRequiredHexahydrocarbazole's volatility will be a critical factor. If it requires high temperatures to vaporize, thermal degradation could be a concern with GC-MS.
Sample Derivatization Usually not requiredMay be requiredIf hexahydrocarbazole is not sufficiently volatile or has poor chromatographic behavior, derivatization might be necessary for GC-MS, adding a step to the workflow.[10][13]
Instrumentation Cost LowerHigherGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.
Throughput HighModerateHPLC methods can often be automated for high-throughput analysis. GC run times can sometimes be longer.
Matrix Effects Can be significantCan be mitigated with selective ion monitoring (SIM)The selectivity of the mass spectrometer can help to minimize interferences from complex sample matrices.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_purpose Define Analytical Purpose & Scope select_method Select Analytical Method (HPLC/GC-MS) define_purpose->select_method define_params Define Validation Parameters (ICH Q2) select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq data_analysis Data Analysis & Statistical Evaluation lod_loq->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: A flowchart illustrating the three key phases of the analytical method validation process.

ParameterRelationship cluster_core Core Performance Characteristics cluster_derived Derived & Confirmatory Parameters Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: A diagram showing the logical interdependencies of key analytical validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of hexahydrocarbazole in solution, and both can be robustly validated to meet regulatory expectations.

  • HPLC-UV is recommended as the primary method for routine quality control environments due to its robustness, lower cost, and ease of use. Its performance is more than adequate for the accurate and precise quantification of hexahydrocarbazole in most applications.

  • GC-MS should be considered when very low levels of hexahydrocarbazole need to be quantified, or when analyzing samples with complex matrices where the high specificity of the mass spectrometer is advantageous. The potential need for derivatization and the higher cost of instrumentation are key considerations.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation following the principles outlined in the ICH Q2(R2) guideline is mandatory to ensure the integrity and reliability of the analytical data.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Helling, R., & Nägele, E. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved January 14, 2026, from [Link]

  • Casal, S., Mendes, E., Fernandes, J. O., Oliveira, M. B. P. P., & Ferreira, M. A. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105–114. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 14, 2026, from [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. Retrieved January 14, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved January 14, 2026, from [Link]

  • GCMS VS HPLC. (n.d.). Celebration of Scholarship. Retrieved January 14, 2026, from [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. (n.d.). ORBi. Retrieved January 14, 2026, from [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments. Retrieved January 14, 2026, from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager. Retrieved January 14, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. (2021, December 15). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • ICH Q2(R2): Validation of Analytical Procedures. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 14, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 14, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • (a) The UV spectra of carbazole-based compounds at a concentration of 1... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • UV-visible absorption spectra of the carbazole derivatives in acetonitrile. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ultraviolet Visible (UV-Vis) absorption spectra of carbazole-based dyes with the M06-2X/6-31G(d) level of theory. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (2025, August 20). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole (CAS No. 1775-86-6). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is not merely a matter of regulatory compliance but a core component of responsible scientific practice. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.

Core Principles: Hazard Identification and Risk Assessment

Understanding the subject chemical is the foundation of its safe management. This compound is a heterocyclic amine. While comprehensive toxicological data for this specific hydrogenated derivative is limited, the hazards associated with the parent compound, Carbazole (CAS No. 86-74-8), provide a crucial baseline for risk assessment.

Carbazole is classified as a substance that is suspected of causing cancer (Carcinogenicity Category 2) and may cause genetic defects. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Given these potential hazards, this compound must be treated as a hazardous substance, and all waste generated must be managed as hazardous waste. The primary causality for these stringent protocols is the potential for long-term health effects and environmental damage.

Pre-Disposal Protocol: Waste Characterization and Segregation

Proper disposal begins long before the waste container is full. It starts with the correct characterization and segregation of waste at the point of generation. This is a central tenet of the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[3][4][5]

  • Waste Determination: Any this compound that is expired, off-specification, or contaminated (e.g., on gloves, paper towels, silica gel) must be classified as hazardous waste.

  • Segregation at Source: This is a critical step. This waste stream must be kept separate from non-hazardous laboratory trash. Furthermore, it should be segregated from other chemical waste streams to prevent dangerous reactions. For instance, do not mix with strong oxidizing agents, with which it may be incompatible.[2][6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused reagent, contaminated PPE (gloves, weigh boats), and contaminated chromatography media should be collected in a dedicated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Avoid mixing with halogenated solvent waste unless your facility's disposal stream permits it, as this can affect the final disposal method (e.g., incineration).

Personal Protective Equipment (PPE) Mandate

Prior to handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.[7]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7]Protects against splashes of solutions or accidental contact with solid powder.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before and during use.Prevents skin contact and absorption. Carbazole is a known skin irritant.[1][2]
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron is advised.Minimizes contamination of personal clothing.
Respiratory Protection Use only in a certified chemical fume hood. If handling outside a hood is unavoidable, a NIOSH-approved respirator is required.[7]Prevents inhalation of airborne powder or aerosols, which can cause respiratory tract irritation.[1][7]

Step-by-Step Disposal Workflow

Waste Containerization
  • Select Appropriate Containers: Use only containers approved for hazardous waste collection. These are typically high-density polyethylene (HDPE) for liquids or sturdy, lined cardboard or plastic drums for solids.

  • Ensure Compatibility: The container material must be compatible with the waste. For solutions, ensure the container is appropriate for the solvent used.

  • Maintain Closure: Keep waste containers securely closed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.

Hazardous Waste Labeling

Accurate labeling is a legal requirement and is critical for safety. The label must be affixed to the container as soon as the first drop of waste is added.

Required Label Information:

  • The words "Hazardous Waste"

  • Full chemical name: "Waste this compound"

  • List all constituents and their approximate percentages (including solvents).

  • The specific hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).

  • The date accumulation started (the day the first waste was added).

  • Generator's name and contact information.

On-Site Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Do not accumulate more than 55 gallons of non-acute hazardous waste.

  • Once the container is full, it must be dated and moved to the facility's central accumulation area within three days for pickup.

Final Disposal

Under RCRA's "cradle-to-grave" mandate, the generator is responsible for the waste until its final, safe disposal.[4][5]

  • Engage a Licensed Vendor: Hazardous waste must be transported, treated, and disposed of by a licensed hazardous waste management company.[3]

  • Manifest System: A Uniform Hazardous Waste Manifest must be completed to track the waste from your facility to its ultimate destination.[8][9] This serves as a legal record of the disposal process.

  • Probable Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spills and Exposure

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Control and Contain: For small, manageable spills, wear appropriate PPE. Prevent the solid from becoming airborne by gently moistening it with water.[7] Use an absorbent, inert material (e.g., vermiculite, sand) to contain liquid spills.

  • Collect Waste: Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the hazardous waste disposal process for this compound.

DisposalWorkflow cluster_0 Generation & Characterization cluster_1 Handling & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal start Chemical is identified as waste (unused, contaminated, expired) characterize Characterize as Hazardous Waste (Based on parent compound data [Carbazole]) start->characterize ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Segregate Waste Stream (Solid vs. Liquid, Non-Halogenated) ppe->segregate containerize Place in labeled, closed, compatible waste container segregate->containerize store Store in designated Satellite Accumulation Area (SAA) containerize->store full Container is Full store->full transfer Move to Central Accumulation Area full->transfer vendor Arrange pickup by licensed hazardous waste vendor transfer->vendor manifest Complete Hazardous Waste Manifest vendor->manifest dispose Transport for Incineration at permitted TSDF manifest->dispose

Caption: Decision workflow for compliant disposal of this compound waste.

References

  • This compound - ChemBK.
  • This compound - PubChem.
  • This compound | 1775-86-6 - ChemicalBook.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • This compound CAS - ChemicalBook.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Carbazole Safety D
  • 9-Ethyl-3-(4,4,5,5-tetramethyl-[10][11][12]dioxaborolan-2-yl)-9H-carbazole Safety Data Sheet. CymitQuimica.

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Carbazole Safety D
  • Carbazole Safety D
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

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Retrosynthesis Analysis

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2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.